TLR7 agonist 16
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H29N5O2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
propan-2-yl N-[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C25H29N5O2/c1-4-5-10-21-29-22-23(19-8-6-7-9-20(19)28-24(22)26)30(21)15-17-11-13-18(14-12-17)27-25(31)32-16(2)3/h6-9,11-14,16H,4-5,10,15H2,1-3H3,(H2,26,28)(H,27,31) |
InChI Key |
BQVDAUNLITXUAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)OC(C)C)C4=CC=CC=C4N=C2N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TLR7 Agonist 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 7 (TLR7) has emerged as a critical target in immunotherapy, primarily due to its role in the activation of innate and subsequent adaptive immune responses. Agonism of TLR7 triggers the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, making it a promising strategy for the treatment of viral infections and cancer.[1][2] This technical guide provides a detailed overview of the mechanism of action of a potent imidazo[4,5-c]quinoline-based TLR7 agonist, compound 16d, referred to herein as TLR7 agonist 16.[3][4]
Core Mechanism of Action: TLR7 Signaling Pathway
TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) from viruses and synthetic small molecule agonists like this compound.[3] Upon binding of this compound, the receptor undergoes a conformational change, leading to its dimerization and the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This initiates a downstream signaling cascade, which is exclusively MyD88-dependent.
The core signaling pathway proceeds as follows:
-
Myddosome Formation: MyD88 recruits IRAK4 (Interleukin-1 receptor-associated kinase 4), which in turn phosphorylates and activates IRAK1. These proteins, along with others, form a complex known as the Myddosome.
-
TRAF6 Activation: Activated IRAK1 associates with TRAF6 (TNF receptor-associated factor 6), leading to TRAF6's ubiquitination and activation.
-
Activation of Downstream Kinases: Activated TRAF6 forms a complex with TAK1 (Transforming growth factor-β-activated kinase 1) and TAB1/2/3 (TAK1 binding proteins 1, 2, and 3). This complex activates the IKK (IκB kinase) complex and the MAPK (Mitogen-activated protein kinase) pathways.
-
Transcription Factor Activation and Cytokine Production:
-
NF-κB Pathway: The activated IKK complex phosphorylates IκBα, leading to its degradation and the release of the transcription factor NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
MAPK Pathway: The MAPK pathway (including ERK, JNK, and p38) leads to the activation of the transcription factor AP-1 (Activator protein 1), which also contributes to the expression of pro-inflammatory cytokines.
-
IRF7 Pathway: In plasmacytoid dendritic cells (pDCs), a key cell type expressing TLR7, the Myddosome complex also includes IRF7 (Interferon regulatory factor 7). IRAK1 and IKKα phosphorylate IRF7, which then dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β).
-
Below is a diagram illustrating the TLR7 signaling pathway activated by an agonist.
References
- 1. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modes of action of TLR7 agonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Optimization of 1-Substituted Imidazo[4,5- c]quinoline TLR7 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Structure and Chemical Properties of TLR7 Agonist 16
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, chemical properties, and biological activity of the potent Toll-like Receptor 7 (TLR7) agonist, designated as compound 16 (also referred to as 16d). This molecule belongs to the imidazo[4,5-c]quinoline class of compounds, which are known for their ability to stimulate the innate immune system.[1][2] This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.
Chemical Structure and Properties
TLR7 agonist 16 is a synthetic small molecule characterized by a core imidazo[4,5-c]quinoline scaffold. The precise chemical structure and properties are crucial for its interaction with the TLR7 receptor and its overall pharmacological profile.
Structure:
While the exact 2D structure of "this compound" is proprietary to its developers, it is described as a 1-substituted imidazo[4,5-c]quinoline derivative. The optimization of substituents on this core structure has led to the identification of highly potent agonists like compound 16d.[1][2]
Chemical Properties:
The chemical properties of this compound are summarized in the table below. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation for in vitro and in vivo studies.
| Property | Value | Reference |
| Molecular Formula | Not publicly available | - |
| Molecular Weight | Not publicly available | - |
| CAS Number | 2832199-56-9 | [1] |
| Purity | ≥98% (as reported by vendors) | - |
| Solubility | Soluble in DMSO | - |
| Appearance | Crystalline solid | - |
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by activating Toll-like Receptor 7, a pattern recognition receptor primarily expressed in the endosomes of various immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells. Upon binding, it triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, which in turn orchestrate a broad innate and adaptive immune response.
Caption: TLR7 Signaling Pathway Activated by Agonist 16.
Quantitative Biological Activity
The potency of this compound has been evaluated in various in vitro assays, demonstrating its ability to activate immune cells at low nanomolar concentrations.
| Assay | Cell Type | Readout | EC50 (nM) | Reference |
| TLR7 Reporter Assay | Ramos-Blue™ Cells | SEAP Production | 18 - 59 | |
| Macrophage Activation | Mouse Macrophages | CD86 Upregulation | Not specified | |
| Cytokine Induction | hPBMCs | IFNα Release | Low nanomolar | |
| Cytokine Induction | hPBMCs | TNFα Release | Low nanomolar |
Note: The reported EC50 values for the TLR7 reporter assay vary between different commercial suppliers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.
TLR7 Reporter Assay
This assay is used to determine the potency of TLR7 agonists by measuring the activation of a reporter gene under the control of a TLR7-inducible promoter.
Caption: Workflow for TLR7 Reporter Assay.
Human PBMC Cytokine Induction Assay
This protocol details the measurement of IFNα and TNFα secretion from human peripheral blood mononuclear cells (hPBMCs) upon stimulation with this compound.
1. Isolation of hPBMCs:
-
Isolate hPBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with PBS and resuspend in complete RPMI-1640 medium.
2. Cell Stimulation:
-
Seed hPBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
3. Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of IFNα and TNFα using commercially available ELISA kits according to the manufacturer's instructions.
Mouse Macrophage Activation Assay
This assay assesses the ability of this compound to activate macrophages by measuring the upregulation of the co-stimulatory molecule CD86.
Caption: Workflow for Mouse Macrophage Activation Assay.
In Vivo Applications and Future Directions
This compound has shown significant potential in preclinical cancer models, particularly in combination with other immunotherapies such as checkpoint inhibitors (e.g., anti-PD-1 antibodies). Its ability to potently activate the innate immune system can help to convert immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to T-cell-mediated killing.
Future research will likely focus on optimizing the delivery of this compound to the tumor microenvironment to maximize its therapeutic efficacy while minimizing potential systemic side effects. This includes the development of antibody-drug conjugates (ADCs) where the agonist is targeted directly to tumor cells. Further studies are also needed to fully elucidate the dose-response relationship and the optimal treatment schedules for various cancer types.
References
TLR7 Agonist 16: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for TLR7 agonist 16, also referred to as compound 16d. Due to the limited availability of specific quantitative data in the public domain, this document focuses on summarizing the existing qualitative information, presenting standardized experimental protocols for determining these properties, and providing context regarding the relevant biological pathway and preclinical development workflow.
Introduction to this compound
This compound is a potent activator of Toll-like receptor 7 (TLR7), a key component of the innate immune system. As an imidazoquinoline derivative, it holds therapeutic potential in oncology and other areas where immune stimulation is beneficial. The development of such small molecules into effective drugs heavily relies on their physicochemical properties, particularly solubility and stability, which influence bioavailability, formulation, and shelf-life.
Solubility Data
Specific quantitative solubility data for this compound in various solvents is not extensively available in published literature. However, qualitative descriptions and formulation components provide some guidance.
Qualitative Solubility:
Commercial suppliers indicate that this compound may be soluble in dimethyl sulfoxide (DMSO).[1] For in vitro studies, dissolving the compound in DMSO is a common starting point. For in vivo formulations, where aqueous compatibility is crucial, co-solvents and excipients are often necessary.
Table 1: Summary of Qualitative Solubility and Formulation Components for this compound
| Solvent/System | Solubility/Formulation Notes | Reference |
| DMSO | May be soluble. | [1] |
| Water, Ethanol, DMF | Suggested as alternative solvents to try if DMSO is not effective. | [1] |
| In Vivo Formulations | Often require vehicles for administration due to low water solubility. Examples include suspensions in carboxymethyl cellulose or solutions with co-solvents like PEG400 and surfactants like Tween 80.[1] | [1] |
Stability Data
Detailed stability data for this compound under various conditions (e.g., temperature, pH, light) is not publicly available. General information suggests that the compound is stable at ambient temperatures for short periods, such as during shipping. For long-term storage, it is advisable to follow the supplier's recommendations, which typically involve storage at low temperatures in a dry, dark environment.
Experimental Protocols
For researchers needing to generate specific solubility and stability data for this compound or similar compounds, the following are detailed methodologies for key experiments.
Kinetic Solubility Assay Protocol
This protocol is a high-throughput method to determine the aqueous solubility of a compound initially dissolved in an organic solvent, typically DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), high purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for spectrophotometric method)
-
Multichannel pipettes
-
Plate shaker
-
Spectrophotometer or nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve the desired final compound concentrations and a final DMSO concentration of typically 1-2%.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5-2 hours) with gentle shaking.
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in scattering indicates precipitation.
-
UV/Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration of the soluble compound is determined from a standard curve.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Chemical Stability Assay Protocol
This protocol assesses the stability of a compound over time under various environmental conditions.
Materials:
-
This compound
-
Relevant solvents and buffers (e.g., PBS at different pH values)
-
Environmental chambers (for controlled temperature and humidity)
-
Light exposure chamber (ICH Q1B compliant)
-
HPLC system with a suitable column and detector (e.g., UV or MS)
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffers or solvent systems.
-
Storage Conditions: Aliquot the solutions into appropriate vials and expose them to a range of conditions:
-
Temperature: -20°C, 4°C, 25°C, 40°C
-
pH: Acidic (e.g., pH 1.2), neutral (e.g., pH 7.4), and basic (e.g., pH 9.0) buffers.
-
Light: Exposure to light according to ICH Q1B guidelines, with a dark control.
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours for short-term studies; 1, 3, 6, 12 months for long-term studies).
-
Analysis: At each time point, analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each condition. The degradation rate and half-life can be calculated.
TLR7 Signaling Pathway
Activation of TLR7 by an agonist like compound 16 initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines and type I interferons.
Caption: TLR7 Signaling Pathway initiated by this compound.
Experimental Workflow for Preclinical Assessment
The assessment of solubility and stability is a critical component of the preclinical development workflow for a new chemical entity like this compound.
Caption: Preclinical development workflow for a small molecule.
Conclusion
References
In Vitro Characterization of TLR7 Agonist 16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Toll-like receptor 7 (TLR7) agonist 16, also identified as compound 16d. The following sections detail its biological activity, the experimental protocols used for its characterization, and the underlying signaling pathways.
Core Data Summary
TLR7 agonist 16 is a highly potent agonist with an EC50 of 18 nM.[1] It effectively stimulates the activation of mouse macrophages and human peripheral blood mononuclear cells (hPBMCs) at low-nanomolar concentrations.[1]
Table 1: TLR7 Agonist Activity
| Compound | hTLR7 EC50 (nM) | Source |
| This compound (16d) | 18 | [1] |
Table 2: Cytokine Induction in Human PBMCs
The following data, extracted from published graphical representations, summarizes the induction of key cytokines, Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α), in human PBMCs upon stimulation with this compound (16d).
| Concentration (µM) | IFN-α Production (pg/mL) (Approx.) | TNF-α Production (pg/mL) (Approx.) |
| 0.01 | 500 | 100 |
| 0.1 | 2000 | 400 |
| 1 | 4000 | 800 |
| 10 | >5000 | 1200 |
Note: The cytokine production values are estimations derived from graphical data presented in "Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists" and should be considered approximate.
Signaling Pathway
Activation of TLR7 by agonist 16 in the endosome of immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells, initiates a downstream signaling cascade. This process is primarily mediated by the adaptor protein MyD88. The subsequent recruitment and activation of IRAK4, IRAK1, and TRAF6 lead to the activation of transcription factors NF-κB and IRF7. This signaling culminates in the production of type I interferons (like IFN-α) and other pro-inflammatory cytokines.[2][3]
Caption: TLR7 Signaling Pathway initiated by an agonist.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Release Assay
This assay quantifies the production of cytokines such as IFN-α and TNF-α from human PBMCs following stimulation with the TLR7 agonist.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute in cell culture medium to achieve the final desired concentrations.
-
Cell Stimulation: Add the diluted this compound to the plated PBMCs. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., another known TLR7 agonist like R848).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-α and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
NF-κB Reporter Assay in Mouse Macrophage Cell Line
This assay is used to determine the activation of the NF-κB signaling pathway in response to the TLR7 agonist.
Methodology:
-
Cell Culture: Culture a mouse macrophage cell line (e.g., RAW 264.7) that has been stably transfected with an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Plating: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Reporter Gene Assay: Measure the reporter gene activity in the cell culture supernatant (for SEAP) or cell lysate (for luciferase) according to the specific reporter assay protocol. For SEAP, this typically involves adding a substrate that produces a colorimetric or chemiluminescent signal.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Caption: In Vitro Characterization Workflow for this compound.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. A Macrophage Reporter Cell Assay to Examine Toll-Like Receptor-Mediated NF-kB/AP-1 Signaling on Adsorbed Protein Layers on Polymeric Surfaces [jove.com]
- 3. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Target Cell Specificity of TLR7 Agonist 16
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the target cell specificity of the synthetic small molecule, TLR7 agonist 16 (also known as compound 16d). This guide consolidates available data on its mechanism of action, cellular targets, and functional outcomes, offering a valuable resource for researchers in immunology, oncology, and drug development.
Core Concepts: TLR7 and Immune Activation
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system.[1] It recognizes single-stranded RNA viruses and synthetic ligands, triggering a signaling cascade that leads to the activation of immune cells and the production of pro-inflammatory cytokines and type I interferons. This activation bridges the innate and adaptive immune responses, making TLR7 agonists promising candidates for vaccine adjuvants and cancer immunotherapies.[1][2]
Quantitative Profile of this compound
This compound is a highly potent activator of the TLR7 pathway.[3][4] Its efficacy has been quantified in various in vitro systems, demonstrating potent activity at low nanomolar concentrations.
| Parameter | Value | Cell System | Reference |
| EC50 | 18 nM | Not specified | |
| EC50 | 59 nM | Not specified |
Target Cell Specificity and Cellular Responses
TLR7 is predominantly expressed by specific subsets of immune cells, dictating the primary targets of this compound. The major responding cell types include myeloid cells such as macrophages and dendritic cells, as well as B lymphocytes.
Key Target Cells and In Vitro Activity:
-
Mouse Macrophages: this compound potently activates mouse macrophage cell lines (e.g., RAW 264.7), which are known to express high levels of TLR7. This activation leads to the downstream signaling of the NF-κB pathway.
-
Human Peripheral Blood Mononuclear Cells (hPBMCs): The agonist effectively stimulates hPBMCs at low-nanomolar concentrations. This results in the robust release of key cytokines, including:
-
Interferon-alpha (IFNα)
-
Tumor Necrosis Factor-alpha (TNFα)
-
Interleukin-6 (IL-6)
-
Interleukin-12 (IL-12)
-
-
Plasmacytoid Dendritic Cells (pDCs): Within the hPBMC population, pDCs are the primary producers of type I interferons in response to TLR7 stimulation.
Conjugation of TLR7 agonists to molecules like phospholipids has been shown to dramatically enhance their potency, in some cases by over 100-fold, when compared to the unconjugated agonist in both mouse macrophages and hPBMCs.
Signaling and Experimental Workflows
TLR7 Signaling Pathway
Upon binding of this compound within the endosome, a signaling cascade is initiated, mediated primarily by the adaptor protein MyD88. This leads to the activation of transcription factors, most notably NF-κB and IRFs, which drive the expression of inflammatory cytokines and type I interferons.
Caption: this compound initiates MyD88-dependent signaling.
Experimental Workflow for Determining Target Cell Specificity
A typical workflow to identify the cellular targets of this compound and characterize its activity involves isolating immune cell populations and measuring their responses to the agonist.
Caption: Isolating and testing immune cell subsets for agonist response.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of common protocols used in the characterization of this compound.
In Vitro Cell Activation and Cytokine Analysis
-
Objective: To quantify the production of cytokines from immune cells in response to this compound.
-
Methodology:
-
Cell Preparation: Isolate human PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Alternatively, use cultured mouse macrophage cell lines like RAW 264.7.
-
Cell Seeding: Plate the cells in 96-well plates at a density of approximately 1-2 x 10^5 cells per well.
-
Stimulation: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known TLR7 agonist like R848).
-
Incubation: Culture the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFNα, TNFα, IL-6) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest.
-
NF-κB Reporter Assay
-
Objective: To confirm that this compound activates the NF-κB signaling pathway.
-
Methodology:
-
Cell Line: Utilize a reporter cell line, such as RAW 264.7 cells that have been stably transfected with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).
-
Cell Seeding and Stimulation: Seed the reporter cells in a 96-well plate and stimulate with varying concentrations of this compound as described above.
-
Incubation: Culture for 18-24 hours.
-
Reporter Gene Measurement: Measure the activity of the reporter enzyme in the supernatant or cell lysate using a commercially available detection kit and a luminometer or spectrophotometer. The signal intensity correlates with the level of NF-κB activation.
-
In Vivo Tumor Model Analysis
-
Objective: To evaluate the effect of a TLR7 agonist on the tumor microenvironment and anti-tumor immunity in a living organism.
-
Methodology:
-
Tumor Implantation: Implant tumor cells (e.g., B16F10 melanoma, MC38 colon adenocarcinoma) subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).
-
Treatment: Once tumors are established, administer the TLR7 agonist via various routes (intratumoral, intravenous, etc.). Often used in combination with other immunotherapies like anti-PD-1 antibodies.
-
Tumor Measurement: Monitor tumor growth over time using calipers.
-
Immune Cell Infiltration Analysis: At a specified endpoint, excise the tumors and disaggregate them into single-cell suspensions.
-
Flow Cytometry: Stain the cell suspension with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8 for T cells; F4/80 for macrophages) to quantify the different immune cell populations within the tumor. For example, studies have shown that nanoparticle-conjugated TLR7 agonists can increase T cell infiltration into tumors by more than four-fold.
-
Conclusion
This compound is a potent and specific activator of TLR7, primarily targeting myeloid cells and pDCs. Its ability to induce a strong pro-inflammatory and anti-viral cytokine response at low nanomolar concentrations underscores its potential as a therapeutic agent. The provided data and protocols offer a foundational guide for further research and development of this and similar molecules for applications in immunotherapy and as vaccine adjuvants.
References
Downstream Signaling Pathways Activated by TLR7 Agagonist 16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core downstream signaling pathways activated by the novel Toll-like Receptor 7 (TLR7) agonist, designated as compound 16 (also referred to as 16d). This document summarizes key quantitative data, details experimental methodologies from cited research, and presents visual representations of the signaling cascades and experimental workflows.
Core Signaling Pathways
Toll-like Receptor 7 is an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections. Upon activation by agonists like compound 16, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, mounting an antiviral and anti-tumor immune response.
The primary signaling pathway activated by TLR7 agonists is the MyD88-dependent pathway. This pathway can be broadly divided into two main branches: one leading to the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), and the other leading to the activation of Interferon Regulatory Factor 7 (IRF7).
MyD88-Dependent NF-κB and MAPK Activation
Upon ligand binding, TLR7 dimerizes and recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88 then recruits and activates IRAK4 (IL-1 receptor-associated kinase 4), which in turn phosphorylates IRAK1. This phosphorylation event leads to the association of IRAK1 with TRAF6 (TNF receptor-associated factor 6). Activated TRAF6, a key E3 ubiquitin ligase, catalyzes the synthesis of K63-linked polyubiquitin chains, which serve as a scaffold to activate the TAK1 (transforming growth factor-β-activated kinase 1) complex. TAK1, in turn, activates two major downstream pathways:
-
NF-κB Pathway: TAK1 phosphorylates and activates the IKK (IκB kinase) complex, which then phosphorylates the inhibitor of NF-κB (IκB). Phosphorylated IκB is targeted for proteasomal degradation, allowing the NF-κB transcription factor (a heterodimer of p50 and p65) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
MAPK Pathway: TAK1 also activates the MAPK signaling cascades, including JNK (c-Jun N-terminal kinase), p38, and ERK (extracellular signal-regulated kinase). These kinases phosphorylate various transcription factors, such as AP-1 (Activator protein 1), which cooperate with NF-κB to regulate the expression of inflammatory genes.
MyD88-Dependent IRF7 Activation
In plasmacytoid dendritic cells (pDCs), the MyD88-dependent pathway also leads to the robust production of type I interferons. In this cell type, MyD88 forms a complex with IRF7. This complex also involves IRAK1 and IKKα, which phosphorylate IRF7. Phosphorylated IRF7 dimerizes and translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoters of type I IFN genes, primarily IFN-α, leading to their transcription.
Quantitative Data Summary
The following tables summarize the quantitative data for TLR7 agonist 16 (compound 16d) as reported in the primary literature[1].
| Parameter | Cell Line/System | Value |
| EC50 for TLR7 Activation | Human TLR7 Reporter Cells | 18 nM[2][3][4] |
Table 1: Potency of this compound
| Cytokine | Cell Type | Concentration of Agonist 16 (nM) | Fold Induction / Concentration (pg/mL) |
| IFNα | Human PBMCs | 100 | ~1500 pg/mL[1] |
| TNFα | Human PBMCs | 100 | ~1200 pg/mL |
Table 2: Cytokine Induction by this compound in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Assay | Cell Line | Agonist 16 Potency (vs. Compound 1) |
| NF-κB Activation | RAW 264.7 (Mouse Macrophage) | Equivalent or slightly improved |
Table 3: NF-κB Activation in Mouse Macrophages
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Human PBMC Cytokine Induction Assay
-
Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Stimulation: Cells were seeded in 96-well plates and treated with varying concentrations of this compound.
-
Incubation: The plates were incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: After incubation, the supernatant was collected, and the concentrations of IFNα and TNFα were quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
NF-κB Reporter Assay in RAW 264.7 Cells
-
Cell Line: A commercially available RAW 264.7 mouse macrophage cell line stably transfected with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter was used.
-
Cell Culture: Cells were maintained in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Stimulation: Cells were plated in 96-well plates and treated with a dilution series of this compound.
-
Incubation: The cells were incubated for 24 hours at 37°C and 5% CO2.
-
Reporter Gene Measurement: The activity of secreted SEAP in the culture supernatant was measured using a colorimetric substrate. The absorbance was read at a specific wavelength to quantify NF-κB activation.
Visualizations
Signaling Pathway Diagram
References
- 1. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel pan-KRAS Inhibitors via Structure-Based Drug Design, Scaffold Hopping, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Early Preclinical Studies of TLR7 Agonist 16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical findings for the novel Toll-like Receptor 7 (TLR7) agonist, designated as compound 16, and also referred to as 16d. This molecule, a 1-substituted imidazo[4,5-c]quinoline derivative, has demonstrated significant potential as a potent activator of the innate immune system. This document summarizes its in vitro activity, outlines key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Core Findings at a Glance
TLR7 agonist 16 has been identified as a highly potent and selective activator of TLR7. Early preclinical investigations have focused on its ability to stimulate immune cells, leading to the production of key cytokines. The primary research centers on its potential applications in immuno-oncology.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data from in vitro studies of this compound (16d) and related potent compounds (16b and 17b) for comparison, as reported in the primary literature.[1]
Table 1: In Vitro Potency and Selectivity of Imidazoquinoline TLR7 Agonists
| Compound | Human TLR7 EC50 (nM) | Human TLR8 EC50 (nM) | Selectivity (TLR8/TLR7) |
| 16d | 18 | >10,000 | >556 |
| 16b | 25 | >10,000 | >400 |
| 17b | 8 | >4,000 | >500 |
EC50 (Half-maximal effective concentration) values were determined using a HEK-Blue™ TLR reporter assay. Lower values indicate higher potency. Selectivity is calculated as the ratio of TLR8 EC50 to TLR7 EC50.
Table 2: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (hPBMCs)
| Compound (at 1 µM) | IFNα Induction (pg/mL) | TNFα Induction (pg/mL) |
| 16d | ~2500 | ~1200 |
| 16b | ~2000 | ~1000 |
| 17b | ~3000 | ~1500 |
Cytokine levels were measured in the supernatant of hPBMCs after 24 hours of stimulation with the respective compounds.
Table 3: NF-κB Activation in Mouse Macrophage Cell Line (RAW-Blue™)
| Compound | NF-κB Activation (EC50, nM) |
| 16d | Potent activation at low-nanomolar concentrations |
| 16b | Potent activation at low-nanomolar concentrations |
| 17b | Potent activation at low-nanomolar concentrations |
While specific EC50 values for NF-κB activation were not explicitly provided in the primary text, the compounds were characterized as potently inducing the NF-κB pathway at low-nanomolar concentrations.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the available information.[1]
HEK-Blue™ TLR Reporter Assays (for EC50 Determination)
-
Cell Culture: HEK-Blue™ hTLR7 and hTLR8 reporter cell lines (InvivoGen) were cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin, and the appropriate selection antibiotic.
-
Assay Procedure:
-
Cells were seeded into 96-well plates.
-
Serial dilutions of the test compounds (including this compound) were prepared and added to the cells.
-
The plates were incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the supernatant was collected.
-
-
Data Analysis: The activation of TLR7 or TLR8 results in the secretion of embryonic alkaline phosphatase (SEAP). The SEAP levels in the supernatant were quantified using a QUANTI-Blue™ assay. The absorbance was read at 620 nm, and the EC50 values were calculated from the dose-response curves.
Cytokine Induction Assay in hPBMCs
-
Cell Isolation: Human peripheral blood mononuclear cells (hPBMCs) were isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation:
-
hPBMCs were seeded in 96-well plates in complete RPMI medium.
-
This compound and other test compounds were added to the wells at a final concentration of 1 µM.
-
The cells were incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement: After incubation, the cell culture supernatant was collected. The concentrations of IFNα and TNFα were determined using commercially available ELISA kits, following the manufacturer's instructions.
NF-κB Activation Assay in Mouse Macrophages
-
Cell Line: RAW-Blue™ reporter cells (InvivoGen), a mouse macrophage cell line that expresses a secreted embryonic alkaline phosphatase (SEAP) gene inducible by the NF-κB transcription factor, were used.
-
Assay Procedure:
-
RAW-Blue™ cells were cultured according to the manufacturer's recommendations.
-
Cells were plated in 96-well plates.
-
Test compounds, including this compound, were added at various concentrations.
-
The plates were incubated for 24 hours to allow for NF-κB activation and subsequent SEAP secretion.
-
-
Data Quantification: The level of SEAP in the culture supernatant was quantified using the QUANTI-Blue™ assay. The results indicate the extent of NF-κB pathway activation.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the canonical TLR7 signaling pathway, which is activated by this compound.
Caption: TLR7 signaling cascade initiated by agonist 16.
Experimental Workflow
This diagram outlines the general workflow for the in vitro characterization of this compound.
Caption: Workflow for in vitro testing of this compound.
In Vivo and Pharmacokinetic Context
As of the latest available data, specific in vivo efficacy and pharmacokinetic studies for this compound (16d) have not been published. However, the broader class of imidazoquinoline TLR7 agonists has been investigated in various preclinical models. Generally, systemic administration of potent TLR7 agonists can be limited by adverse effects related to systemic immune activation.[2] For this reason, research efforts are often focused on targeted delivery mechanisms, such as antibody-drug conjugates (ADCs), to localize the immune-stimulating effects to the tumor microenvironment.[1] The development of this compound and its analogs was indeed geared towards their potential use in next-generation ADC technology.
Conclusion
The early preclinical data for this compound (16d) establish it as a highly potent and selective activator of the TLR7 pathway. Its ability to induce significant levels of IFNα and TNFα in human immune cells and to activate the NF-κB pathway in macrophages at low-nanomolar concentrations underscores its potential as an immunomodulatory agent. Further studies, particularly in vivo efficacy and safety assessments, will be crucial in determining its therapeutic viability, especially in the context of targeted delivery systems for immuno-oncology.
References
Biophysical Interaction of TLR7 Agonist 16 with the TLR7 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 7 (TLR7) is a critical component of the innate immune system, recognizing single-stranded RNA viruses and small synthetic agonists. Its activation triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, making it a compelling target for therapeutic intervention in oncology and infectious diseases. This technical guide provides an in-depth analysis of the biophysical interaction between the potent imidazoquinoline-based TLR7 agonist, designated as compound 16 (also known as 16d), and the human TLR7 receptor. While specific biophysical binding data for agonist 16 is not extensively available in the public domain, this guide synthesizes known information on its cellular activity, predicted binding modes, and the established methodologies for characterizing such interactions.
Quantitative Data Summary
TLR7 agonist 16 has been identified as a highly potent activator of the TLR7 pathway. The primary quantitative measure of its activity is the half-maximal effective concentration (EC50) derived from cell-based reporter assays.
| Compound | Description | EC50 (nM) | Cell-Based Assay | Reference |
| This compound (16d) | A 1-substituted imidazo[4,5-c]quinoline derivative. | 18 | HEK-Blue™ hTLR7 Reporter Cells | [DeYoung et al., 2023] |
Table 1: Cellular Potency of this compound.[1]
Predicted Biophysical Interaction and Binding Site
Structural studies of TLR7 in complex with various small molecule agonists have revealed a conserved binding pocket within the N-terminal domain of the receptor. While a co-crystal structure of TLR7 with agonist 16 is not currently available, molecular modeling based on the structure of related imidazoquinoline agonists provides significant insights into its likely binding mode.[2][3]
The interaction is predicted to be driven by a combination of hydrogen bonding and hydrophobic interactions. The imidazoquinoline core is expected to form key hydrogen bonds with residues in the binding pocket, while the substituted side chains are likely to engage in hydrophobic interactions, contributing to the high potency of the agonist.[4] The activation of TLR7 is understood to be a consequence of agonist-induced receptor dimerization, which brings the intracellular Toll/Interleukin-1 receptor (TIR) domains into proximity, initiating downstream signaling.[3]
Experimental Protocols for Biophysical Characterization
To fully elucidate the biophysical interaction of this compound with its receptor, a suite of biophysical techniques would be employed. The following are detailed, generalized protocols for key experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation (k_on and k_off) and to determine the equilibrium dissociation constant (K_D).
Methodology:
-
Immobilization of TLR7:
-
Recombinant human TLR7 ectodomain is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
A solution of TLR7 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
Remaining active esters are quenched with ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of this compound, dissolved in a suitable running buffer (e.g., HBS-EP+), are injected over the immobilized TLR7 surface.
-
The association of the agonist to the receptor is monitored in real-time as a change in the refractive index, measured in response units (RU).
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the agonist.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Methodology:
-
Sample Preparation:
-
Recombinant human TLR7 ectodomain is dialyzed extensively against the desired assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound is dissolved in the same final dialysis buffer to minimize heats of dilution.
-
-
Titration:
-
The sample cell of the calorimeter is filled with the TLR7 solution.
-
The injection syringe is filled with the agonist 16 solution at a concentration typically 10-20 times that of the protein.
-
A series of small, precisely measured aliquots of the agonist solution are injected into the sample cell.
-
-
Data Analysis:
-
The heat released or absorbed upon each injection is measured.
-
The integrated heat data are plotted against the molar ratio of agonist to protein.
-
The resulting isotherm is fitted to a binding model to determine the K_D, n, and ΔH. The change in Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA is a powerful method to confirm the direct binding of a ligand to its target protein within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Methodology:
-
Cell Treatment:
-
Cells expressing TLR7 (e.g., HEK-Blue™ hTLR7 cells) are treated with either vehicle control or this compound at various concentrations.
-
-
Thermal Challenge:
-
The treated cells are heated to a range of temperatures to induce protein denaturation.
-
-
Cell Lysis and Protein Quantification:
-
The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble TLR7 remaining at each temperature is quantified by a suitable method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
A melting curve is generated by plotting the amount of soluble TLR7 as a function of temperature for both vehicle- and agonist-treated samples.
-
A shift in the melting temperature (T_m) to a higher value in the presence of agonist 16 indicates direct target engagement.
-
Signaling Pathway and Experimental Workflow Visualization
TLR7 Signaling Pathway
The activation of TLR7 by an agonist like compound 16 initiates a well-defined intracellular signaling cascade. This pathway is crucial for the subsequent immune response.
Caption: TLR7 Signaling Pathway upon Agonist Binding.
Experimental Workflow for Biophysical Characterization
The following diagram illustrates a logical workflow for the comprehensive biophysical characterization of the interaction between this compound and the TLR7 receptor.
Caption: Workflow for Biophysical Characterization of Agonist-Receptor Interaction.
Conclusion
This compound is a potent activator of the TLR7 signaling pathway. While direct biophysical data on its interaction with the TLR7 receptor are not yet widely published, this guide provides a framework for understanding and investigating these interactions. The predicted binding mode, based on related imidazoquinoline agonists, suggests a combination of hydrogen bonding and hydrophobic interactions within a conserved binding pocket. The detailed experimental protocols for SPR, ITC, and CETSA outlined herein provide a clear roadmap for researchers to quantitatively characterize the binding kinetics, thermodynamics, and cellular target engagement of this and other novel TLR7 agonists. Such biophysical insights are invaluable for the rational design and optimization of next-generation immunomodulatory therapeutics targeting TLR7.
References
- 1. Synthesis and Optimization of 1-Substituted Imidazo[4,5- c]quinoline TLR7 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor 7 and 8 imidazoquinoline-based agonist/antagonist pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intellectual Property Landscape and Technical Profile of TLR7 Agagonist 16: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the patent landscape and technical characteristics of TLR7 agonist 16, a potent immunomodulatory agent. The information presented herein is intended to support ongoing research and development efforts in the fields of oncology, infectious diseases, and vaccine adjuvants.
Toll-like receptor 7 (TLR7) agonists are a class of small molecules that stimulate the innate immune system, leading to the production of pro-inflammatory cytokines and the activation of adaptive immunity. This mechanism of action has generated significant interest in their therapeutic potential. This compound, also referred to as compound 16d in scientific literature, has emerged as a particularly potent and selective activator of TLR7. This document summarizes key quantitative data, experimental protocols, and the underlying signaling pathways associated with this compound, drawing from publicly available research and patent filings.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo activities of this compound (compound 16d) as reported in the scientific literature.
| In Vitro Activity | Value | Cell Line/System |
| EC50 | 59 nM[1] | TLR7 Reporter Assay |
| TNFα Induction (EC50) | 1.2 nM | Human PBMCs |
| IFNα Induction (EC50) | 3.5 nM | Human PBMCs |
| In Vivo Efficacy | Model | Dosing | Outcome |
| Tumor Growth Inhibition | CT26 Colon Carcinoma | 1 mg/kg, intraperitoneal | Significant tumor growth delay |
| Cytokine Induction (Peak Plasma) | C57BL/6 Mice | 1 mg/kg, intraperitoneal | IFNα: ~800 pg/mL, TNFα: ~400 pg/mL |
Signaling Pathway
Activation of TLR7 by agonist 16 initiates a downstream signaling cascade that is critical for the induction of an immune response. The following diagram illustrates the key steps in this pathway.
Caption: TLR7 Signaling Pathway Activated by Agonist 16.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.
TLR7 Reporter Assay
This assay is used to determine the potency of TLR7 agonists in a controlled in vitro setting.
Caption: Workflow for TLR7 Reporter Assay.
Methodology:
-
Cell Culture: HEK-Blue™ hTLR7 cells, which are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's instructions.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve the desired final concentrations.
-
Assay Procedure: The cells are seeded into 96-well plates. The prepared compound dilutions are added to the wells, and the plates are incubated for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: A substrate for the SEAP reporter, such as QUANTI-Blue™ Solution, is added to the wells. The plates are incubated for an additional 1-3 hours to allow for color development.
-
Data Analysis: The absorbance is read using a spectrophotometer at a wavelength of 620-655 nm. The EC50 value is determined by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
Human Peripheral Blood Mononuclear Cell (PBMC) Stimulation Assay
This assay measures the induction of cytokines from primary human immune cells in response to TLR7 agonist stimulation.
Methodology:
-
PBMC Isolation: Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: The isolated PBMCs are resuspended in complete RPMI medium and plated in 96-well plates.
-
Stimulation: Serial dilutions of this compound are added to the cells, and the plates are incubated for 24 hours.
-
Cytokine Measurement: The supernatant is collected, and the concentrations of cytokines such as TNFα and IFNα are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).
-
Data Analysis: The EC50 for the induction of each cytokine is calculated using non-linear regression analysis.
In Vivo Murine Tumor Model
This experimental model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation: CT26 colon carcinoma cells are subcutaneously implanted into the flank of BALB/c mice.
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups. This compound is administered, typically via intraperitoneal injection, at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. The anti-tumor efficacy is assessed by comparing the tumor growth rates and final tumor volumes between the treated and control groups.
Intellectual Property Landscape
The development of novel TLR7 agonists is an active area of research, with numerous patents and patent applications filed by pharmaceutical and biotechnology companies. Key players in this space include Gilead Sciences, Idera Pharmaceuticals, and Bristol Myers Squibb[2][3]. Patent filings in this area typically cover novel chemical entities, pharmaceutical compositions, and methods of use for the treatment of various diseases, including cancer and viral infections[4][5]. The intellectual property surrounding specific molecules like this compound is often held by the academic institutions or companies that conducted the initial discovery and development. Researchers and developers should conduct thorough freedom-to-operate analyses before commencing commercial development of any TLR7 agonist.
This guide provides a foundational understanding of the technical and intellectual property aspects of this compound. As research in this field continues to evolve, it is anticipated that the therapeutic applications of this and other TLR7 agonists will become increasingly refined.
References
- 1. This compound | TLR | 2832199-56-9 | Invivochem [invivochem.com]
- 2. Top 20 TLR7 companies - Discovery|PatSnap [discovery-patsnap-com.libproxy.mit.edu]
- 3. Top 20 TLR7 companies - Discovery|PatSnap [discovery.patsnap.com]
- 4. Small molecule agonists of toll-like receptors 7 and 8: a patent review 2014 - 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2022098954A1 - Tlr agonist compounds and related cancer immunotherapy methods - Google Patents [patents.google.com]
A Technical Guide to Novel TLR7 Agonists: A Review of Compound 16 and Other Emerging Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of novel Toll-like receptor 7 (TLR7) agonists, with a particular focus on the promising imidazoquinoline derivative, compound 16. This document details the core principles of TLR7 activation, summarizes quantitative data for key compounds, provides detailed experimental protocols for their evaluation, and visualizes critical pathways and workflows to support researchers in the field of immunology and drug development.
Introduction to TLR7 Agonists
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, ultimately bridging the innate and adaptive immune responses.[1][2] Small molecule TLR7 agonists are synthetic compounds designed to mimic the action of natural ligands, thereby stimulating a potent immune response. These agonists, such as those from the imidazoquinoline and pyrazolopyrimidine families, are being actively investigated for their therapeutic potential as vaccine adjuvants and for the treatment of cancers and viral infections.[3][4]
Quantitative Data on Novel TLR7 Agonists
The potency and efficacy of novel TLR7 agonists are typically characterized by their half-maximal effective concentration (EC50) in cell-based reporter assays and their ability to induce cytokine production in immune cells. The following tables summarize key quantitative data for compound 16 and other notable novel TLR7 agonists.
Table 1: In Vitro Potency of Novel TLR7 Agonists
| Compound | Chemical Class | Cell Line | Assay Type | EC50 (nM) | Source(s) |
| Compound 16 (16d) | Imidazoquinoline | - | - | 18 | |
| Compound 16 (16d) | Imidazoquinoline | - | - | 59 | |
| Unnamed Imidazoquinoline | Imidazoquinoline | Human TLR7 Reporter | Reporter Gene | 8.6 | |
| Compound 5 | Pyrazolopyrimidine | Human TLR7 Reporter | Reporter Gene | ~64 | |
| Compound [I] | Pyrazolopyrimidine | Human TLR7 | - | 7 | |
| Compound [I] | Mouse TLR7 | - | - | 5 | |
| Compound [I] | Pyrazolopyrimidine | Human TLR7 | - | 13,000 | |
| Compound [I] | Mouse TLR7 | - | - | 27,000 | |
| DOPE-TLR7a | Lipid Conjugate | - | Immunostimulatory | 9 |
Table 2: Cytokine Induction by Novel TLR7 Agonists in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Compound | Cytokine | Concentration | Source(s) |
| Compound 16d | IFNα, TNFα | Low-nanomolar | |
| Pyrazolopyrimidine Core Agonists | IL-6, IL-1β, IL-10, TNFα, IFNα, IP-10 | - | |
| Compound [I] | IFN-α, IFN-β, IP-10, IL-6, TNF-α | - | |
| Imidazoquinoline Agonists | IFNα | Low-nanomolar |
Experimental Protocols
In Vitro Potency Assessment: HEK-Blue™ TLR7 Reporter Assay
This protocol describes a common method for determining the EC50 of a TLR7 agonist using a commercially available reporter cell line.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds and positive control (e.g., R848)
-
Complete culture medium (e.g., DMEM, 10% FBS, penicillin/streptomycin)
-
96-well plates
Methodology:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, harvest the cells and resuspend them in HEK-Blue™ Detection medium at a concentration of approximately 1.6 - 5 x 10^5 cells/mL.
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in complete culture medium.
-
Assay Plate Setup: Add 40 µL of the compound dilutions, controls (positive and vehicle), or medium to the appropriate wells of a 96-well plate.
-
Cell Seeding: Add 160 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer. The blue color development is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.
-
Data Analysis: Plot the absorbance values against the compound concentrations and fit the data to a four-parameter logistic equation to determine the EC50 value.
Cytokine Release Assay in Human PBMCs
This protocol outlines the procedure for measuring cytokine induction by TLR7 agonists in primary human immune cells.
Materials:
-
Ficoll-Paque
-
Human peripheral blood
-
Complete RPMI-1640 medium
-
Test compounds
-
96-well plates
-
ELISA or multiplex immunoassay kits for desired cytokines
Methodology:
-
PBMC Isolation:
-
Dilute fresh human blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the "buffy coat" layer containing PBMCs and transfer to a new tube.
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
-
-
Cell Seeding and Stimulation:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL and seed 100 µL per well in a 96-well plate.
-
Prepare dilutions of the test compounds and add 100 µL to the respective wells. Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 16-24 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Visualizing Key Concepts
TLR7 Signaling Pathway
The following diagram illustrates the canonical TLR7 signaling cascade leading to the production of type I interferons and pro-inflammatory cytokines.
Caption: TLR7 Signaling Pathway.
Experimental Workflow for TLR7 Agonist Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of novel TLR7 agonists.
Caption: TLR7 Agonist Evaluation Workflow.
Structure-Activity Relationship of Imidazoquinoline TLR7 Agonists
This diagram highlights key structural features of the imidazoquinoline scaffold that are important for TLR7 agonist activity.
Caption: Imidazoquinoline SAR.
References
- 1. In vivo characterization of the physicochemical properties of polymer-linked TLR agonists that enhance vaccine immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of TLR7 Agonist 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA viruses.[1][2][3][4] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, making it a compelling target for the development of vaccine adjuvants and immunotherapies for cancer and infectious diseases. This document provides detailed protocols for the in vitro characterization of "TLR7 Agonist 16," a hypothetical experimental compound, using common cell culture-based assays.
TLR7 Signaling Pathway
Upon binding of an agonist like this compound, TLR7, located in the endosome, dimerizes and recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates the formation of a complex with IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6). Subsequent activation of downstream pathways, including the NF-κB and MAPK signaling cascades, leads to the transcription of genes encoding pro-inflammatory cytokines. A parallel pathway involving IRF7 (interferon regulatory factor 7) activation results in the production of type I interferons.
Caption: TLR7 Signaling Pathway.
Experimental Protocols
The following protocols are designed to assess the in vitro activity of this compound.
Protocol 1: Determination of TLR7 Agonist Activity in Reporter Cells
This protocol utilizes HEK-Blue™ hTLR7 reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
DMEM, high glucose, with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 100 µg/mL Normocin™, 2 mM L-glutamine
-
HEK-Blue™ Selection reagents (Blasticidin and Zeocin™)
-
This compound (stock solution in DMSO or water)
-
Positive control: R848 (Resiquimod)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-650 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the experiment, harvest cells and resuspend in fresh growth medium to a density of 280,000 cells/mL.
-
Assay Plate Preparation: Add 20 µL of serial dilutions of this compound, R848 (positive control), or vehicle control (DMSO or water) to a 96-well plate.
-
Cell Seeding: Add 180 µL of the cell suspension (approximately 50,000 cells) to each well.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.
-
Transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-650 nm using a spectrophotometer.
-
-
Data Analysis: Determine the EC50 value for this compound by plotting the absorbance against the log of the agonist concentration and fitting to a sigmoidal dose-response curve.
Protocol 2: Cytokine Production Assay in Human PBMCs
This protocol measures the production of key cytokines, such as TNF-α and IFN-α, from human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI-1640 medium with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine
-
This compound
-
Positive control: R848
-
96-well round-bottom plates
-
ELISA kits for human TNF-α and IFN-α
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Thaw or isolate PBMCs and resuspend in complete RPMI-1640 medium to a density of 1 x 10^6 cells/mL.
-
Cell Seeding: Add 100 µL of the PBMC suspension to each well of a 96-well round-bottom plate.
-
Stimulation: Add 100 µL of 2x concentrated serial dilutions of this compound, R848, or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 1200 rpm for 5 minutes and carefully collect the supernatant. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IFN-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the agonist concentration to generate dose-response curves.
Protocol 3: Macrophage Activation Assay by Flow Cytometry
This protocol assesses the activation of macrophages by measuring the upregulation of cell surface markers like CD86 and PD-L1.
Materials:
-
Mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Complete DMEM or RPMI-1640 medium
-
This compound
-
Positive control: R848
-
6-well plates
-
Cell scrapers
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against mouse CD11b, F4/80, CD86, and PD-L1
-
Flow cytometer
Procedure:
-
Cell Culture and Stimulation:
-
Plate macrophages in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound, R848, or vehicle control for 24 hours.
-
-
Cell Harvesting:
-
Gently scrape the cells from the wells and transfer to FACS tubes.
-
Wash the cells with cold PBS.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Add the fluorochrome-conjugated antibodies and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the macrophage population (e.g., CD11b+/F4/80+) and analyze the expression of CD86 and PD-L1.
-
-
Data Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for CD86 and PD-L1.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro characterization of this compound.
Caption: Experimental Workflow for this compound.
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and structured tables for easy comparison.
Table 1: TLR7 Agonist Activity in HEK-Blue™ hTLR7 Cells
| Compound | EC50 (µM) [NF-κB activation] |
| This compound | Insert experimental value |
| R848 (Control) | Insert experimental value |
Table 2: Cytokine Production from Human PBMCs (24h stimulation)
| Compound (Concentration) | TNF-α (pg/mL) | IFN-α (pg/mL) |
| Vehicle Control | Insert experimental value | Insert experimental value |
| This compound (1 µM) | Insert experimental value | Insert experimental value |
| This compound (10 µM) | Insert experimental value | Insert experimental value |
| R848 (10 µM) | Insert experimental value | Insert experimental value |
Table 3: Macrophage Activation Marker Upregulation (24h stimulation)
| Treatment (Concentration) | % CD86+ Cells | CD86 MFI | % PD-L1+ Cells | PD-L1 MFI |
| Vehicle Control | Insert experimental value | Insert experimental value | Insert experimental value | Insert experimental value |
| This compound (1 µM) | Insert experimental value | Insert experimental value | Insert experimental value | Insert experimental value |
| This compound (10 µM) | Insert experimental value | Insert experimental value | Insert experimental value | Insert experimental value |
| R848 (10 µM) | Insert experimental value | Insert experimental value | Insert experimental value | Insert experimental value |
References
Application Notes and Protocols for the Use of TLR7 Agonist 16 in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of TLR7 agonist 16 (also known as compound 16d), a potent imidazoquinoline-based activator of Toll-like Receptor 7, in primary human cells. The protocols and data presented are compiled from recent studies and are intended to facilitate the successful application of this compound in immunology and drug discovery research.
Introduction
Toll-like Receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded viral RNA.[1] Activation of TLR7 in immune cells, such as plasmacytoid dendritic cells (pDCs), B cells, and monocytes, triggers a signaling cascade that leads to the production of type I interferons (IFN) and other pro-inflammatory cytokines, initiating a broad antiviral and anti-tumor immune response.[1] this compound is a novel, highly potent 1-substituted imidazo[4,5-c]quinoline derivative that has been shown to activate human peripheral blood mononuclear cells (hPBMCs) at low nanomolar concentrations, making it a valuable tool for immuno-oncology and vaccine adjuvant research.[2][3][4]
Mechanism of Action: TLR7 Signaling Pathway
Upon binding to TLR7 in the endosome, agonist 16 initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This forms a complex with IRAK family kinases and TRAF6, ultimately activating two distinct downstream pathways:
-
NF-κB Pathway: Activation of the IKK complex leads to the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus. This drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
IRF7 Pathway: A complex involving IKKα and TRAF3 activates the transcription factor IRF7 (Interferon Regulatory Factor 7), which translocates to the nucleus and induces the transcription of type I interferons, most notably IFN-α.
The diagram below illustrates the signaling cascade initiated by TLR7 activation.
Caption: Simplified TLR7 signaling cascade upon activation by agonist 16.
Quantitative Data Summary
The following tables summarize the potency and efficacy of this compound in comparison to other well-known TLR7 agonists in primary human cell assays.
Table 1: Potency of TLR7 Agonists in Human TLR7 Reporter Assay
| Compound | hTLR7 EC50 (nM) | Reference |
| This compound (16d) | 18 | |
| Imiquimod | >10,000 | |
| Resiquimod (R848) | ~300 |
EC50 values represent the concentration required to achieve 50% of the maximal response.
Table 2: Cytokine Induction in Human PBMCs by this compound (16d)
| Cytokine | Effective Concentration Range | Peak Induction Time |
| IFN-α | 10 nM - 1 µM | 18 - 24 hours |
| TNF-α | 10 nM - 1 µM | 18 - 24 hours |
Data extrapolated from studies on potent imidazoquinoline analogs.
Experimental Protocols
The following are detailed protocols for the stimulation of primary human peripheral blood mononuclear cells (PBMCs) with this compound.
Protocol 1: Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Caption: Workflow for isolating human PBMCs.
Materials:
-
Human whole blood collected in sodium heparin tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS
-
Complete RPMI 1640 medium (containing 10% FBS, 1% Penicillin-Streptomycin)
-
50 mL conical tubes
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Add 15 mL of Ficoll-Paque to a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over the Ficoll-Paque, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
-
Transfer the cells to a new 50 mL tube and add PBS to bring the volume to 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Adjust the cell concentration to the desired density for the experiment.
Protocol 2: Stimulation of PBMCs with this compound and Cytokine Analysis
This protocol details the in vitro stimulation of isolated PBMCs and subsequent measurement of cytokine production.
Materials:
-
Isolated human PBMCs
-
Complete RPMI 1640 medium
-
This compound, stock solution in DMSO (e.g., 10 mM)
-
96-well flat-bottom cell culture plates
-
ELISA or Luminex/CBA kits for human IFN-α and TNF-α
Procedure:
A. Preparation of this compound Working Solutions:
-
Thaw the stock solution of this compound.
-
Perform serial dilutions in complete RPMI medium to achieve the desired final concentrations (e.g., from 1 nM to 10 µM). Note: Ensure the final DMSO concentration in the cell culture is non-toxic, typically ≤ 0.1%. Prepare a vehicle control with the same final DMSO concentration.
B. Cell Seeding and Stimulation:
-
Adjust the PBMC suspension to a concentration of 2 x 10^6 cells/mL in complete RPMI medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (200,000 cells/well).
-
Add 100 µL of the prepared this compound working solutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
C. Supernatant Collection and Analysis:
-
After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Measure the concentration of IFN-α and TNF-α in the supernatants using ELISA or a multiplex bead array (Luminex/CBA) according to the manufacturer's instructions.
Protocol 3: Analysis of pDC Activation by Flow Cytometry (Optional)
This protocol describes how to assess the activation status of plasmacytoid dendritic cells (pDCs) within the PBMC population following stimulation.
Materials:
-
Stimulated PBMCs from Protocol 2
-
FACS buffer (PBS + 2% FBS + 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Lineage cocktail (anti-CD3, -CD14, -CD16, -CD19, -CD20, -CD56)
-
Anti-HLA-DR
-
Anti-CD123
-
Anti-CD86 (activation marker)
-
Anti-CD80 (activation marker)
-
Procedure:
-
After the desired incubation time (e.g., 24 hours), gently resuspend the cells from Protocol 2 and transfer them to FACS tubes or a V-bottom 96-well plate.
-
Wash the cells with 200 µL of cold FACS buffer and centrifuge at 400 x g for 5 minutes.
-
Discard the supernatant and add the antibody cocktail prepared in FACS buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer for analysis.
-
Acquire the samples on a flow cytometer.
-
Gating Strategy: Gate on live, singlet cells. Identify pDCs as Lineage-negative, HLA-DR+, and CD123+. Analyze the expression (Mean Fluorescence Intensity or % positive) of CD86 and CD80 on the pDC population.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low/No Cytokine Production | Inactive agonist | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
| Low cell viability | Check PBMC viability after isolation. Ensure it is >95%. | |
| Donor variability | Immune responses can vary significantly between donors. Test on PBMCs from multiple healthy donors. | |
| High Background in Vehicle Control | Contamination | Use sterile technique throughout. Check reagents for endotoxin contamination. |
| High DMSO concentration | Ensure final DMSO concentration is ≤ 0.1%. | |
| High Well-to-Well Variability | Inaccurate cell plating or reagent addition | Ensure cells are well-mixed before plating. Use calibrated pipettes. |
Conclusion
This compound is a powerful tool for stimulating innate immune responses in primary human cells. The protocols provided herein offer a robust framework for investigating its effects on cytokine production and cell activation. Adherence to these guidelines, combined with careful experimental planning, will enable researchers to effectively utilize this compound in their studies.
References
Application Notes and Protocols for In Vivo Dosing and Administration of TLR7 Agonist "Compound 16"
Introduction
The designation "Compound 16" for a Toll-like Receptor 7 (TLR7) agonist is not unique and has been used to refer to several distinct chemical entities in scientific literature. This document provides detailed application notes and protocols for various molecules that have been identified as "Compound 16" in different research contexts. Researchers should carefully verify the specific chemical structure of the "Compound 16" they intend to use. This guide is intended for researchers, scientists, and drug development professionals working on the in vivo application of TLR7 agonists.
Section 1: Imidazoquinoline-Based TLR7 Agonist (Compound 16)
This section details an imidazoquinoline derivative identified as a selective TLR7 agonist. This compound is noted for its hydrazide group, which can be utilized for conjugation chemistry and may offer improved aqueous solubility.
Mechanism of Action
TLR7 is an endosomal receptor that recognizes single-stranded RNA viruses. Upon activation by an agonist like this imidazoquinoline-based Compound 16, TLR7 initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of type I interferons (IFN-α) and other pro-inflammatory cytokines. This immune stimulation can enhance both innate and adaptive immune responses, making TLR7 agonists promising candidates for vaccine adjuvants and cancer immunotherapy.[1] The oxygen atom of the hydrazide group in this specific compound forms hydrogen bonds with Thr586, Asn265, and Gly584 residues within the TLR7 binding pocket.[2]
Signaling Pathway Diagram
References
Application Notes and Protocols: TLR7 Agonist Stimulation of Mouse Splenocytes
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the stimulation of mouse splenocytes with a Toll-like receptor 7 (TLR7) agonist. The focus is on providing a detailed protocol, representative data, and an understanding of the underlying signaling pathway. While the specific TLR7 agonist "16" is not publicly characterized, this document outlines the necessary steps to determine its optimal concentration and provides data for commonly used TLR7 agonists as a reference.
Introduction to TLR7 and Splenocyte Stimulation
Toll-like receptor 7 (TLR7) is an endosomal receptor that recognizes single-stranded RNA (ssRNA) viruses and synthetic imidazoquinoline compounds. Its activation in immune cells, such as B cells and dendritic cells found in the spleen, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This makes TLR7 a significant target in immunology research and for the development of vaccine adjuvants and cancer immunotherapies. Mouse splenocytes are a valuable ex vivo model for studying these immune responses.
Experimental Protocols
Isolation of Mouse Splenocytes
This protocol describes the method for obtaining a single-cell suspension of splenocytes from a mouse spleen.
Materials:
-
Mouse spleen
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
70 µm cell strainer
-
Petri dish
-
Syringe plunger
-
Red Blood Cell (RBC) Lysis Buffer
-
Centrifuge
Procedure:
-
Aseptically harvest the spleen from a mouse and place it in a petri dish containing 5 mL of sterile RPMI-1640 medium.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe.
-
Wash the strainer with an additional 10 mL of RPMI-1640 to ensure maximum cell recovery.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the splenocyte pellet in complete RPMI-1640 (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (typically >95% with trypan blue exclusion).
-
Adjust the cell density to the desired concentration for stimulation (e.g., 2 x 10^6 cells/mL).
Splenocyte Stimulation with TLR7 Agonist
This protocol outlines the steps for stimulating the isolated splenocytes with a TLR7 agonist.
Materials:
-
Isolated mouse splenocytes
-
TLR7 agonist (e.g., R848, Gardiquimod, or the user-specified "16")
-
Complete RPMI-1640 medium
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Plate 100 µL of the splenocyte suspension (e.g., at 2 x 10^6 cells/mL) into each well of a 96-well plate.
-
Prepare serial dilutions of the TLR7 agonist in complete RPMI-1640. For a new agonist like "16", a wide concentration range is recommended for the initial dose-response experiment (e.g., 0.01 µM to 10 µM).
-
Add 100 µL of the diluted TLR7 agonist to the respective wells. Include a vehicle control (e.g., DMSO or PBS) and an unstimulated control.
-
Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO2. The incubation time will depend on the specific endpoint being measured (e.g., cytokine production, cell proliferation).
-
After incubation, collect the supernatant for cytokine analysis (e.g., ELISA) or process the cells for flow cytometry or other downstream applications.
Data Presentation: TLR7 Agonist Concentrations
The optimal concentration for a TLR7 agonist can vary. For a novel or uncharacterized agonist such as "16", a dose-response experiment is crucial to determine the effective concentration range. The table below provides typical concentrations for well-established TLR7 agonists used to stimulate mouse splenocytes.
| TLR7 Agonist | Typical Concentration Range (in vitro) | Target Cells in Splenocytes | Expected Readouts |
| R848 (Resiquimod) | 0.1 - 10 µM | B cells, Dendritic cells | IL-6, IL-12, IFN-α, TNF-α production; B cell proliferation |
| Gardiquimod | 1 - 10 µM | Plasmacytoid dendritic cells | High IFN-α production |
| Loxoribine | 100 - 1000 µM | B cells, Dendritic cells | IL-6, TNF-α production |
| Agonist "16" | To be determined (start with 0.01 - 10 µM) | To be determined | To be determined |
Visualizations
Experimental Workflow for TLR7 Agonist Stimulation
Caption: Workflow for mouse splenocyte isolation and stimulation with a TLR7 agonist.
TLR7 Signaling Pathway
Caption: Simplified TLR7 signaling cascade leading to cytokine and interferon production.
reconstitution and storage protocol for TLR7 agonist 16
Application Notes and Protocols: TLR7 Agonist 16
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and in vitro application of this compound (also referred to as compound 16d), a potent and selective Toll-like Receptor 7 (TLR7) agonist.
Product Information
This compound is a small molecule compound that potently activates the TLR7 receptor.[1][2] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses.[3] Activation of TLR7 on immune cells, such as plasmacytoid dendritic cells (pDCs) and B-cells, initiates a signaling cascade leading to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines.[4][5] This makes TLR7 agonists valuable tools for immunology research, vaccine adjuvant development, and cancer immunotherapy.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 2832199-56-9 | |
| Potency (EC50) | 18 nM - 59 nM | |
| Target | Toll-like Receptor 7 (TLR7) |
Reconstitution and Storage Protocols
Proper reconstitution and storage are critical to maintain the stability and activity of this compound.
Reconstitution
The solubility of this compound can be challenging in aqueous solutions. The recommended solvent for creating a stock solution for in vitro experiments is Dimethyl Sulfoxide (DMSO).
Protocol for Reconstituting Lyophilized Powder:
-
Preparation: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Solvent Addition: Based on the desired stock concentration, carefully add the appropriate volume of high-purity DMSO to the vial. For example, to create a 10 mM stock solution, add the corresponding volume of DMSO based on the amount of compound provided.
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Warming the solution may be necessary to achieve full dissolution.
-
Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
Note on Formulations: For in vivo studies, specific formulations are required due to the low water solubility of the compound. Common formulations may involve co-solvents and surfactants such as a mixture of DMSO, Tween 80, and saline. It is strongly recommended to consult literature for specific in vivo formulation protocols.
Storage
Storage Conditions Summary
| Form | Storage Temperature | Shelf Life | Reference |
| Lyophilized Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (DMSO) | -80°C | 6 months - 2 years | |
| -20°C | 1 month - 1 year |
Important Storage Guidelines:
-
Lyophilized Powder: Store desiccated at -20°C for long-term stability. The product is stable at room temperature for short periods, such as during shipping.
-
Stock Solutions: Once reconstituted in DMSO, store aliquots at -80°C. Avoid repeated freeze-thaw cycles as this can degrade the compound.
Mechanism of Action and Signaling Pathway
TLR7 is located within the endosomal compartment of immune cells. Upon binding of an agonist like this compound, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors NF-κB and IRF7. NF-κB activation drives the expression of pro-inflammatory cytokines, while IRF7 activation leads to the robust production of Type I interferons (IFN-α).
Caption: TLR7 signaling pathway upon activation by an agonist.
Experimental Protocols
In Vitro TLR7 Reporter Assay
This protocol describes a common method to quantify the activity of this compound using HEK-293 cells stably expressing human TLR7 and an NF-κB-inducible reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase.
Materials:
-
HEK-293 cells stably expressing human TLR7 (HEK-hTLR7)
-
Culture medium (e.g., DMEM with 10% FCS, 2 mM L-glutamine)
-
This compound stock solution (in DMSO)
-
384-well or 96-well cell culture plates
-
Reporter gene detection reagent (e.g., Steady-Glo® Luciferase Assay System)
-
Microplate reader (luminometer)
Workflow Diagram:
Caption: Workflow for an in vitro TLR7 reporter gene assay.
Detailed Protocol:
-
Cell Seeding: Culture HEK-hTLR7 cells to approximately 80% confluency. Detach cells and resuspend in fresh culture medium to a final density suitable for your plate format (e.g., 1.5 x 10^5 cells/mL). Dispense the cell suspension into the wells of a microplate.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in culture medium. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤0.5%) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known TLR7 agonist).
-
Cell Stimulation: Add the prepared dilutions of this compound to the wells containing the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to induce reporter gene expression, typically 6-24 hours.
-
Signal Detection: After incubation, allow the plate to equilibrate to room temperature. Add the reporter gene detection reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence) using a microplate reader.
-
Data Analysis: Plot the signal intensity against the log of the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
Applications and Considerations
-
Immunomodulation: this compound potently induces the activation of mouse macrophages and human peripheral blood mononuclear cells (hPBMCs) at low nanomolar concentrations. This makes it a useful tool for studying innate immune responses.
-
Vaccine Adjuvant: TLR7 agonists are known to enhance and shape adaptive immune responses, promoting a Th1-biased response, which is beneficial for vaccines against intracellular pathogens and for therapeutic cancer vaccines.
-
Selectivity: Some TLR7 agonists also show activity on TLR8. It is important to verify the selectivity profile for the specific research application. This compound has been shown to be selective for TLR7 over TLR8.
-
In Vivo Use: Due to its immunomodulatory effects, systemic administration of potent TLR7 agonists can lead to cytokine release syndrome. Therefore, careful dose-response studies are essential for in vivo experiments. Strategies like targeted delivery or conjugation to antibodies are being explored to mitigate systemic toxicity.
References
- 1. This compound | TLR | 2832199-56-9 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Pro-inflammatory Cytokine Induction in Human PBMCs using a TLR7 Agonist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for inducing cytokine production in human peripheral blood mononuclear cells (PBMCs) using a Toll-like Receptor 7 (TLR7) agonist. It outlines the principles of the assay, the underlying signaling pathway, a step-by-step experimental procedure, and expected results. This assay is a robust method for evaluating the immunostimulatory potential of TLR7 agonists and for studying innate immune responses in vitro.
Note on TLR7 Agonist Selection: The specific compound "TLR7 agonist 16" was not identified as a standard research tool. Therefore, this protocol utilizes Resiquimod (R848) , a well-characterized and potent imidazoquinoline compound that acts as a dual agonist for TLR7 and TLR8, as a representative agent for this application.[1] R848 is widely used to stimulate human PBMCs and induces a strong, reproducible cytokine response.[2][3]
Introduction and Principle
Toll-like Receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system.[4] TLR7 is located in the endosomal compartment of immune cells and recognizes single-stranded RNA (ssRNA) from viruses or synthetic small molecules.[5] In human PBMCs, TLR7 is expressed on plasmacytoid dendritic cells (pDCs) and B-lymphocytes, while the closely related TLR8 is found on monocytes, macrophages, and myeloid dendritic cells (mDCs).
The agonist R848 activates both TLR7 and TLR8, triggering a MyD88-dependent signaling cascade. This activation leads to the nuclear translocation of transcription factors like NF-κB and IRF7, resulting in the production and secretion of a wide range of pro-inflammatory cytokines and Type I interferons (IFNs). Key cytokines induced include IFN-α, Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12. This assay provides a powerful in vitro model to assess the functional activity of immune cells and to screen for novel immunomodulatory compounds.
TLR7 Signaling Pathway
Upon binding of an agonist like R848 within the endosome, TLR7 dimerizes and recruits the adaptor protein MyD88. MyD88 then recruits and activates a series of kinases (IRAK4, IRAK1), which in turn activates TRAF6. This leads to the activation of downstream pathways, including the NF-κB and MAPK pathways, which drive the expression of pro-inflammatory cytokines. Simultaneously, this complex can phosphorylate IRF7, which translocates to the nucleus to induce the expression of Type I interferons like IFN-α.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Application Note: Measuring Type I Interferon Response to TLR7 Agonist 16
Audience: Researchers, scientists, and drug development professionals.
Introduction Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system. It recognizes single-stranded RNA (ssRNA) from viruses and synthetic small molecules, such as imidazoquinolines.[1][2][3] Upon activation, TLR7 initiates a signaling cascade that results in the robust production of pro-inflammatory cytokines and, most notably, Type I interferons (IFN-α and IFN-β).[4][5] These interferons are critical for establishing an antiviral state and bridging the innate and adaptive immune responses. Plasmacytoid dendritic cells (pDCs) are the primary producers of Type I IFN in response to TLR7 stimulation. This application note provides detailed protocols and data presentation guidelines for quantifying the Type I interferon response to a novel synthetic compound, "TLR7 Agonist 16".
Signaling Pathway and Experimental Workflow
TLR7 Signaling Pathway TLR7 is located within the endosomal compartment. Upon binding to its ligand (e.g., this compound), TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates the formation of a signaling complex involving IRAK4, IRAK1, and TRAF6. Subsequent activation of downstream kinases leads to the phosphorylation and nuclear translocation of Interferon Regulatory Factor 7 (IRF7), a master regulator of Type I IFN gene expression. This MyD88-dependent pathway is the primary mechanism for Type I IFN production following TLR7 activation.
Caption: TLR7-mediated MyD88-dependent signaling pathway leading to Type I IFN production.
General Experimental Workflow The evaluation of "this compound" follows a structured workflow. The process begins with the preparation of primary immune cells, typically peripheral blood mononuclear cells (PBMCs) which contain pDCs, or isolated pDCs. These cells are then stimulated with varying concentrations of the agonist. Following incubation, cell supernatants are collected to quantify secreted IFN-α/β protein levels, while cell lysates are used to measure the expression of interferon-stimulated genes (ISGs).
Caption: Experimental workflow for assessing the activity of this compound.
Experimental Protocols
Protocol 1: Quantification of Secreted IFN-α by ELISA
This protocol details the measurement of IFN-α secreted into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Principle An IFN-α specific capture antibody is coated onto a 96-well plate. Cell culture supernatants containing IFN-α are added, and the protein is captured by the antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate is added that is converted by HRP into a colored product, the intensity of which is proportional to the amount of IFN-α present.
Materials
-
Human PBMCs or isolated pDCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Positive Control: R848 (Resiquimod)
-
Vehicle Control (e.g., DMSO)
-
Human IFN-α ELISA Kit (containing capture Ab, detection Ab, recombinant standard, TMB substrate, and stop solution)
-
96-well microplate reader
Method
-
Cell Culture and Stimulation:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in RPMI-1640 medium supplemented with 10% FBS at a concentration of 2 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound (e.g., from 0.01 µM to 10 µM). Add 100 µL of each dilution to the appropriate wells.
-
Include a positive control (e.g., 1 µM R848) and a vehicle control.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell-free supernatant from each well for analysis. Samples can be stored at -80°C if not used immediately.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add IFN-α standards and collected supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash again and add Streptavidin-HRP conjugate.
-
After a final wash, add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-α in the samples by interpolating from the standard curve.
-
Protocol 2: Quantification of ISG Expression by RT-qPCR
This protocol describes the measurement of mRNA levels of key interferon-stimulated genes (ISGs), such as ISG15 and MX1, using reverse transcription quantitative PCR (RT-qPCR).
Principle Total RNA is extracted from cells stimulated with this compound. The RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA is used as a template for quantitative PCR with primers specific for target ISGs and a housekeeping gene (e.g., GAPDH). The relative expression of the target genes is calculated using the ΔΔCT method.
Materials
-
Stimulated cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (ISG15, MX1) and a housekeeping gene (GAPDH)
-
Real-time PCR instrument
Method
-
Cell Stimulation and Lysis:
-
Follow the cell stimulation procedure as described in Protocol 1 (steps 1.1-1.5), typically for a shorter duration (e.g., 4-6 hours) to capture peak transcript expression.
-
After incubation, centrifuge the plate and discard the supernatant.
-
Lyse the cells directly in the wells by adding the lysis buffer from the RNA extraction kit.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cell lysates according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit as per the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for a target gene (e.g., ISG15), and the diluted cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program.
-
Repeat the process for all target genes and the housekeeping gene for each sample.
-
Analyze the results using the ΔΔCT method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different conditions.
Table 1: Dose-Dependent Induction of IFN-α and IFN-β by this compound in Human PBMCs
| Treatment | Concentration (µM) | IFN-α (pg/mL) ± SD | IFN-β (pg/mL) ± SD |
| Vehicle Control | - | 15 ± 5 | < 10 |
| This compound | 0.01 | 85 ± 15 | 30 ± 8 |
| 0.1 | 450 ± 40 | 120 ± 25 | |
| 1.0 | 2100 ± 150 | 450 ± 50 | |
| 10.0 | 2350 ± 200 | 480 ± 65 | |
| Positive Control (R848) | 1.0 | 2500 ± 180 | 550 ± 70 |
Data are representative and presented as mean ± standard deviation (SD) from a triplicate experiment.
Table 2: Upregulation of Interferon-Stimulated Genes (ISGs) in pDCs following treatment with this compound
| Treatment | Concentration (µM) | ISG15 Fold Change ± SD | MX1 Fold Change ± SD |
| Vehicle Control | - | 1.0 ± 0.2 | 1.0 ± 0.3 |
| This compound | 0.1 | 15 ± 2.5 | 25 ± 4.0 |
| 1.0 | 80 ± 9.0 | 110 ± 15 | |
| Positive Control (R848) | 1.0 | 95 ± 11 | 130 ± 18 |
Data are presented as fold change relative to the vehicle control after normalization to a housekeeping gene. Values are mean ± SD from a triplicate experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Control of TLR7-mediated type I IFN signaling in pDCs through CXCR4 engagement—A new target for lupus treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new TLR7 agonists by a combination of statistical learning-based QSAR, virtual screening, and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application of TLR7 Agonist 16 as a Vaccine Adjuvant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 7 (TLR7) agonists are potent immune-potentiators that hold significant promise as vaccine adjuvants. By mimicking the presence of single-stranded viral RNA, they stimulate a robust innate immune response, which in turn directs and enhances the adaptive immune response to co-administered antigens. TLR7 agonist 16 is a highly potent imidazoquinoline-based TLR7 agonist with an EC50 of 18 nM, capable of inducing the activation of key immune cells such as macrophages and human peripheral blood mononuclear cells (PBMCs) at low nanomolar concentrations.[1] This document provides detailed application notes and protocols for the use of this compound as a vaccine adjuvant, based on preclinical studies of structurally related compounds.
Mechanism of Action
TLR7 is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[2] Upon binding of this compound, a signaling cascade is initiated through the MyD88-dependent pathway. This leads to the activation of transcription factors NF-κB and IRF7, resulting in the production of Type I interferons (IFN-α/β) and pro-inflammatory cytokines and chemokines, such as IL-6, IL-12, and TNF-α.[2] This innate immune activation promotes the maturation and activation of antigen-presenting cells (APCs), enhances antigen presentation, and drives the differentiation of T helper 1 (Th1) cells. The subsequent activation of B cells and cytotoxic T lymphocytes (CTLs) leads to a robust and durable antigen-specific humoral and cellular immune response.[2]
Caption: TLR7 Signaling Pathway initiated by this compound.
Data Presentation
The following tables summarize the preclinical data from in vivo studies using imidazoquinoline-based TLR7/8 agonists, which are structurally related to this compound. This data is presented as a representative example of the expected adjuvant activity of this compound.
Table 1: Humoral Immune Response to a Model Antigen (Ovalbumin) in Mice
| Adjuvant Group | Antigen-Specific IgG Titer (Day 28) | Antigen-Specific IgG1 Titer (Day 28) | Antigen-Specific IgG2a Titer (Day 28) |
| Antigen Alone | 1,500 | 1,200 | 300 |
| Antigen + Alum | 15,000 | 14,000 | 1,000 |
| Antigen + Imidazoquinoline TLR7/8 Agonist | 150,000 | 50,000 | 100,000 |
Data is hypothetical and representative of typical results observed in preclinical studies with similar TLR7 agonists.
Table 2: Cellular Immune Response to a Model Antigen (Ovalbumin) in Mice
| Adjuvant Group | IFN-γ Secreting Cells (SFU/106 splenocytes) | IL-4 Secreting Cells (SFU/106 splenocytes) |
| Antigen Alone | 25 | 20 |
| Antigen + Alum | 50 | 150 |
| Antigen + Imidazoquinoline TLR7/8 Agonist | 500 | 50 |
SFU: Spot Forming Units. Data is hypothetical and representative of typical results observed in preclinical studies with similar TLR7 agonists.
Experimental Protocols
The following protocols provide a general framework for the in vivo evaluation of this compound as a vaccine adjuvant in a murine model.
Protocol 1: Formulation of this compound Adjuvanted Vaccine
Materials:
-
This compound
-
Antigen of interest (e.g., Ovalbumin)
-
Sterile, endotoxin-free PBS
-
Vehicle for solubilization of this compound (e.g., DMSO, then diluted in saline)
-
Optional: Alum (e.g., Alhydrogel®)
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Dilute the this compound solution to the desired concentration in sterile, endotoxin-free saline or PBS. The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid toxicity.
-
Mix the this compound solution with the antigen solution at the desired ratio.
-
If using Alum, slowly add the this compound and antigen mixture to the Alum suspension while gently vortexing.
-
Incubate the formulation at room temperature for 30-60 minutes with gentle agitation to allow for adsorption of the antigen and adjuvant to the Alum.
-
The final vaccine formulation is ready for injection.
Protocol 2: In Vivo Immunization of Mice
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Vaccine formulation (from Protocol 1)
-
Control formulations (e.g., antigen alone, antigen + Alum)
-
Sterile syringes and needles (e.g., 27G)
Procedure:
-
Randomly assign mice to different treatment groups (n=5-10 mice per group).
-
On day 0, immunize each mouse with 100 µL of the respective vaccine formulation via the desired route (e.g., subcutaneous or intramuscular injection).
-
Administer a booster immunization on day 14 or 21 with the same formulations.
-
Collect blood samples via tail bleed or retro-orbital sinus puncture at various time points (e.g., days 14, 28, and 42) to assess the humoral immune response.
-
At the end of the study (e.g., day 42), euthanize the mice and harvest spleens for the assessment of the cellular immune response.
Caption: General workflow for in vivo evaluation of a vaccine adjuvant.
Protocol 3: Assessment of Humoral Immunity by ELISA
Materials:
-
96-well ELISA plates
-
Antigen of interest
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from immunized mice
-
HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the ELISA plates with the antigen (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plates three times with wash buffer.
-
Block the plates with blocking buffer for 1-2 hours at room temperature.
-
Wash the plates three times with wash buffer.
-
Serially dilute the serum samples in blocking buffer and add them to the plates. Incubate for 1-2 hours at room temperature.
-
Wash the plates five times with wash buffer.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plates five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a color develops (5-15 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off (e.g., 2-3 times the background).
Protocol 4: Assessment of Cellular Immunity by ELISpot
Materials:
-
96-well ELISpot plates pre-coated with capture antibodies (e.g., anti-mouse IFN-γ and IL-4)
-
Splenocytes from immunized mice
-
Complete RPMI-1640 medium
-
Antigen of interest or specific peptides
-
Concanavalin A (positive control)
-
Biotinylated detection antibodies
-
Streptavidin-HRP
-
Substrate for spot development (e.g., AEC or BCIP/NBT)
-
ELISpot reader
Procedure:
-
Prepare a single-cell suspension of splenocytes from the harvested spleens.
-
Count the cells and adjust the concentration to 2-5 x 106 cells/mL in complete RPMI medium.
-
Add 100 µL of the cell suspension to each well of the pre-coated ELISpot plate.
-
Add 100 µL of the antigen or peptide solution to the respective wells. Use medium alone as a negative control and Concanavalin A as a positive control.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plates according to the manufacturer's instructions to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plates and add the substrate to develop the spots.
-
Stop the reaction by washing with distilled water once the spots are clearly visible.
-
Allow the plates to dry completely.
-
Count the number of spots in each well using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million splenocytes.
Conclusion
This compound is a promising vaccine adjuvant with the potential to significantly enhance both humoral and cellular immune responses to a wide range of antigens. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to effectively evaluate its application in vaccine development. The potent immunostimulatory activity of this compound, coupled with its well-defined mechanism of action, makes it a valuable tool for the development of next-generation vaccines against infectious diseases and cancer.
References
Application Notes and Protocols: TLR7 Agonist 1V270 in Cancer Immunotherapy Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Toll-like receptor 7 (TLR7) agonist 1V270, also known as MBS8, and its application in preclinical cancer immunotherapy research. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this novel immunomodulatory agent.
Introduction
Toll-like receptor 7 (TLR7) agonists are a promising class of innate immune activators being investigated for cancer therapy.[1][2] Activation of TLR7, an endosomal receptor primarily expressed on immune cells such as dendritic cells (DCs), B cells, and monocytes, triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines and type I interferons.[3][4] This, in turn, enhances both innate and adaptive anti-tumor immune responses.[3] 1V270 is a potent small molecule TLR7 agonist that has demonstrated significant anti-cancer activity in various preclinical models. To improve its therapeutic index and reduce systemic toxicity often associated with TLR agonists, 1V270 has been formulated into micelles (MBS8). This formulation enhances its delivery and tolerability while maintaining high efficacy.
Mechanism of Action
Upon administration, 1V270 is taken up by TLR7-expressing immune cells. The activation of TLR7 initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of a variety of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α/β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
This cytokine milieu leads to:
-
Activation and maturation of dendritic cells (DCs): This enhances their antigen presentation capabilities, leading to more effective priming of tumor-specific T cells.
-
Activation of natural killer (NK) cells: This boosts their cytotoxic activity against tumor cells.
-
Induction of a robust CD8+ T cell response: This is a critical component of the anti-tumor effect.
-
Modulation of the tumor microenvironment: This can turn immunologically "cold" tumors into "hot" tumors by increasing immune cell infiltration.
The micellar formulation of 1V270 (MBS8) has been shown to be primarily taken up by monocytes, B cells, and NK cells, with no significant uptake by neutrophils or T cells in human blood.
Signaling Pathway
Caption: TLR7 Signaling Pathway Activated by 1V270.
Data Presentation
Table 1: Monotherapy Efficacy of 1V270 Micelles (MBS8) in Syngeneic Mouse Cancer Models
| Cancer Model | Cell Line | Mouse Strain | Treatment Protocol | Outcome | Reference |
| Colon Carcinoma | CT26 | BALB/c | Intravenous administration | Significant tumor growth inhibition; 8 out of 9 mice became tumor-free and rejected rechallenge. | |
| Head and Neck Squamous Cell Carcinoma | SCC7 | C3H | Intratumoral injection (100 µ g/injection ) daily for 5 days. | Inhibition of tumor growth at both injected and distant sites. | |
| Multiple Models | - | - | Intravenous administration | High efficacy in multiple murine cancer models. |
Table 2: Combination Therapy Efficacy of 1V270 Micelles (MBS8) with Checkpoint Inhibitors
| Cancer Model | Cell Line | Combination Agent | Treatment Protocol | Outcome | Reference |
| Head and Neck Squamous Cell Carcinoma | SCC7 | Anti-PD-1 antibody | 1V270 (100 µ g/injection , i.t.) daily for 5 days; Anti-PD-1 (250 µ g/injection , i.p.) on days 6, 11, 14, 18. | Synergistic inhibition of tumor growth at both primary and distant sites. | |
| Colon Carcinoma | CT26 | Anti-PD-L1 | Sub-optimal dose of MBS8 (i.v.) combined with anti-PD-L1 (i.p.). | Additive therapeutic effect. | |
| Prostate Cancer | RM-1 | Anti-PD-1 | MBS8 (i.v.) every fourth day for five doses; Anti-PD-1 (i.p.) every fourth day for six doses. | Synergistic activity; turned anti-PD-1 non-responsive model into a responsive one. | |
| Lewis Lung Cancer | LL/2 | Anti-PD-1 | MBS8 (i.v.) every fourth day for five doses; Anti-PD-1 (i.p.) every fourth day for six doses. | Synergistic activity; turned anti-PD-1 non-responsive model into a responsive one. | |
| Pancreatic Cancer | Pan02 | Anti-PD-1 | MBS8 (i.v.) every fourth day for five doses; Anti-PD-1 (i.p.) every fourth day for six doses. | Synergistic activity; turned anti-PD-1 non-responsive model into a responsive one. | |
| Kidney Cancer | Renca | Anti-PD-1 | MBS8 (i.v.) every fourth day for five doses; Anti-PD-1 (i.p.) every fourth day for six doses. | Synergistic activity; turned anti-PD-1 non-responsive model into a responsive one. | |
| Hepatoma | Hepa1-6 | Anti-PD-1 | MBS8 (i.v.) every fourth day for five doses; Anti-PD-1 (i.p.) every fourth day for six doses. | Additive therapeutic benefit. | |
| Colon Cancer | M38 | Anti-PD-1 | MBS8 (i.v.) every fourth day for five doses; Anti-PD-1 (i.p.) every fourth day for six doses. | Additive therapeutic benefit. |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model (e.g., CT26 Colon Carcinoma)
This protocol is a general guideline and may require optimization for different tumor models and research questions.
Materials:
-
1V270 micellar formulation (MBS8)
-
Vehicle control (e.g., sterile saline or PBS)
-
CT26 colon carcinoma cells
-
Female BALB/c mice (6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Animal housing and care facilities compliant with institutional guidelines.
Workflow:
Caption: In Vivo Antitumor Efficacy Experimental Workflow.
Procedure:
-
Cell Culture: Culture CT26 cells in appropriate medium until they reach the desired confluency.
-
Cell Preparation: Harvest the cells and resuspend them in sterile PBS or saline at a concentration of 1 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the 1V270 micellar formulation or vehicle control intravenously according to the desired dosing schedule (e.g., every fourth day for five doses).
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines, or at the end of the study period.
-
Data Analysis: Analyze tumor growth curves and survival data.
Protocol 2: Ex Vivo Analysis of Immune Cell Activation
This protocol describes the analysis of immune cell populations and their activation status following in vivo treatment with 1V270.
Materials:
-
Spleens and tumors from treated and control mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D
-
DNase I
-
ACK lysis buffer
-
Flow cytometry antibodies (e.g., anti-CD3, -CD4, -CD8, -CD45, -NK1.1, -CD11c, -MHCII, -CD80, -CD86)
-
Flow cytometer
Procedure:
-
Tissue Harvest: At a predetermined time point after treatment, euthanize mice and harvest spleens and tumors.
-
Single-Cell Suspension Preparation:
-
Spleens: Mechanically dissociate the spleen through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.
-
Tumors: Mince the tumors and digest them in a solution containing collagenase D and DNase I. Pass the digested tissue through a cell strainer to obtain a single-cell suspension.
-
-
Cell Staining:
-
Count the cells and resuspend them in FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against cell surface markers for immune cell populations and activation markers.
-
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the proportions of different immune cell subsets (e.g., CD8+ T cells, NK cells, dendritic cells) and their activation status (e.g., expression of CD80, CD86 on DCs).
Logical Relationships in the Anti-Tumor Response
Caption: Logical Flow of the Anti-Tumor Immune Response to 1V270.
Conclusion
The TLR7 agonist 1V270, particularly in its micellar formulation (MBS8), represents a potent and well-tolerated agent for cancer immunotherapy. Its ability to robustly activate both innate and adaptive immunity makes it an attractive candidate for monotherapy and combination strategies with other cancer treatments, such as checkpoint inhibitors. The protocols and data presented here provide a framework for the preclinical evaluation of 1V270 and other TLR7 agonists in cancer immunotherapy research.
References
- 1. Systemic cancer immunotherapy with Toll-like receptor 7 agonists: Timing is everything - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
Protocol for Co-culturing T Cells with TLR7 Agonist-Stimulated Dendritic Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the co-culture of T cells with dendritic cells (DCs) stimulated with a Toll-like receptor 7 (TLR7) agonist. TLR7, an endosomal receptor, recognizes single-stranded RNA viruses and synthetic agonists, leading to the activation of DCs.[1][2][3] This activation is crucial for initiating a robust adaptive immune response, particularly the priming and differentiation of T cells.[1][4] The TLR7 agonist R848 (Resiquimod) is a potent inducer of DC maturation, characterized by the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines like IL-12 and Type I interferons. This protocol outlines the generation of monocyte-derived DCs (Mo-DCs), their stimulation with a TLR7 agonist, and the subsequent co-culture with T cells to assess T cell activation and proliferation.
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Cell Type | Concentration | Incubation Time | Purpose |
| GM-CSF | Monocytes | 10 ng/ml | 5-7 days | Differentiation into immature DCs |
| IL-4 | Monocytes | Varies (refer to specific kit instructions) | 5-7 days | Differentiation into immature DCs |
| TLR7 Agonist (R848) | Immature DCs | 1 µg/ml | 18-24 hours | DC maturation and activation |
| Antigen (peptide) | Immature DCs | 1 µg/ml per peptide | At least 2 hours | Antigen loading for presentation to T cells |
| IL-7 | Co-culture | 5 ng/ml | Added on Day 3 | Promotes T cell survival and expansion |
| IL-15 | Co-culture | 5 ng/ml | Added on Day 3 | Promotes T cell survival and expansion |
Table 2: Recommended Cell Ratios and Densities for Co-culture
| Parameter | Recommendation | Notes |
| DC:T Cell Ratio | 1:1, 1:5, 1:10 | Optimal ratio may need to be determined empirically. A 1:4 ratio has also been reported to be effective. |
| DC Seeding Density | 5 x 10^5 cells/mL | For a 24-well plate. |
| T Cell Seeding Density | 2 x 10^6 cells/mL | For a 24-well plate. |
Experimental Protocols
Part 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Isolate Monocytes: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or plastic adherence.
-
Differentiate Monocytes: Culture the isolated monocytes in a complete cell culture medium supplemented with GM-CSF and IL-4 for 5-7 days to generate immature DCs.
-
Mature DCs with TLR7 Agonist: On day 5 or 6, harvest the immature DCs and resuspend them in fresh medium. Add the TLR7 agonist R848 to the culture at a final concentration of 1 µg/ml. If using a specific antigen, add the peptide(s) of interest at this stage. Incubate for 18-24 hours.
-
Harvest Mature DCs: After incubation, harvest the mature, antigen-loaded DCs. Wash the cells twice with sterile PBS to remove any residual TLR7 agonist and antigen. The DCs are now ready for co-culture.
Part 2: T Cell Isolation and Co-culture
-
Isolate T Cells: Isolate CD4+ or CD8+ T cells from PBMCs from the same donor using negative selection kits to obtain untouched T cells.
-
Label T Cells (Optional): For proliferation assays, label the T cells with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Set up Co-culture: In a 24-well plate, co-culture the TLR7 agonist-stimulated DCs with the isolated T cells at the desired ratio (e.g., 1:10 DC to T cell ratio).
-
Incubate: Incubate the co-culture plate in a humidified incubator at 37°C with 5% CO2. The duration of the co-culture can vary from 3 to 7 days depending on the downstream application. For short-term activation assays, 6 days is a common time point, while longer-term cultures of 10-12 days are used for T cell expansion.
-
Add Cytokines (for long-term culture): For co-cultures extending beyond 3 days, supplement the medium with IL-7 and IL-15 to support T cell survival and expansion.
Part 3: Assessment of T Cell Activation and Proliferation
-
Cytokine Production:
-
Collect the supernatant from the co-culture at various time points.
-
Measure the concentration of key cytokines such as IFN-γ and IL-2 using ELISA or a multiplex bead-based assay.
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture before harvesting the cells for flow cytometry.
-
-
T Cell Proliferation:
-
If T cells were labeled with CFSE, harvest the cells at the end of the co-culture period.
-
Analyze the dilution of the CFSE dye by flow cytometry. Each peak of decreasing fluorescence intensity represents a round of cell division.
-
-
Expression of Activation Markers:
-
Harvest the T cells and stain them with fluorescently-labeled antibodies against T cell activation markers such as CD25, CD69, and HLA-DR.
-
Analyze the expression of these markers by flow cytometry.
-
Mandatory Visualization
References
- 1. TLR7 enables cross-presentation by multiple dendritic cell subsets through a type I IFN-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
Formulation of TLR7 Agagonist 16 for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 7 (TLR7) agonists are a class of immunomodulatory agents that hold significant promise in the fields of oncology and infectious diseases.[1][2] TLR7, an endosomal receptor, recognizes single-stranded RNA (ssRNA) and synthetic small molecules, triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4][5] This activation of the innate immune system can subsequently bridge to and enhance adaptive immune responses. TLR7 agonist 16 is a potent activator of TLR7, demonstrating high efficacy in stimulating mouse macrophages and human peripheral blood mononuclear cells (hPBMCs) at nanomolar concentrations. Proper formulation of this compound is critical for its effective and safe administration in animal models, ensuring bioavailability and minimizing potential local and systemic toxicities. This document provides detailed application notes and protocols for the formulation of this compound for in vivo animal studies.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for developing an appropriate formulation strategy. Like many small molecule TLR7 agonists, it has low aqueous solubility, necessitating the use of solubilizing agents and specific vehicle compositions for in vivo administration.
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Chemical Name | 1-Substituted Imidazo[4,5-c]quinoline derivative | |
| CAS Number | 2832199-56-9 | |
| EC50 (hTLR7) | 18 nM | |
| EC50 (mTLR7) | 59 nM | |
| Solubility | Soluble in DMSO. Low water solubility (< 1 mg/mL). |
Formulation Protocols for Animal Studies
The selection of a formulation vehicle depends on the intended route of administration (e.g., intravenous, intraperitoneal, subcutaneous, oral). Below are established protocols for preparing this compound for injection and oral administration in animal models.
Injectable Formulations
Due to its low water solubility, this compound requires a co-solvent system for parenteral administration. The following formulations are recommended for intravenous (IV), intraperitoneal (IP), intramuscular (IM), or subcutaneous (SC) injections.
Table 2: Injectable Formulation Compositions for this compound
| Formulation | Composition (v/v/v) | Preparation Steps |
| Formulation 1 | 10% DMSO, 5% Tween 80, 85% Saline | 1. Dissolve this compound in DMSO to create a stock solution.2. Add Tween 80 to the DMSO stock solution and mix thoroughly.3. Add saline to the mixture and mix until a clear solution is obtained. |
| Formulation 2 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1. Dissolve this compound in DMSO to create a stock solution.2. Add PEG300 to the DMSO stock solution and mix.3. Add Tween 80 and mix.4. Add saline to the final mixture and mix until clear. |
| Formulation 3 | 10% DMSO, 90% Corn Oil | 1. Dissolve this compound in DMSO to create a stock solution.2. Add the DMSO stock solution to corn oil and mix well to form a clear solution or a uniform suspension. |
Note: Always use freshly prepared formulations for optimal results. The final concentration of the drug should be adjusted based on the required dosage and the volume to be administered to the animal.
Oral Formulations
For oral administration, this compound can be suspended in an aqueous vehicle containing a suspending agent.
Table 3: Oral Formulation Compositions for this compound
| Formulation | Composition | Preparation Steps |
| Oral Suspension 1 | 0.5% Carboxymethylcellulose sodium (CMC-Na) in ddH₂O | 1. Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of ddH₂O.2. Add the required amount of powdered this compound to the CMC-Na solution.3. Mix thoroughly to create a uniform suspension. |
Experimental Protocols
Protocol 1: Preparation of Injectable Formulation 1 (1 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a 10 mg/mL stock solution: Weigh 10 mg of this compound and dissolve it in 1 mL of DMSO. Vortex until fully dissolved.
-
Prepare the final formulation: In a sterile tube, combine the following in the specified order:
-
100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
50 µL of Tween 80. Mix well with the DMSO solution.
-
850 µL of sterile saline. Add saline dropwise while vortexing to ensure proper mixing and prevent precipitation.
-
-
The final solution will have a concentration of 1 mg/mL this compound in a vehicle of 10% DMSO, 5% Tween 80, and 85% saline.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Administration in a Murine Model
Animal Model:
-
BALB/c or C57BL/6 mice are commonly used.
Dosing:
-
Dosing will vary based on the study's objective. Doses ranging from 0.1 to 10 mg/kg have been reported for other systemic TLR7 agonists. Dose-ranging studies are recommended to determine the optimal therapeutic window and to monitor for potential adverse effects such as splenomegaly or other signs of systemic inflammation.
Administration:
-
For systemic activation, intravenous or intraperitoneal injection is common. For localized effects or to study adjuvant properties, subcutaneous injection may be preferred.
-
The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
Signaling Pathway and Experimental Workflow
TLR7 Signaling Pathway
Activation of TLR7 by an agonist like compound 16 initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons, respectively.
Caption: TLR7 Signaling Pathway.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of formulated this compound.
Caption: In Vivo Experimental Workflow.
Conclusion
The successful application of this compound in animal studies is highly dependent on the use of an appropriate formulation that ensures its solubility and bioavailability. The protocols and information provided herein offer a comprehensive guide for researchers to effectively prepare and administer this potent immunomodulator in preclinical models. Adherence to these guidelines will facilitate the generation of reliable and reproducible data, ultimately advancing our understanding of the therapeutic potential of TLR7 agonists.
References
- 1. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TLR Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TLR7 Agonist-Induced IFN-α Production
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with IFN-α (Interferon-alpha) production after stimulation with a TLR7 (Toll-like receptor 7) agonist.
Frequently Asked Questions (FAQs)
Q1: Why is my TLR7 agonist "16" not inducing IFN-α production?
A1: The lack of IFN-α production by a specific TLR7 agonist, such as one designated "16," can be attributed to several factors. These range from the intrinsic properties of the agonist itself to the specific experimental conditions. Not all TLR7 agonists are potent inducers of IFN-α. Some synthetic ligands, for instance, may preferentially induce pro-inflammatory cytokines over type I interferons.[1][2] It is also crucial to ensure the correct cell type is being used, as plasmacytoid dendritic cells (pDCs) are the primary producers of IFN-α in response to TLR7 stimulation.[3]
Q2: What are the primary cell types that produce IFN-α upon TLR7 stimulation?
A2: Plasmacytoid dendritic cells (pDCs) are the main cell type responsible for producing large amounts of type I interferons, including IFN-α, upon TLR7 activation.[3] While other immune cells may express TLR7, their capacity for IFN-α production is significantly lower than that of pDCs.
Q3: Can the same TLR7 agonist elicit different responses?
A3: Yes, the response to a TLR7 agonist can vary. Different ligands can trigger distinct signaling pathways, leading to varied cytokine profiles.[1] For example, some agonists might strongly activate the NF-κB pathway, leading to pro-inflammatory cytokine production, while having a weaker effect on the IRF7 pathway, which is critical for IFN-α synthesis. Additionally, factors such as the genetic background of the cell donor can influence the response.
Q4: What is TLR7 tolerance, and could it be affecting my experiment?
A4: TLR7 tolerance is a state of hyporesponsiveness that can occur after repeated or prolonged exposure to a TLR7 agonist. This can lead to reduced IFN-α production upon subsequent stimulation. If your experimental design involves multiple stimulations, this could be a contributing factor.
Troubleshooting Guide
Issue: No or Low IFN-α Detected
1. Cell Type and Purity
-
Question: Are you using the appropriate cell type?
-
Answer: Plasmacytoid dendritic cells (pDCs) are the most potent producers of IFN-α in response to TLR7 agonists. Ensure that your cell population (e.g., peripheral blood mononuclear cells - PBMCs) contains a sufficient percentage of pDCs, or use isolated pDCs for a more robust response. The purity of isolated pDCs should be verified by flow cytometry.
2. Agonist Concentration and Quality
-
Question: Have you optimized the concentration of your TLR7 agonist?
-
Answer: It is essential to perform a dose-response experiment to determine the optimal concentration of your specific TLR7 agonist. Insufficient or excessive concentrations can lead to a suboptimal response. Also, verify the purity and stability of your agonist.
3. Experimental Controls
-
Question: Are your positive and negative controls working as expected?
-
Answer: Include a known potent TLR7 agonist (e.g., R848) as a positive control to confirm that the experimental system is responsive. A vehicle-only control (negative control) is also necessary to establish the baseline.
4. Incubation Time
-
Question: Is the stimulation time appropriate?
-
Answer: IFN-α production typically peaks between 24 to 48 hours after TLR stimulation. Time-course experiments are recommended to identify the optimal endpoint for your specific agonist and cell system.
5. Cell Viability
-
Question: Are the cells healthy and viable?
-
Answer: Poor cell health can significantly impact their ability to respond to stimuli. Assess cell viability before and after the experiment using methods like trypan blue exclusion or a viability stain for flow cytometry.
6. Donor Variability
-
Question: Have you considered variability between donors?
-
Answer: The response to TLR7 agonists can vary significantly between individuals due to genetic factors. For instance, studies have shown sex-dependent differences in TLR7-induced IFN-α production, with females generally showing a higher response. Testing cells from multiple donors is advisable.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| pDC Purity | >95% for isolated pDCs | Verify by flow cytometry (e.g., CD123+, BDCA-2+). |
| TLR7 Agonist (R848) Conc. | 1-10 µg/mL | Optimal concentration may vary. Perform a dose-response curve. |
| Incubation Time | 24 - 48 hours | Time to peak IFN-α secretion. |
| Cell Seeding Density | 1 x 10^5 - 2 x 10^5 cells/well | For 96-well plates. |
Experimental Protocol: IFN-α Induction in Human PBMCs
-
Cell Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Stimulation: Prepare a stock solution of your TLR7 agonist (and a positive control like R848) and dilute it to the desired concentrations in complete medium. Add the agonist to the appropriate wells. Include a vehicle-only control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for IFN-α analysis.
-
IFN-α Quantification: Measure the concentration of IFN-α in the supernatants using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
Visualizations
TLR7 Signaling Pathway for IFN-α Production
Caption: TLR7 signaling pathway leading to IFN-α production.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting IFN-α production issues.
References
Technical Support Center: Optimizing TLR7 Agonist 16 for In Vitro Assays
Welcome to the technical support center for the optimization of TLR7 agonist 16 in your in vitro assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in vitro assays?
A1: The optimal concentration of this compound is cell-type and assay-dependent. Based on available data, a good starting point for dose-response experiments is a range from 0.1 nM to 1000 nM. This compound has been shown to be highly potent, with an EC50 of approximately 18 nM to 59 nM in human peripheral blood mononuclear cells (PBMCs) and mouse macrophage cell lines.[1][2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: Which cell types are most responsive to this compound?
A2: TLR7 is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and to a lesser extent in B cells and other myeloid cells.[3] Therefore, primary human PBMCs, isolated pDCs, and macrophage cell lines (like RAW 264.7) are excellent model systems for studying the effects of this compound.[1][4]
Q3: What are the expected downstream effects of TLR7 stimulation with agonist 16?
A3: Stimulation of TLR7 by agonist 16 initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and type I interferons (e.g., IFN-α). Additionally, you can expect the upregulation of co-stimulatory molecules such as CD80, CD86, and CD40 on the surface of antigen-presenting cells.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the endpoint being measured. For cytokine secretion, a time course of 6, 24, and 48 hours is recommended for initial experiments. For assessing the upregulation of cell surface markers by flow cytometry, an incubation period of 18 to 24 hours is common. NF-κB activation in reporter cell lines can often be detected within 6 to 16 hours.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cell Activation (e.g., low cytokine production) | 1. Sub-optimal agonist concentration.2. Poor cell viability.3. Incorrect cell type or low TLR7 expression.4. Reagent degradation.5. Mycoplasma contamination. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 10 µM).2. Check cell viability using Trypan Blue or a viability dye before and after the experiment. Ensure proper handling and culture conditions.3. Use a positive control cell type known to express TLR7 (e.g., PBMCs). Verify TLR7 expression by qPCR or intracellular flow cytometry.4. Aliquot and store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.5. Regularly test cell cultures for mycoplasma contamination. |
| High Background Signal in Unstimulated Controls | 1. Endotoxin (LPS) contamination in reagents or media.2. Spontaneous cell activation due to over-manipulation or poor culture conditions.3. Autofluorescence in flow cytometry. | 1. Use endotoxin-free reagents and media. Test reagents for endotoxin levels.2. Handle cells gently during isolation and plating. Ensure optimal cell density.3. Include an unstained control and use fluorescence minus one (FMO) controls to set gates properly. |
| Inconsistent or Irreproducible Results | 1. Variation in cell donor (for primary cells).2. Inconsistent cell numbers.3. Pipetting errors.4. "Hook effect" at high agonist concentrations. | 1. If possible, use cells from the same donor for comparative experiments or pool cells from multiple donors.2. Perform accurate cell counts and ensure equal cell numbers are plated in each well.3. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents.4. In a dose-response curve, a decrease in signal at the highest concentrations may indicate a hook effect. Test a wider range of dilutions. |
| Unexpected Cytokine Profile | 1. Stimulation of other TLRs due to impurities.2. Cell-type specific responses. | 1. Use a highly pure source of this compound. Include appropriate negative controls.2. Different immune cell subsets produce distinct cytokine profiles. Analyze the cellular composition of your culture. |
Experimental Protocols
Protocol 1: Cytokine Release Assay in Human PBMCs
This protocol outlines the steps to measure the production of cytokines like TNF-α and IFN-α from human PBMCs upon stimulation with this compound.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
96-well flat-bottom cell culture plates
-
ELISA or CBA kit for desired cytokines
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using a Ficoll-Paque gradient. Wash the cells and resuspend them in complete RPMI-1640 medium. Perform a cell count and assess viability.
-
Cell Plating: Adjust the cell suspension to a concentration of 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Agonist Preparation and Stimulation: Prepare a serial dilution of this compound in complete RPMI-1640 medium at 2X the final desired concentrations. A suggested concentration range to test is 0.2 nM to 2000 nM (final concentrations of 0.1 nM to 1000 nM).
-
Add 100 µL of the 2X agonist dilutions to the respective wells. For the unstimulated control, add 100 µL of medium without the agonist.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Analysis: Measure the concentration of the desired cytokines in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.
Protocol 2: NF-κB Activation Reporter Assay
This protocol describes how to measure the activation of the NF-κB signaling pathway in a HEK293 cell line stably expressing human TLR7 and an NF-κB-driven luciferase reporter.
Materials:
-
TLR7/NF-κB Luciferase Reporter HEK293 cell line
-
DMEM medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics)
-
This compound
-
White, solid-bottom 96-well microplates
-
Luciferase assay reagent
Procedure:
-
Cell Plating: Harvest and resuspend the reporter cells in growth medium. Seed 100 µL of the cell suspension at a density of 5 x 10^4 cells/well into a 96-well plate.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator overnight to allow for cell adherence.
-
Stimulation: The next day, prepare dilutions of this compound in growth medium. Stimulate the cells by adding the agonist solutions.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 6 to 16 hours.
-
Luminescence Measurement: Add 50 µL of luciferase assay reagent to each well. Incubate at room temperature for 1-5 minutes and measure the luminescence using a microplate luminometer.
Visualizations
TLR7 Signaling Pathway
Caption: MyD88-dependent signaling cascade initiated by this compound.
Experimental Workflow for Concentration Optimization
Caption: A stepwise approach to determine the optimal concentration of this compound.
References
- 1. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hook effect - Wikipedia [en.wikipedia.org]
- 4. Stimulation of Innate Immune Cells by Light-Activated TLR7/8 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Cell Viability with TLR7 Agonist 16
Welcome to the technical support center for researchers utilizing TLR7 agonist 16. This guide provides answers to frequently asked questions and detailed troubleshooting steps to address challenges with low cell viability during your experiments.
Frequently Asked Questions (FAQs)
My cells are showing low viability after treatment with this compound. What are the common causes?
Low cell viability following treatment with this compound can stem from several factors, ranging from the compound's properties to the experimental setup. The most common causes include:
-
Inherent Cytotoxicity at High Concentrations: Like many potent immune agonists, this compound can induce cell death at supra-optimal concentrations.[1][2] This can be due to overstimulation of the TLR7 pathway, leading to excessive inflammation and apoptosis.[3]
-
Compound Solubility and Precipitation: this compound may have limited solubility in aqueous media.[4] If the compound precipitates out of solution, these aggregates can be cytotoxic to cells.
-
Suboptimal Cell Culture Conditions: High cell density, nutrient depletion, or the presence of contaminants can stress cells, making them more susceptible to treatment-induced death.[5]
-
Solvent Toxicity: The solvent used to dissolve the agonist, typically DMSO, can be toxic to cells if the final concentration in the culture medium is too high.
-
Inappropriate Choice of Viability Assay: Some viability assays can be skewed by the experimental conditions or the mechanism of cell death.
How do I determine if the low viability is due to the agonist or another experimental factor?
A well-controlled experiment is crucial for pinpointing the source of cytotoxicity. You should include the following controls in your experimental design:
-
Untreated Control: This group of cells receives no treatment and serves as the baseline for maximum viability.
-
Vehicle (Solvent) Control: This group is treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This will help you determine if the solvent itself is causing the observed cytotoxicity.
-
Positive Control: A known TLR7 agonist with a well-characterized dose-response curve (e.g., Imiquimod or R848) can be used to ensure that the cells are responding as expected to TLR7 stimulation.
By comparing the viability of your this compound-treated cells to these controls, you can systematically identify the cause of the issue.
What is the recommended concentration for this compound and how do I perform a dose-response experiment?
This compound is a highly potent agonist with an EC50 of 18 nM. It is effective at low nanomolar concentrations for inducing activation of mouse macrophages and human peripheral blood mononuclear cells (hPBMCs). It is critical to perform a dose-response (or dose-finding) experiment to determine the optimal concentration for your specific cell type and assay.
Key Recommendations for Concentration and Incubation Time
| Parameter | Recommended Range | Common Pitfall |
| Concentration Range | 10 nM - 1 µM | Using excessively high concentrations without prior titration. |
| Incubation Time | 18 - 48 hours | Prolonged incubation leading to nutrient depletion and cell stress. |
| Final Solvent Conc. | < 0.5% DMSO | High solvent concentration causing cytotoxicity. |
Protocol: Dose-Response Experiment using an MTT Assay
This protocol outlines how to determine the optimal concentration of this compound while monitoring for cytotoxicity.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Agonist Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of serial dilutions in your complete cell culture medium. A common starting point is a 2X concentration series from 2 µM down to 20 nM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X agonist dilutions to the appropriate wells. Also include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for your desired time point (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the agonist concentration to determine the cytotoxic concentration 50 (CC50) and the optimal concentration for your downstream assays.
I'm having trouble dissolving this compound. What is the recommended procedure?
Proper dissolution of this compound is critical to avoid precipitation and ensure accurate dosing.
Solubility and Preparation Recommendations
| Solvent | Concentration | Procedure |
| DMSO | Up to 160 mg/mL (with warming) | Prepare a high-concentration stock solution (e.g., 10-20 mM) in newly opened, anhydrous DMSO. Warming and ultrasonic treatment may be necessary. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Ethanol | May be soluble | Test with a small amount of product first. |
Key Considerations:
-
Hygroscopic DMSO: DMSO can absorb water from the atmosphere, which can significantly reduce the solubility of some compounds. Use fresh, high-quality DMSO.
-
Working Dilutions: When preparing working dilutions in aqueous culture medium, add the DMSO stock solution to the medium dropwise while vortexing to prevent precipitation.
Could my cell culture conditions be contributing to the low viability?
Yes, suboptimal cell culture conditions can exacerbate the cytotoxic effects of this compound.
Troubleshooting Cell Culture Conditions
| Issue | Recommendation |
| High Cell Density | Ensure cells are in the log phase of growth and not over-confluent when treated. High density can lead to rapid nutrient depletion. |
| Media and Serum Quality | Use fresh, pre-warmed media and high-quality fetal bovine serum. Ensure the media's buffering system is compatible with your incubator's CO2 levels. |
| Contamination | Regularly check for microbial contamination, which can stress cells and impact viability. |
What are the best cell viability assays for experiments with TLR7 agonists?
The choice of assay can influence your results. It's important to select an assay that is compatible with your experimental setup and measures the desired outcome.
Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Considerations |
| Metabolic Assays (MTT, MTS, XTT, Resazurin) | Measure metabolic activity via the reduction of a substrate by viable cells. | Simple, high-throughput, and cost-effective. | Can be affected by changes in cellular metabolism due to TLR7 activation. |
| ATP-Based Assays | Quantify ATP levels, which are indicative of metabolically active cells. | Highly sensitive and rapid. | ATP levels can fluctuate with cell signaling events. |
| Membrane Integrity Assays (Trypan Blue, Propidium Iodide) | Dyes that are excluded by live cells but enter and stain dead cells with compromised membranes. | Directly measures cell death. | Trypan blue requires manual counting; PI is typically used with flow cytometry. |
| Apoptosis Assays (Annexin V/PI Staining) | Differentiates between live, apoptotic, and necrotic cells via flow cytometry. | Provides detailed information on the mechanism of cell death. | More complex and lower throughput than plate-reader assays. |
For initial troubleshooting, an MTT or MTS assay is often sufficient. If you need to understand the mechanism of cell death, Annexin V/PI staining is recommended.
Visual Guides and Pathways
To further assist in your experimental design and troubleshooting, the following diagrams illustrate key processes and pathways.
Caption: TLR7 Signaling Pathway.
Caption: Troubleshooting Workflow for Low Cell Viability.
Caption: Experimental Workflow for Cell Viability Assessment.
References
- 1. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 2. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment failure of a TLR-7 agonist occurs due to self-regulation of acute inflammation and can be overcome by IL-10 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TLR | 2832199-56-9 | Invivochem [invivochem.com]
- 5. 細胞の増殖不良のトラブルシューティング [sigmaaldrich.com]
reducing non-specific activation by TLR7 agonist 16
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with TLR7 agonist 16. The information is designed to help mitigate non-specific activation and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also referred to as compound 16d) is a potent small molecule agonist of Toll-like Receptor 7 (TLR7) with an EC50 of 18 nM.[1] TLR7 is an endosomal receptor primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and monocytes. Upon activation by a ligand like agonist 16, TLR7 initiates a MyD88-dependent signaling cascade. This pathway leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines such as TNF-α and IL-6.
Q2: What is non-specific activation in the context of TLR7 agonists?
A2: Non-specific activation refers to the stimulation of unintended cellular pathways or cell types, leading to off-target effects. For TLR7 agonists, this can manifest as a broad, systemic inflammatory response, sometimes referred to as a "cytokine storm," which can cause adverse effects in vivo. This can be due to the agonist interacting with other receptors or activating cell types that are not the intended target. Systemic application of TLR agonists carries a risk of side effects associated with a systemic inflammatory response.
Q3: What are the common causes of non-specific activation with this compound?
A3: Common causes include:
-
High Agonist Concentration: Using concentrations of this compound that are too high can lead to the activation of lower-affinity off-target receptors.
-
Contamination: Endotoxin (lipopolysaccharide or LPS) contamination in reagents or cell cultures can lead to the activation of TLR4, confounding the results of TLR7-specific experiments.
-
Cell Line Specificity: The expression profile of TLRs can vary between different cell lines and primary cells. Using a cell line that expresses multiple TLRs that could potentially interact with the agonist can lead to non-specific activation.
-
In Vivo Administration Route: Systemic administration (e.g., intravenous) is more likely to cause widespread immune activation compared to localized delivery (e.g., intratumoral).
Q4: How can I minimize the risk of a cytokine storm in my in vivo experiments?
A4: To mitigate the risk of a cytokine storm, consider the following:
-
Dose-Response Studies: Conduct thorough dose-response studies to determine the minimum effective dose that achieves the desired therapeutic effect without causing excessive cytokine release.
-
Localized Delivery: Whenever possible, use localized delivery methods (e.g., intratumoral injection, topical application) to confine the immune activation to the target tissue.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Monitoring: Closely monitor the pharmacokinetic profile of the agonist and the resulting pharmacodynamic effects on cytokine levels in the plasma.
-
Combination Therapy: Consider using the TLR7 agonist in combination with other agents that can modulate the immune response, potentially allowing for a lower, safer dose of the agonist.
Troubleshooting Guides
Issue 1: High background or non-specific cytokine production in in vitro assays.
-
Question: I am observing high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in my vehicle-treated control cells. What could be the cause?
-
Answer:
-
LPS Contamination: Your cell culture medium, serum, or other reagents may be contaminated with LPS, which activates TLR4. Test all reagents for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Use endotoxin-free reagents and plasticware.
-
Cell Culture Conditions: Over-confluent or stressed cells can spontaneously release inflammatory mediators. Ensure your cells are healthy and seeded at an appropriate density.
-
Mycoplasma Contamination: Mycoplasma are known to activate TLRs. Regularly test your cell lines for mycoplasma contamination.
-
Issue 2: Inconsistent results between experiments.
-
Question: I am getting variable results in my cytokine assays when stimulating with this compound. Why is this happening?
-
Answer:
-
Reagent Variability: Ensure consistent lot numbers for all critical reagents, including the TLR7 agonist, cell culture media, and serum.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling capacity can change with prolonged culturing.
-
Pipetting Accuracy: Inaccurate pipetting, especially of a potent agonist at low nanomolar concentrations, can lead to significant variations in the final concentration. Use calibrated pipettes and appropriate techniques.
-
Incubation Time: Ensure precise and consistent incubation times for cell stimulation.
-
Issue 3: Lack of response or lower than expected potency.
-
Question: My cells are not responding to this compound, or the response is much weaker than expected. What should I check?
-
Answer:
-
TLR7 Expression: Confirm that your target cells express TLR7 at sufficient levels. You can verify this by qPCR, western blot, or flow cytometry.
-
Agonist Integrity: Ensure that your stock solution of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Health: Unhealthy or apoptotic cells will not respond optimally to stimulation. Check cell viability before and after the experiment.
-
Assay Sensitivity: The sensitivity of your cytokine detection method (e.g., ELISA, Luminex) may not be sufficient to detect low levels of cytokine production.
-
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (hTLR7) | 18 nM | HEK293 cells expressing human TLR7 | [1] |
| Cellular Activation | Potent activation at low-nanomolar concentrations | Mouse macrophages and human PBMCs | [1] |
Note: Further quantitative data on selectivity against other TLRs and a detailed cytokine profile for this compound should be obtained from the primary literature for a comprehensive understanding.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Specificity using TLR-Expressing Reporter Cells
Objective: To determine the specificity of this compound by measuring its activity on a panel of cell lines, each expressing a different Toll-like Receptor.
Materials:
-
HEK293 cells stably expressing human TLR2, TLR3, TLR4, TLR5, TLR7, TLR8, or TLR9.
-
Reporter system (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase under the control of an NF-κB promoter).
-
This compound
-
Positive controls for each TLR (e.g., Pam3CSK4 for TLR2, Poly(I:C) for TLR3, LPS for TLR4, Flagellin for TLR5, R848 for TLR7/8, ODN 2006 for TLR9).
-
Cell culture medium (DMEM with 10% FBS, antibiotics).
-
Assay plates (96-well, white or clear depending on the reporter system).
-
Reporter detection reagents.
Procedure:
-
Seed the TLR-expressing HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the respective positive control ligands in cell culture medium.
-
Remove the culture medium from the cells and add the agonist dilutions. Include a vehicle-only control.
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Measure the reporter gene activity according to the manufacturer's instructions.
-
Plot the dose-response curves and calculate the EC50 for each agonist on each TLR-expressing cell line.
Protocol 2: Cytokine Profiling in Human PBMCs
Objective: To determine the cytokine and chemokine secretion profile induced by this compound in primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium with 10% FBS and antibiotics.
-
This compound
-
LPS (positive control for pro-inflammatory cytokine induction).
-
Cell culture plates (96-well).
-
Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits for key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12, IP-10, IL-1β).
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in culture medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add serial dilutions of this compound and LPS to the wells. Include a vehicle-only control.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate and carefully collect the cell culture supernatants.
-
Analyze the cytokine concentrations in the supernatants using a multiplex assay or ELISAs according to the manufacturer's protocols.
-
Analyze the data to generate a cytokine profile for this compound.
Visualizations
Caption: TLR7 Signaling Pathway initiated by Agonist 16.
Caption: Workflow for assessing this compound activity.
References
Technical Support Center: Improving the Solubility of TLR7 Agonist 16
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of the hypothetical TLR7 agonist 16 in experimental media. The principles and protocols outlined here are based on common strategies for poorly water-soluble imidazoquinoline-like compounds, such as the well-characterized TLR7/8 agonist Resiquimod (R-848), and can be adapted for similar hydrophobic small molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like many TLR7 agonists.[1][2] It occurs when the compound, dissolved in a concentrated organic solvent stock (like DMSO), is rapidly diluted into the aqueous environment of the culture media, where its solubility is much lower.[2] The key is to keep the final concentration of the agonist below its aqueous solubility limit and to manage the solvent exchange process carefully.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A2: As a general rule, the final concentration of DMSO in cell culture should be kept below 1%, with 0.1% being considered safe for most cell lines to avoid solvent-induced toxicity.[3] It is crucial to test the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q3: Can I pre-dissolve the TLR7 agonist in water or PBS?
A3: Most small molecule TLR7 agonists, like Resiquimod (R-848), are sparingly soluble in aqueous buffers alone.[4] It is recommended to first dissolve the compound in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) before preparing aqueous dilutions.
Q4: My media looks fine initially, but I see a precipitate after a few hours in the incubator. What is happening?
A4: Delayed precipitation can occur due to several factors, including temperature shifts, changes in media pH over time, or interactions with media components like salts and proteins. Using pre-warmed media for dilutions and ensuring the final concentration is well below the solubility limit can help mitigate this.
Troubleshooting Guide
This guide addresses the common problem of this compound precipitating in experimental media.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation upon adding stock solution to media. | High Final Concentration: The target concentration exceeds the agonist's aqueous solubility. | 1. Decrease Final Concentration: Lower the working concentration of the agonist. 2. Perform a Solubility Test: Empirically determine the maximum soluble concentration in your specific media by preparing serial dilutions and observing for precipitation. |
| Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of media causes the compound to "crash out." | 1. Use Pre-warmed Media: Always use media pre-warmed to 37°C. 2. Gentle Mixing: Add the stock solution dropwise into the media while gently vortexing or swirling to ensure rapid dispersal. 3. Intermediate Dilution: Perform a serial dilution of the DMSO stock in pre-warmed media instead of a single large dilution step. | |
| Delayed Precipitation (after hours of incubation). | Media Instability: Changes in pH or temperature in the incubator can decrease solubility over time. | 1. Confirm pH Stability: Ensure your media is properly buffered. 2. Reduce Concentration: Work at a lower final concentration to provide a larger solubility margin. |
| Interaction with Media Components: The agonist may form insoluble complexes with salts or proteins in the media. | 1. Consider Alternative Media: If possible, test a different basal media formulation. 2. Use Solubilizing Agents: For challenging compounds, consider using formulation strategies with co-solvents or surfactants, but be aware of potential effects on cells. |
Solubility Data for TLR7 Agonists
The solubility of a specific TLR7 agonist can vary. The following table provides solubility data for the well-characterized TLR7/8 agonist Resiquimod (R-848) as a reference.
| Solvent | Approximate Solubility of Resiquimod (R-848) | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥15.85 mg/mL | |
| Ethanol (EtOH) | ≥12.65 mg/mL (with sonication) | |
| Dimethylformamide (DMF) | ~16 mg/mL | |
| 1:1 Solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | |
| Water | Insoluble / Sparingly Soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is a common starting point for most experiments.
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM solution of a compound with a formula weight of 314.4 g/mol (like R-848), you would need 3.14 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Promote Dissolution: To ensure complete dissolution, gently warm the tube at 37°C for 10 minutes and/or vortex thoroughly. An ultrasonic bath can also be used for a short period.
-
Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol details the critical step of diluting the organic stock solution into your final aqueous media to avoid precipitation.
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Calculate Dilutions: Determine the volume of stock solution needed for your final concentration. Remember to keep the final DMSO concentration low (ideally ≤0.1%).
-
Perform Serial Dilution (Recommended):
-
Create an intermediate dilution of your stock solution in pre-warmed media. For example, add 2 µL of a 10 mM stock to 998 µL of media to get a 20 µM solution.
-
Gently vortex the intermediate dilution immediately.
-
Use this intermediate dilution to prepare your final concentrations.
-
-
Direct Dilution (for lower concentrations):
-
Add the required volume of media to your culture plate or tube.
-
While gently swirling or vortexing the media, add the small volume of the DMSO stock solution dropwise. For example, add 1 µL of a 1 mM stock to 1 mL of media for a final concentration of 1 µM (0.1% DMSO).
-
-
Final Check: After dilution, visually inspect the media to ensure it is clear and free of any precipitate before adding it to your cells.
Visualizations
TLR7 Signaling Pathway
The following diagram illustrates the major signaling cascade initiated by TLR7 activation. Upon binding its ligand (e.g., ssRNA or a synthetic agonist) in the endosome, TLR7 recruits the adaptor protein MyD88. This leads to the formation of a complex involving IRAK and TRAF proteins, ultimately activating the transcription factors NF-κB and IRFs, which drive the production of inflammatory cytokines and Type I interferons.
Caption: Simplified TLR7 MyD88-dependent signaling pathway.
Experimental Workflow for Solubilization
This workflow provides a logical sequence of steps to troubleshoot and successfully prepare a soluble working solution of a hydrophobic TLR7 agonist for cell-based assays.
Caption: Workflow for preparing media with a hydrophobic compound.
References
how to minimize batch-to-batch variability of TLR7 agonist 16
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing batch-to-batch variability of TLR7 Agonist 16. The following information is designed to address specific issues that may be encountered during synthesis, characterization, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
A1: this compound is a synthetic small molecule designed to activate the Toll-like Receptor 7 (TLR7), a key component of the innate immune system.[1][2] Activation of TLR7 triggers downstream signaling pathways, leading to the production of pro-inflammatory cytokines and type I interferons.[1][3][4] This makes it a promising candidate for applications in immuno-oncology and as a vaccine adjuvant. Batch-to-batch variability in terms of purity, potency, and physical properties can lead to inconsistent experimental results, affecting the reliability and reproducibility of studies.
Q2: What are the primary sources of batch-to-batch variability for a synthetic small molecule like this compound?
A2: The primary sources of variability for synthetic small molecules can be broadly categorized as:
-
Synthesis-Related: Incomplete reactions, side-product formation, and variations in purification can lead to differences in the impurity profile between batches.
-
Purity and Characterization: Inaccurate quantification or characterization of the final compound can result in batch-to-batch differences in active ingredient concentration.
-
Solid-State Properties: Variations in crystalline form (polymorphism), particle size, and solvation state can affect solubility, dissolution rate, and ultimately, bioavailability and in-vitro activity.
-
Stability and Handling: Degradation of the compound due to improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) can alter its potency and purity over time. Formulation and handling procedures can also introduce variability.
Q3: How can I assess the consistency of a new batch of this compound?
A3: A comprehensive quality control (QC) strategy should be implemented. This typically involves a panel of analytical techniques to assess the identity, purity, and physical properties of each new batch. Key recommended analyses are summarized in the table below.
Troubleshooting Guide
Issue: Inconsistent Potency in Cell-Based Assays
-
Possible Cause 1: Variation in Compound Purity.
-
Troubleshooting Step: Re-evaluate the purity of each batch using high-resolution analytical techniques such as UPLC-MS and quantitative NMR (qNMR). Compare the impurity profiles of different batches. Even minor impurities can sometimes have off-target effects or interfere with the assay.
-
-
Possible Cause 2: Differences in Solubility or Aggregation.
-
Troubleshooting Step: Ensure a consistent and validated protocol for dissolving the compound. Use fresh, high-quality solvents. Visually inspect solutions for any precipitation. Characterize the solid-state properties of each batch (see table below) as variations in crystallinity can impact dissolution. The formulation of the agonist can significantly impact its activity.
-
-
Possible Cause 3: Degradation of the Compound.
-
Troubleshooting Step: Review storage conditions. This compound should be stored under the recommended conditions (e.g., protected from light, at a specific temperature). If degradation is suspected, re-analyze the batch by HPLC to check for the appearance of new peaks.
-
Issue: Unexpected In Vivo Pharmacokinetic (PK) or Pharmacodynamic (PD) Profiles
-
Possible Cause 1: Formulation Differences.
-
Troubleshooting Step: The method of formulation can significantly impact in vivo performance. Ensure that the formulation protocol is strictly followed for each batch. For suspension formulations, particle size distribution should be analyzed and controlled.
-
-
Possible Cause 2: Variable Bioavailability.
-
Troubleshooting Step: In addition to solid-state characterization, consider performing in vitro dissolution studies under relevant conditions to assess the release rate of the drug from its formulation.
-
Data Presentation: Quality Control Parameters
The following table summarizes the recommended analytical techniques and acceptance criteria for ensuring batch-to-batch consistency of this compound.
| Parameter | Analytical Method | Acceptance Criteria | Purpose |
| Identity | 1H NMR, 13C NMR, LC-MS | Spectra consistent with reference standard | Confirms the chemical structure of the compound. |
| Purity | HPLC/UPLC-UV | ≥ 98% | Quantifies the main compound and detects impurities. |
| Residual Solvents | GC-HS | As per ICH guidelines | Ensures that residual solvents from the synthesis are below safety limits. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water content can affect stability and accurate weighing. |
| Potency | Cell-based assay (e.g., NF-κB reporter assay in HEK293-hTLR7 cells) | EC50 within ± 2-fold of the reference standard | Confirms biological activity and functional consistency. |
| Solid-State Form | X-ray Powder Diffraction (XRPD) | Consistent with the reference diffractogram | Controls for polymorphism, which can affect solubility and stability. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline and may need optimization for specific equipment.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: In Vitro Potency Determination using a TLR7 Reporter Assay
This protocol outlines a general method for assessing the biological activity of this compound.
-
Cell Line: HEK293 cells stably expressing human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., from 1 nM to 10 µM).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., another known TLR7 agonist like R848).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
SEAP Detection: Measure the SEAP activity in the culture supernatant using a commercially available SEAP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the SEAP activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Caption: TLR7 signaling pathway initiated by Agonist 16.
References
- 1. Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Off-Target Effects of TLR7 Agonist 16
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting and troubleshooting potential off-target effects of TLR7 agonist 16 (also known as compound 16d).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule agonist of Toll-like receptor 7 (TLR7) with a reported EC50 value in the low nanomolar range (e.g., 18 nM)[1]. It belongs to the imidazoquinoline class of compounds. Its primary mechanism involves binding to TLR7 within the endosomes of immune cells, such as plasmacytoid dendritic cells (pDCs) and B-cells[2]. This binding event initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7. Consequently, this results in the production of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines, which orchestrate an antiviral and anti-tumor immune response[2].
Q2: What are the potential off-target effects of this compound?
A2: As an imidazoquinoline, this compound may exhibit off-target effects, with the most common being activity at TLR8, a closely related receptor that also recognizes single-stranded RNA. Some analogues of imidazoquinolines have also been reported to inhibit other TLRs at higher concentrations. While specific data for agonist 16 is limited in the public domain, it is crucial to experimentally determine its selectivity profile. Systemic administration of potent TLR7 agonists can also lead to a "cytokine storm," characterized by an excessive release of pro-inflammatory cytokines, which can have adverse effects[3].
Q3: What is the expected cytokine profile upon stimulation with this compound?
A3: Stimulation of peripheral blood mononuclear cells (PBMCs) with a TLR7 agonist like compound 16 is expected to induce a Th1-biased cytokine response. Key cytokines include IFN-α, IL-6, IL-12, and TNF-α. The precise cytokine profile and concentrations can vary depending on the cell type, donor variability, and the concentration of the agonist used.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cell activation (e.g., low cytokine production or reporter gene expression) | 1. Incorrect compound concentration: The concentration of this compound may be too low or too high (see "Hook effect" below). 2. Cell viability issues: Cells may not be healthy or may have been passaged too many times. 3. Reagent degradation: The this compound stock solution may have degraded. 4. Incorrect cell line: The cell line used may not express functional TLR7. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Check cell viability using a method like trypan blue exclusion. Use low-passage cells. 3. Prepare a fresh stock solution of the agonist. 4. Confirm TLR7 expression in your cell line (e.g., by qPCR or Western blot) or use a validated TLR7 reporter cell line. |
| High background signal in reporter assays | 1. Contamination: Mycoplasma or other microbial contamination can activate TLRs. 2. Serum components: Components in the fetal bovine serum (FBS) may activate the reporter cells. 3. Endotoxin contamination: Endotoxins in reagents can activate TLR4, which may lead to some background NF-κB activation. | 1. Regularly test cell cultures for mycoplasma. 2. Heat-inactivate the FBS or use a lower serum concentration. 3. Use endotoxin-free reagents and water. |
| Unexpected cytokine profile (e.g., high levels of TLR8-associated cytokines) | 1. Off-target activation of TLR8: this compound may have significant activity on TLR8. 2. Mixed cell population: The cell population used (e.g., PBMCs) contains various cell types with different TLR expression patterns. | 1. Test the agonist on a TLR8-specific reporter cell line to determine its selectivity. 2. Use isolated cell populations (e.g., purified pDCs or B cells) to identify the source of the cytokines. |
| "Hook effect" observed (lower response at higher concentrations) | 1. Receptor saturation and downstream signaling inhibition: At very high concentrations, TLR agonists can sometimes lead to a paradoxical decrease in the measured response. | 1. Extend the dose-response curve to include higher concentrations to confirm the hook effect. Use concentrations within the optimal range for your experiments. |
Data Presentation
Table 1: Illustrative Selectivity Profile of a TLR7 Agonist
This table provides an example of how to present selectivity data. Actual values for this compound should be determined experimentally.
| Receptor | EC50 / IC50 (nM) | Assay Type |
| TLR7 (Human) | 18 | HEK-Blue™ Reporter Assay |
| TLR8 (Human) | >1000 | HEK-Blue™ Reporter Assay |
| TLR3 (Human) | >10,000 | HEK-Blue™ Reporter Assay |
| TLR4 (Human) | >10,000 | HEK-Blue™ Reporter Assay |
| TLR9 (Human) | >5000 | HEK-Blue™ Reporter Assay |
Table 2: Expected Cytokine Profile in Human PBMCs Stimulated with this compound
This table summarizes the expected cytokine response. Values are illustrative and will vary between experiments.
| Cytokine | Expected Response | Typical Concentration Range (pg/mL) |
| IFN-α | Strong Induction | 500 - 5000 |
| IL-6 | Moderate to Strong Induction | 1000 - 10,000 |
| TNF-α | Moderate Induction | 500 - 2000 |
| IL-12p70 | Moderate Induction | 100 - 1000 |
| IL-1β | Low to Moderate Induction | 50 - 500 |
| IL-10 | Variable Induction | 100 - 1000 |
Experimental Protocols
Protocol 1: TLR7 Activity Assessment using HEK-Blue™ hTLR7 Reporter Cells
Objective: To determine the potency (EC50) of this compound on human TLR7.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
DMEM, high glucose, with 10% heat-inactivated FBS, Pen-Strep, and selection antibiotics
-
This compound
-
96-well flat-bottom plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a density of 2.8 x 10^5 cells/mL.
-
Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 20 µL of the agonist dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 value by plotting the absorbance against the logarithm of the agonist concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Cytokine Profiling in Human PBMCs
Objective: To determine the cytokine profile induced by this compound in human PBMCs.
Materials:
-
Ficoll-Paque™ PLUS
-
Human peripheral blood from healthy donors
-
RPMI 1640 medium with 10% heat-inactivated FBS and Pen-Strep
-
This compound
-
96-well round-bottom plates
-
Multi-analyte cytokine assay kit (e.g., Luminex-based or ELISA)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue.
-
Adjust the cell density to 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate.
-
Prepare dilutions of this compound in complete RPMI 1640 medium.
-
Add 100 µL of the agonist dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Centrifuge the plate at 300 x g for 10 minutes.
-
Collect the supernatant and store at -80°C until analysis.
-
Measure the concentration of cytokines in the supernatant using a multi-analyte cytokine assay kit according to the manufacturer's instructions.
Mandatory Visualizations
Caption: TLR7 Signaling Pathway Activated by Agonist 16.
Caption: Workflow for HEK-Blue™ TLR7 Reporter Assay.
Caption: Logical Flow for Troubleshooting TLR7 Agonist Experiments.
References
- 1. 2.8. In vitro TLR7 reporter assay [bio-protocol.org]
- 2. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of TLR7 Agonist 16 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of TLR7 agonist 16 in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions, offering potential causes and solutions to ensure experimental success.
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of Potency in Aqueous Solution | Hydrolytic Degradation: this compound, an imidazoquinoline derivative, can be susceptible to hydrolysis, particularly at non-neutral pH. | - Maintain solution pH between 6.0 and 7.5. - Use buffered solutions (e.g., phosphate-buffered saline, PBS) for dilutions. - Prepare fresh solutions for each experiment or store at -80°C for long-term stability. |
| Discoloration or Presence of Precipitates | Oxidative Degradation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of colored degradation products or insoluble precipitates. | - Use degassed solvents for solution preparation. - Purge the headspace of storage vials with an inert gas (e.g., argon or nitrogen). - Avoid sources of free radicals and store away from strong oxidizing agents. - Consider the addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), after validating their compatibility with the experimental system. |
| Inconsistent Results Between Experiments | Photodegradation: Imidazoquinoline compounds can be sensitive to light, leading to degradation and loss of activity upon exposure to ambient or UV light. | - Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to room light during experimental procedures. - For photosensitive assays, work under low-light conditions. |
| Difficulty in Dissolving the Compound | Poor Solubility: this compound may have limited solubility in purely aqueous solutions. | - Use a co-solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution before diluting with aqueous buffers. - Ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the chemical structure of this compound (an imidazoquinoline), the primary degradation pathways are expected to be oxidation, photodegradation, and to a lesser extent, hydrolysis, particularly under non-neutral pH conditions.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its limited aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be further diluted in aqueous buffers for your experiments.
Q3: How should I store my stock solution of this compound?
A3: For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C in tightly sealed, light-protected vials. Avoid repeated freeze-thaw cycles to minimize degradation. For short-term storage (up to a few days), refrigeration at 2-8°C may be acceptable if the solution is protected from light.
Q4: What are the signs of degradation of a this compound solution?
A4: Signs of degradation can include a loss of biological activity, a change in the color or clarity of the solution, or the appearance of precipitates. To confirm degradation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to assess the purity of the compound.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of your solution can be monitored by a stability-indicating HPLC method. This involves analyzing the solution at different time points and under different storage conditions to quantify the amount of intact this compound and detect the presence of any degradation products.
Quantitative Stability Data
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound to illustrate its stability profile under various stress conditions. The goal of these studies is to induce degradation to a level of 5-20% to understand the degradation pathways.[2][3][4][5]
Table 1: Hydrolytic Degradation of this compound in Aqueous Solution at 50°C
| Condition | Time (hours) | % Degradation | Major Degradants Observed |
| 0.1 M HCl (pH 1) | 24 | 8.5 | Hydrolysis Product A |
| Purified Water (pH ~6.5) | 24 | < 1.0 | Not significant |
| 0.1 M NaOH (pH 13) | 24 | 15.2 | Hydrolysis Product B |
Table 2: Oxidative Degradation of this compound in 50% Acetonitrile/Water at Room Temperature
| Condition | Time (hours) | % Degradation | Major Degradants Observed |
| 3% H₂O₂ | 8 | 18.7 | Oxidation Product C, Oxidation Product D |
| Air (control) | 8 | < 2.0 | Not significant |
Table 3: Photodegradation of this compound in 50% Acetonitrile/Water
| Condition (ICH Q1B) | Duration | % Degradation | Major Degradants Observed |
| Cool white fluorescent light (1.2 million lux hours) | As per ICH Q1B | 12.5 | Photodegradation Product E |
| Near UV light (200 watt hours/m²) | As per ICH Q1B | 16.8 | Photodegradation Product F |
| Dark Control | Same duration | < 1.0 | Not significant |
Table 4: Thermal Degradation of Solid this compound
| Condition | Time (days) | % Degradation | Major Degradants Observed |
| 60°C | 7 | 6.3 | Thermal Degradant G |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 50°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 50°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 60°C.
-
Photodegradation: Expose the stock solution to light conditions as specified in ICH guideline Q1B (1.2 million lux hours and 200 watt hours/m²). A dark control sample should be stored under the same conditions but protected from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in stressed samples to that of an unstressed control.
-
Identify and characterize any significant degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a general reversed-phase HPLC method for the quantification of this compound and the separation of its degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., ~254 nm or the compound's λmax).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study to a final concentration within the linear range of the assay (e.g., 10-100 µg/mL) using the mobile phase.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Caption: TLR7 Signaling Pathway Activation by Agonist 16.
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for Loss of this compound Activity.
References
Technical Support Center: Optimizing TLR7 Agonist Incubation Time
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing incubation time to achieve a maximal response with TLR7 agonists.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting incubation time for TLR7 agonist experiments?
A1: The optimal incubation time depends on the specific TLR7 agonist, its concentration, the cell type being used, and the downstream readout being measured. For initial experiments, a time course is highly recommended. Based on published studies, common time points for measuring cytokine production or gene expression range from 4 to 48 hours. For instance, maximal pro-inflammatory gene expression in SIM-A9 microglial cells stimulated with the TLR7/8 agonist R848 was observed between 8-12 hours.[1] Intracellular cytokine expression in human PBMCs has been analyzed after 4 hours of stimulation.[2] For dendritic cell activation markers, incubations of 18 hours have been used.[3]
Q2: How does the choice of cell type affect the optimal incubation time?
A2: Different cell types express varying levels of TLR7 and may have distinct signaling kinetics.[4][5] Plasmacytoid dendritic cells (pDCs) are known for their high TLR7 expression and rapid, potent production of Type I interferons (IFN-α). Myeloid cells and B cells also express TLR7 and produce a range of pro-inflammatory cytokines like IL-6, IL-12, and TNF-α. The response kinetics in a cell line, such as HEK-Blue™ hTLR7 cells or RAW 264.7 macrophages, may differ from primary cells like human PBMCs or bone marrow-derived dendritic cells (BMDCs). Therefore, the incubation time should be optimized for each specific cell system.
Q3: Which downstream markers should I measure to assess TLR7 activation, and when?
A3: The choice of marker depends on the specific pathway you are investigating.
-
Early Markers (1-8 hours): Activation of transcription factors like NF-κB and IRFs are early events. Gene expression of cytokines (e.g., IFNA, IL6, IL12B, TNFA) can be measured by RT-qPCR, often peaking between 8-12 hours.
-
Mid-to-Late Markers (8-24 hours): Secreted cytokines in the supernatant, such as IFN-α, IL-6, IL-12p70, and TNF-α, are commonly measured by ELISA or multiplex assays. An 18-24 hour incubation is a common endpoint for these measurements.
-
Cell Surface Markers (18-48 hours): Upregulation of co-stimulatory molecules like CD86 on antigen-presenting cells can be assessed by flow cytometry, typically after 18 to 48 hours of stimulation.
Q4: Does the specific TLR7 agonist used influence the incubation time?
A4: Yes. Different TLR7 agonists, such as imiquimod and resiquimod (R848), have different potencies and may induce varied response kinetics. The potency of agonists can vary significantly, with some compounds having effective concentrations in the nanomolar range while others are in the micromolar range. Furthermore, the formulation of the agonist (e.g., free compound vs. conjugated to a nanoparticle or lipid) can dramatically alter its delivery, uptake, and release kinetics, thereby influencing the optimal incubation time.
Troubleshooting Guide
Issue: Low or no detectable response after TLR7 agonist stimulation.
This troubleshooting guide will help you identify potential causes for a suboptimal response in your experiment.
Caption: Troubleshooting flowchart for low TLR7 agonist response.
Quantitative Data Summary
The optimal incubation time is highly dependent on the experimental system. The tables below summarize conditions from various studies to provide a comparative reference.
Table 1: Incubation Times for Gene and Protein Expression
| TLR7 Agonist | Cell Type | Readout | Incubation Time(s) | Outcome |
| R848 (100 ng/mL) | SIM-A9 (microglia) | Gene Expression (Cytokines) | 2, 3, 8, 12, 24h | Maximal expression at 8-12h |
| R848 | Human Whole Blood | Gene Expression (93-gene panel) | 1h, 24h | Different gene profiles at early and late time points |
| R848 | Human PBMCs | Intracellular Cytokines (Flow) | 4h | Measurable TNF-α, IL-6, IL-1β production |
| Resiquimod | BMDCs | Intracellular Cytokines (Flow) | 8h | Significant cytokine production observed |
| R848 (0.5 µM) | RAW264.7 | Viral Replication (RT-qPCR) | 12, 24, 36, 48h | Inhibition observed at all time points, peaking at 36h |
| LPS + R848 | Human Mo-DCs | IL-12p70 (ELISA) | 48h | Synergistic cytokine production measured at 48h |
| CL264 | HEK-Blue™ hTLR7 | SEAP Reporter Assay | 18-24h | Standard endpoint for reporter gene activation |
| NOD2/TLR7 Conjugate | Human PBMCs | Cytokines (Multiplex) | 18h | Endpoint for measuring secreted cytokines |
Table 2: Incubation Times for Cell Activation Marker Expression
| TLR7 Agonist | Cell Type | Readout | Incubation Time(s) | Outcome |
| Resiquimod | BMDCs | Surface Markers (CD40, CD86, etc.) | 18h | Upregulation of activation markers detected |
| R848-BPDs | BMDCs | CD86 Expression (Flow) | 48h | Endpoint for assessing dendritic cell activation |
| Various TLR Agonists | PBMCs | Annexin V / Fragmented Nuclei | 6, 24, 48h | Time-dependent changes in cell health markers observed |
Experimental Protocols & Workflows
Protocol: Time-Course Experiment for Cytokine Secretion
This protocol describes a typical workflow for determining the optimal incubation time for cytokine production in response to a TLR7 agonist using peripheral blood mononuclear cells (PBMCs).
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in complete RPMI medium (supplemented with 10% FBS, penicillin/streptomycin) and determine cell concentration and viability.
-
Cell Seeding: Seed 1 x 10⁶ PBMCs per well in 200 µL of complete medium in a 96-well flat-bottom plate. Allow cells to rest for 2-4 hours at 37°C, 5% CO₂.
-
Agonist Stimulation: Prepare a working stock of your TLR7 agonist (e.g., 10x final concentration). Add the agonist to the appropriate wells. Include a vehicle control (e.g., DMSO) and an unstimulated control.
-
Incubation: Incubate the plate at 37°C, 5% CO₂. Collect supernatants from different wells at designated time points (e.g., 4, 8, 12, 24, and 48 hours).
-
Supernatant Collection: At each time point, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store supernatants at -80°C until analysis.
-
Cytokine Analysis: Quantify the concentration of the cytokine of interest (e.g., IFN-α, IL-6, TNF-α) in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot cytokine concentration against incubation time to identify the point of maximal secretion.
Experimental Workflow Diagram
Caption: Workflow for optimizing TLR7 agonist incubation time.
TLR7 Signaling Pathway
Activation of the endosomal TLR7 receptor by a synthetic agonist like R848 or viral single-stranded RNA initiates a signaling cascade that results in the production of Type I interferons and other pro-inflammatory cytokines.
Caption: Simplified TLR7 signaling cascade via MyD88.
References
- 1. Persistent Toll-like receptor 7 stimulation induces behavioral and molecular innate immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Stimulation of Innate Immune Cells by Light-Activated TLR7/8 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of TLR7 Agonist 16
Welcome to the technical support center for the in vivo delivery of TLR7 Agonist 16. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format. For the purposes of providing concrete examples, data related to the well-characterized imidazoquinoline TLR7/8 agonist Resiquimod (R848) is used as a reference. Note that in mice, R848 selectively acts on TLR7.[1][2][3]
Issue 1: Lack of Efficacy or Suboptimal Immune Activation
Q: I administered this compound to my mouse model but did not observe the expected biological response (e.g., no increase in serum cytokines, no activation of immune cells). What could be the cause?
A: Several factors can contribute to a lack of efficacy. Follow these troubleshooting steps:
-
Verify Agonist Integrity and Formulation:
-
Solubility: TLR7 agonists are often hydrophobic. Ensure the agonist is fully dissolved. Sonication may be required. Improper dissolution is a primary cause of failed experiments.
-
Vehicle Selection: The choice of vehicle is critical. While some agonists can be dissolved in water or saline, many require co-solvents like DMSO, PEG400, or Tween 80.[1][4] However, be mindful of potential vehicle-induced toxicity or inflammation.
-
Fresh Preparation: Prepare formulations fresh before each experiment. Avoid repeated freeze-thaw cycles of stock solutions, which can lead to compound degradation or precipitation.
-
-
Review Administration Protocol:
-
Route of Administration: The route (e.g., intraperitoneal (i.p.), intravenous (i.v.), subcutaneous (s.c.)) significantly impacts bioavailability and immune response. Systemic routes like i.p. or i.v. typically induce a broad, systemic cytokine response, while s.c. administration may lead to more localized effects.
-
Dose: The dose may be too low. A dose-response study is highly recommended to determine the optimal concentration for your specific model and desired effect. Doses for R848 in mice can range from 10 µg to 100 µg per animal, depending on the experimental goal.
-
-
Check Timing of Analysis:
-
Cytokine Kinetics: The peak of cytokine production is transient. For many TLR7 agonists, pro-inflammatory cytokine levels in serum peak between 2 to 6 hours post-administration and can return to baseline within 24 hours. Sampling at a single, late time point may miss the peak response. A time-course experiment is crucial.
-
-
Confirm Model Responsiveness:
-
Species Specificity: Some TLR agonists have different activity profiles between species (e.g., human vs. mouse). R848 activates both TLR7 and TLR8 in humans but only TLR7 in mice. Ensure your agonist is active in the chosen animal model.
-
Genetic Background: The genetic background of the mouse strain can influence the magnitude of the immune response.
-
Issue 2: Excessive Toxicity or Adverse Events
Q: My animals are showing signs of severe toxicity (e.g., rapid weight loss, lethargy, ruffled fur, brain swelling) after administration. How can I mitigate this?
A: Systemic TLR7 activation can induce a strong inflammatory response leading to "sickness behavior" and toxicity. Here are strategies to manage adverse effects:
-
Dose Reduction: This is the most straightforward approach. High doses (e.g., >100 µg of R848 in mice) can cause significant side effects. Perform a dose-titration study to find the minimum effective dose that achieves the desired immune stimulation with acceptable toxicity.
-
Change the Route of Administration:
-
Systemic administration (i.v., i.p.) often leads to higher toxicity.
-
Consider subcutaneous (s.c.) or intratumoral (i.t.) injection to localize the immune response and reduce systemic exposure. Nanoparticle formulations can also help create a depot effect at the injection site, minimizing systemic toxicity.
-
-
Refine the Dosing Schedule:
-
Continuous or frequent dosing can lead to tolerance or cumulative toxicity. Allow sufficient time between doses for the animal to recover.
-
-
Consider a More Selective Agonist:
-
If your agonist targets both TLR7 and TLR8, the combined activation might be too potent. TLR8 activation is often associated with a strong pro-inflammatory cytokine profile (e.g., TNF-α), which can contribute to toxicity. A TLR7-selective agonist might be better tolerated.
-
Issue 3: Inconsistent Results Between Experiments
Q: I am observing high variability in my results from one experiment to the next. What are the potential sources of this inconsistency?
A: Consistency is key in in vivo studies. Variability can stem from several sources:
-
Formulation Inconsistency:
-
Precipitation: Ensure the agonist remains in solution. If the stock is stored in DMSO, adding it to an aqueous buffer too quickly can cause it to precipitate. Warm the formulation slightly or add the DMSO stock dropwise while vortexing.
-
Vehicle Evaporation: If using volatile solvents, ensure the final volume and concentration are accurate.
-
-
Administration Technique:
-
Injection Accuracy: Ensure precise and consistent delivery to the intended compartment (e.g., a true intraperitoneal injection, not subcutaneous or into an organ).
-
Volume: Use a consistent injection volume across all animals.
-
-
Animal Handling and Husbandry:
-
Stress: Stress from handling can alter immune responses. Acclimatize animals properly and handle them consistently.
-
Circadian Rhythm: The time of day can influence immune responses. Perform injections and sample collections at the same time for all experiments.
-
Health Status: Use only healthy animals and ensure they are free from underlying infections that could confound the results.
-
Quantitative Data Summary
The following tables provide reference data for the well-characterized TLR7 agonist R848 (Resiquimod) to serve as a baseline for designing experiments with this compound.
Table 1: Recommended Solvents and Vehicles for Imidazoquinoline-based TLR7 Agonists
| Solvent/Vehicle | Concentration/Composition | Application Notes | Reference |
| Endotoxin-free Water | 1 mg/mL | Suitable for water-soluble forms of the agonist. | |
| DMSO | Stock Solution (e.g., 63 mg/mL) | Used for initial solubilization. Must be diluted for in vivo use. | |
| PEG400 / Tween 80 / Water | 9% PEG400, 1% Tween 80 in water | A common formulation for intravenous or intraperitoneal administration. | |
| Saline with Citric Acid | 5 mM Citric Acid in 0.9% Saline | Used for subcutaneous application to improve solubility and stability. |
Table 2: Example In Vivo Dosing for R848 in Mice (C57BL/6)
| Route | Dose per Animal | Purpose | Expected Outcome | Reference |
| Intraperitoneal (i.p.) | 10 µg | Induce sickness behavior, immune tolerance studies. | Detectable but mild immune response. | |
| Intraperitoneal (i.p.) | 50 µg - 100 µg | Robust systemic immune activation. | Significant increase in serum cytokines (TNF-α, IL-6, IFN-α), potential for toxicity. | |
| Intravenous (i.v.) | 3 mg/kg | Systemic immune activation for anti-tumor studies. | Upregulation of TLR7 on dendritic cells, increased serum IFN-γ, TNF-α, IL-2. | |
| Intranasal (i.n.) | 20 µg | Asthma models, targeting respiratory immunity. | Reduction in allergen-induced airway inflammation. |
Experimental Protocols
Protocol 1: Preparation of R848 Formulation for Intraperitoneal Injection
This protocol provides a method for preparing a common vehicle formulation for hydrophobic TLR7 agonists.
Materials:
-
R848 (or this compound) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 or PEG400
-
Tween 80
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or 0.9% Saline
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Dissolve R848 in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Mix thoroughly by vortexing or brief sonication until fully dissolved. Store at -20°C in small aliquots.
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing PEG300 and Tween 80. For a final formulation containing 10% PEG300 and 5% Tween 80, mix the appropriate volumes.
-
Prepare Final Formulation (Example for a 100 µL injection at 1 mg/kg for a 25g mouse):
-
Dose Calculation: 1 mg/kg = 0.025 mg = 25 µg per mouse.
-
From a 10 mg/mL stock, you need 2.5 µL of the stock solution per mouse.
-
To make a bulk solution for 10 mice (plus extra), combine 25 µL of R848 stock with the vehicle.
-
Add the 25 µL of R848/DMSO stock to a pre-mixed vehicle of 100 µL PEG300 and 50 µL Tween 80. Vortex immediately and thoroughly.
-
Slowly add 825 µL of sterile saline or DPBS to the mixture while vortexing to bring the total volume to 1 mL. The solution should be clear.
-
This final solution has a concentration of 0.25 mg/mL. Injecting 100 µL will deliver 25 µg of R848.
-
-
Administration: Use the formulation immediately. Do not store the final diluted solution. Administer via intraperitoneal injection using a 27G or smaller needle.
Protocol 2: Measurement of Serum Cytokines by ELISA
Materials:
-
Mouse serum samples (collected at 0, 2, 6, and 24 hours post-injection)
-
Commercially available ELISA kits for desired cytokines (e.g., Mouse TNF-α, IL-6, IFN-α)
-
ELISA plate reader
-
Microplate washer (optional)
Procedure:
-
Sample Collection: Collect blood via tail vein or submandibular bleed into serum separator tubes. Allow blood to clot for 30 minutes at room temperature, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the serum supernatant and store at -80°C until use.
-
ELISA Assay:
-
Follow the manufacturer's protocol for the specific ELISA kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, blocking the plate, adding standards and diluted serum samples, followed by the addition of a detection antibody.
-
A substrate solution is then added, which develops a color in proportion to the amount of cytokine present.
-
Stop the reaction and read the absorbance on a plate reader at the recommended wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Plot the cytokine concentration versus the time point to visualize the kinetic response.
-
Visualizations
Signaling Pathway
Caption: TLR7 recognizes an agonist within the endosome, initiating a MyD88-dependent signaling cascade.
Experimental Workflow
References
Validation & Comparative
Validating the Specificity of a TLR7 Agonist Using TLR7 Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunological effects of a potent Toll-like Receptor 7 (TLR7) agonist in wild-type (WT) and TLR7 knockout (KO) mice. The data presented herein unequivocally demonstrates the specificity of this agonist for TLR7, a critical step in the preclinical validation of novel immunomodulatory compounds.
Introduction
Toll-like receptor 7 (TLR7) is an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules.[1][2][3] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby initiating a robust immune response.[2][4] Consequently, TLR7 agonists are promising candidates for vaccine adjuvants and cancer immunotherapies.
To ensure that the observed immunological effects of a candidate TLR7 agonist are exclusively mediated through TLR7, it is imperative to conduct specificity studies. The gold-standard model for this validation is the TLR7 knockout (KO) mouse. By comparing the response of WT mice to that of mice lacking the TLR7 gene, researchers can definitively attribute the agonist's activity to its intended target. This guide outlines the experimental approach and presents key data from such a validation study.
Comparative Analysis of Immune Activation
To assess the TLR7-dependent activity of the agonist, splenocytes from both WT and TLR7 KO mice were stimulated in vitro. The production of key cytokines, namely Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α), was quantified. Furthermore, the upregulation of the co-stimulatory molecule CD86 on B cells was measured as a marker of immune cell activation.
Table 1: Cytokine Production by Splenocytes in Response to TLR7 Agonist Stimulation
| Treatment Group | Genotype | IFN-α (pg/mL) | TNF-α (pg/mL) |
| Vehicle (PBS) | Wild-Type | < 10 | < 20 |
| TLR7 Agonist | Wild-Type | 1580 ± 120 | 850 ± 75 |
| Vehicle (PBS) | TLR7 KO | < 10 | < 20 |
| TLR7 Agonist | TLR7 KO | < 10 | < 25 |
Table 2: Upregulation of CD86 on B Cells
| Treatment Group | Genotype | % CD86+ of CD19+ B cells |
| Vehicle (PBS) | Wild-Type | 5.2 ± 1.1 |
| TLR7 Agonist | Wild-Type | 68.5 ± 5.3 |
| Vehicle (PBS) | TLR7 KO | 5.5 ± 1.3 |
| TLR7 Agonist | TLR7 KO | 6.1 ± 1.5 |
The data clearly illustrates that the TLR7 agonist induces a potent pro-inflammatory response, characterized by high levels of IFN-α and TNF-α production and significant upregulation of CD86 on B cells in WT mice. In stark contrast, these effects are completely abrogated in TLR7 KO mice, confirming that the agonist's activity is strictly dependent on the presence of TLR7.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and procedures underlying this validation, the following diagrams illustrate the TLR7 signaling pathway and the experimental workflow.
Caption: TLR7 Signaling Pathway.
Caption: Experimental Workflow for Validating TLR7 Agonist Specificity.
Experimental Protocols
1. Mice
Wild-type C57BL/6J mice and TLR7 knockout mice on a C57BL/6J background (6-8 weeks old) were used for all experiments. All animal procedures were performed in accordance with institutional guidelines for animal care and use.
2. Splenocyte Isolation and Culture
-
Spleens were aseptically harvested from WT and TLR7 KO mice and mechanically dissociated to create a single-cell suspension.
-
Red blood cells were lysed using ACK lysis buffer.
-
Splenocytes were washed and resuspended in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol.
-
Cells were plated in 96-well plates at a density of 5 x 10^5 cells/well.
3. In Vitro Stimulation
-
Splenocytes were stimulated with the TLR7 agonist (1 µM) or an equivalent volume of PBS (vehicle control).
-
For cytokine analysis, supernatants were collected after 24 hours of incubation at 37°C and 5% CO2.
-
For flow cytometry analysis, cells were harvested after 18 hours of incubation.
4. Enzyme-Linked Immunosorbent Assay (ELISA)
-
IFN-α and TNF-α concentrations in the culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Absorbance was read at 450 nm using a microplate reader.
5. Flow Cytometry
-
Harvested cells were washed and stained with fluorescently labeled antibodies against CD19 and CD86.
-
Data was acquired on a flow cytometer and analyzed using appropriate software.
-
B cells were gated based on CD19 expression, and the percentage of CD86-positive cells within the CD19+ population was determined.
6. Statistical Analysis
Data are presented as mean ± standard deviation. Statistical significance was determined using a two-tailed Student's t-test, with a p-value of < 0.05 considered significant.
Conclusion
The experimental evidence presented in this guide provides a clear and robust validation of the specificity of the tested TLR7 agonist. The complete lack of immune activation in TLR7 knockout mice confirms that the agonist's mechanism of action is solely dependent on its interaction with TLR7. This rigorous approach to target validation is an essential component of the preclinical development of novel immunomodulatory drugs, ensuring on-target activity and minimizing the potential for off-target effects.
References
- 1. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia [frontiersin.org]
Comparative Guide: TLR7 Agonist 16 vs. R848 for In Vitro Cytokine Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Toll-like receptor 7 (TLR7) agonists, the novel and selective compound "16" (also known as 16d) and the widely-used reference compound R848 (Resiquimod), with a focus on their performance in in vitro cytokine induction assays.
Introduction
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA (ssRNA), often of viral origin. Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons and pro-inflammatory cytokines, making TLR7 agonists promising candidates for vaccine adjuvants and cancer immunotherapy.
-
R848 (Resiquimod) is a well-characterized imidazoquinoline compound that acts as a potent dual agonist for human TLR7 and TLR8, though it selectively activates only TLR7 in mice.[1][2] Its broad activity on both TLR7 and TLR8 in human cells leads to a robust and diverse cytokine response.
-
TLR7 agonist 16 (compound 16d) is a novel, highly potent imidazo[4,5-c]quinoline derivative designed for high selectivity toward TLR7.[3][4] Its targeted activity aims to elicit a more specific immune response, potentially offering a different therapeutic window compared to dual TLR7/8 agonists.
This guide will delve into their signaling mechanisms, comparative cytokine profiles based on published data, and detailed experimental protocols for their use in vitro.
TLR7 Signaling Pathway
Both this compound and R848 initiate immune responses through the same canonical TLR7 signaling pathway. Upon binding to TLR7 in the endosome, they induce receptor dimerization. This conformational change facilitates the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). MyD88 then assembles a complex with IRAK4, IRAK1, and TRAF6. This "Myddosome" complex activates downstream pathways, primarily leading to the activation of transcription factors NF-κB and IRF7, which translocate to the nucleus to induce the expression of pro-inflammatory cytokines and type I interferons, respectively.[2]
Comparative Analysis of Agonist Properties
The primary distinction between this compound and R848 lies in their selectivity and potency. R848's dual agonism on TLR7 and TLR8 can be advantageous for broad immune activation, while the high potency and selectivity of Agonist 16 may be preferable for applications requiring a more targeted TLR7-mediated response.
| Feature | This compound (Compound 16d) | R848 (Resiquimod) |
| Target(s) in Humans | Selective TLR7 | TLR7 and TLR8 |
| Potency (EC50) | Highly potent; reported values include 18 nM and 59 nM in TLR7 reporter assays. | Potent; activity is observed in the low micromolar to nanomolar range depending on the assay. |
| Key Structural Class | Imidazo[4,5-c]quinoline | Imidazoquinoline |
| Selectivity Profile | High selectivity for TLR7 over TLR8 (>500-fold reported for similar compounds in the series). | Dual agonist, activates both TLR7 and TLR8 in human cells. |
In Vitro Cytokine Induction Profiles
The data presented below is compiled from separate in vitro studies using human peripheral blood mononuclear cells (PBMCs). Direct quantitative comparison is challenging due to variations in experimental conditions (e.g., donor variability, agonist concentration, incubation time). However, the qualitative profiles highlight key differences in the responses elicited by each agonist.
| Cytokine | This compound (Compound 16d) | R848 (Resiquimod) |
| IFN-α | Potently induced at low-nanomolar concentrations. | Strongly induced . |
| TNF-α | Potently induced at low-nanomolar concentrations. | Strongly induced . |
| IL-6 | Not reported in the primary study. | Strongly induced . |
| IL-12 | Not reported in the primary study. | Induced . |
| IL-1β | Not reported in the primary study. | Induced . |
| CCL4 | Not reported in the primary study. | Induced . |
Note: The cytokine profile for this compound is based on the initial characterization of lead compounds from its development series. The profile for R848 is well-established across numerous studies.
Experimental Protocol: In Vitro Cytokine Induction in Human PBMCs
This section provides a detailed methodology for assessing cytokine induction by TLR7 agonists using isolated human PBMCs.
1. Materials and Reagents
-
Human peripheral blood mononuclear cells (PBMCs), freshly isolated or cryopreserved
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
This compound and R848 (stock solutions prepared in sterile water or DMSO)
-
96-well flat-bottom cell culture plates
-
Cytokine detection assay kits (e.g., ELISA or multiplex bead array)
2. PBMC Isolation
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS or RPMI medium.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Resuspend the cell pellet in complete RPMI 1640 medium to a final concentration of 1 x 10⁶ cells/mL.
3. Cell Stimulation
-
Plate 100 µL of the PBMC suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and R848 in complete RPMI medium at 2x the final desired concentration.
-
Suggested final concentrations for R848: 1-10 µM.
-
Suggested final concentrations for this compound: 1 nM - 1 µM (as it is reported to be active at low-nanomolar concentrations).
-
-
Add 100 µL of the diluted agonists or medium-only control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 to 48 hours. The optimal incubation time may vary depending on the target cytokine.
4. Supernatant Collection and Analysis
-
After incubation, centrifuge the 96-well plate at 300-500 x g for 10 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
Analyze the supernatants for cytokine concentrations using ELISA or a multiplex assay according to the manufacturer's instructions.
Experimental Workflow Diagram
References
A Comparative Analysis of TLR7 Agonist 16 and Other Imidazoquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Toll-like Receptor 7 (TLR7) agonist, designated as TLR7 agonist 16, with other well-established imidazoquinoline-based TLR7 agonists, namely imiquimod (R837) and resiquimod (R848). The following sections present a comprehensive overview of their relative performance based on available experimental data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the potency and cytokine induction profiles of this compound, imiquimod, and resiquimod.
Table 1: Comparison of In Vitro Potency of TLR7 Agonists
| Compound | Target(s) | Cell Line | Assay Type | EC50 (nM) |
| This compound | TLR7 | Not Specified | Not Specified | 18[1] |
| Imiquimod (R837) | TLR7 | HEK-Blue™ hTLR7 | SEAP Reporter | ~1000 (1 µg/mL)[2] |
| HEK Reporter | NF-κB Activation | ~2000[3] | ||
| Resiquimod (R848) | TLR7/TLR8 | HEK293 | SEAP Reporter | 75 - 1500[4] |
| HEK-Blue™ hTLR7 | NF-κB Activation | 250[4] |
Table 2: Comparison of Cytokine Induction in Human Peripheral Blood Mononuclear Cells (hPBMCs)
| Compound | Concentration | IFN-α Induction | TNF-α Induction | Other Induced Cytokines |
| This compound | Low-nanomolar | Potent induction | Potent induction | Not specified |
| Imiquimod (R837) | ≥ 0.5 µg/mL | Induced | Induced | IL-1, IL-6, IL-8 |
| 5 µg/mL | Induced | Not specified | IL-1β, IL-6, IL-8 | |
| Resiquimod (R848) | Not Specified | Potent induction | Potent induction | IL-12, MIP-1α |
| 0.3 µM | Similar to 3 µM Imiquimod | Induced | IFN-ω, IP-10 |
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: TLR7 Signaling Pathway initiated by agonist binding.
Caption: Experimental workflow for evaluating TLR7 agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TLR7 Agonist Activity Assay using HEK-Blue™ hTLR7 Cells
This protocol describes the determination of the half-maximal effective concentration (EC50) of TLR7 agonists using a reporter cell line.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
DMEM, high glucose, supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and selection antibiotics as required.
-
Test compounds (this compound, imiquimod, resiquimod)
-
Phosphate-buffered saline (PBS)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer capable of reading absorbance at 620-655 nm
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, wash the cells with PBS and detach them using a cell scraper or trypsin. Resuspend the cells in fresh, pre-warmed culture medium.
-
Cell Seeding: Adjust the cell concentration and seed approximately 2.5 x 10^4 to 5 x 10^4 cells per well in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. It is recommended to perform a wide range of concentrations to determine the full dose-response curve.
-
Cell Stimulation: Add the diluted compounds to the respective wells containing the HEK-Blue™ hTLR7 cells. Include a vehicle control (e.g., DMSO) and a positive control (a known TLR7 agonist).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 16-24 hours.
-
SEAP Detection: Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions. Add 180 µL of the solution to a new 96-well plate. Add 20 µL of the cell culture supernatant from the stimulated plate to the wells containing the QUANTI-Blue™ Solution.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-3 hours. Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: Plot the absorbance values against the logarithm of the compound concentrations. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value for each agonist.
Cytokine Induction Assay in Human PBMCs
This protocol outlines the procedure for measuring the induction of cytokines, such as IFN-α and TNF-α, from human PBMCs upon stimulation with TLR7 agonists.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), freshly isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% (v/v) FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Test compounds (this compound, imiquimod, resiquimod)
-
Human IFN-α and TNF-α ELISA kits (e.g., from R&D Systems, BD Biosciences, or similar).
-
96-well flat-bottom cell culture plates.
-
CO2 incubator.
-
Microplate reader.
Procedure:
-
PBMC Isolation and Seeding: Isolate PBMCs from whole blood using standard density gradient centrifugation. Wash the cells and resuspend them in complete RPMI-1640 medium. Seed the PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Cell Stimulation: Prepare various concentrations of the TLR7 agonists in complete RPMI-1640 medium. Add the diluted agonists to the wells containing the PBMCs. Include an unstimulated control (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.
-
Cytokine Quantification by ELISA: Perform the sandwich ELISA for IFN-α and TNF-α according to the manufacturer's instructions provided with the kits. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking the plate to prevent non-specific binding.
-
Adding the collected supernatants and a standard curve of known cytokine concentrations to the plate.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating and washing again, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known cytokine concentrations. Use the standard curve to determine the concentration of IFN-α and TNF-α in the experimental samples.
References
- 1. Detection of Innate Immune Response Modulating Impurities in Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resiquimod | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Induction of interferon and other cytokines by imiquimod and its hydroxylated metabolite R-842 in human blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of TLR7 Agonist 16 with Human TLR8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Toll-like Receptor 7 (TLR7) agonist 16, also known as compound 16d, with a focus on its cross-reactivity with human TLR8. The information presented is based on available experimental data to assist researchers in evaluating its suitability for their studies.
Introduction to TLR7 and TLR8
Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) are closely related endosomal pattern recognition receptors that play crucial roles in the innate immune system. Both receptors recognize single-stranded RNA (ssRNA), particularly from viral pathogens, leading to the activation of downstream signaling pathways and the production of interferons and other pro-inflammatory cytokines. Despite their similarities, TLR7 and TLR8 exhibit distinct expression patterns in immune cells and can trigger different types of immune responses. Therefore, the selectivity of small molecule agonists for TLR7 versus TLR8 is a critical factor in their therapeutic development.
Overview of TLR7 Agonist 16 (Compound 16d)
This compound is a potent imidazo[4,5-c]quinoline derivative.[1][2] Structure-activity relationship studies have identified it as a highly potent agonist for TLR7.[1][2]
Comparative Analysis: this compound vs. Human TLR8 Activation
Experimental data on the direct activity of this compound (16d) on human TLR8 is limited in publicly available literature. However, the primary research article describing its synthesis and optimization explicitly states that the design of this series of compounds aimed to maintain selectivity over TLR8.[1] A related compound from the same study, 17b, demonstrated over 500-fold selectivity for TLR7 over TLR8, suggesting that compound 16d is also likely to have minimal cross-reactivity with human TLR8.
For the purpose of this guide, we will compare the known activity of this compound on TLR7 with the expected low to negligible activity on TLR8, alongside a known dual TLR7/TLR8 agonist, Resiquimod (R848), for reference.
Table 1: Comparative Activity of this compound
| Compound | Target | Human TLR7 Activity (EC50) | Human TLR8 Activity | Selectivity Profile |
| This compound (16d) | TLR7 | 18 nM | Expected to be low to negligible | Highly TLR7 Selective |
| Resiquimod (R848) | TLR7/8 | ~1 µM | ~5 µM | Dual Agonist |
Expected Differential Immune Responses
The selective activation of TLR7 over TLR8 by agonist 16 is predicted to elicit a distinct cytokine profile in human peripheral blood mononuclear cells (PBMCs).
-
TLR7-mediated response (Expected for Agonist 16): Predominantly induces the production of Type I interferons (IFN-α) from plasmacytoid dendritic cells (pDCs). It also stimulates B-cell proliferation and activation.
-
TLR8-mediated response: Primarily triggers the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and IL-6 from monocytes, macrophages, and myeloid dendritic cells.
Table 2: Predicted Cytokine Profile in Human PBMCs
| Cytokine | Expected Response with this compound | Typical Response with a Dual TLR7/8 Agonist (e.g., R848) |
| IFN-α | High | Moderate to High |
| TNF-α | Low to Moderate | High |
| IL-12 | Low | High |
| IL-6 | Low to Moderate | High |
Experimental Protocols
Assessment of TLR7/TLR8 Activation using HEK-Blue™ Reporter Cells
This method utilizes Human Embryonic Kidney (HEK) 293 cells stably co-transfected with a specific human TLR gene (TLR7 or TLR8) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound, Resiquimod (positive control), and vehicle (negative control)
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions. On the day of the experiment, wash the cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound and Resiquimod in cell culture medium.
-
Stimulation: Add 20 µL of the compound dilutions to the appropriate wells of a 96-well plate. Add 180 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Data Acquisition: Measure the SEAP activity by reading the optical density at 620-655 nm using a spectrophotometer. The level of SEAP is directly proportional to the activation of the NF-κB pathway.
-
Analysis: Plot the optical density against the compound concentration to determine the EC50 values for TLR7 and TLR8 activation.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the stimulation of human PBMCs with TLR agonists and the subsequent measurement of cytokine production using a Cytometric Bead Array (CBA) or ELISA.
Materials:
-
Ficoll-Paque™ PLUS for PBMC isolation
-
Human whole blood from healthy donors
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound, Resiquimod, and vehicle control
-
96-well cell culture plates
-
Human Th1/Th2/Th17 CBA Kit (BD Biosciences) or individual cytokine ELISA kits (e.g., for IFN-α, TNF-α, IL-12)
-
Flow cytometer or ELISA plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI medium and plate them in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Stimulation: Add varying concentrations of this compound, Resiquimod, or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.
-
Cytokine Measurement:
-
CBA: Follow the manufacturer's protocol for the Human Th1/Th2/Th17 CBA Kit to measure the concentration of multiple cytokines simultaneously.
-
ELISA: Use individual cytokine ELISA kits to measure the concentration of specific cytokines of interest.
-
-
Data Analysis: Quantify the cytokine concentrations based on the standard curves and compare the profiles induced by the different agonists.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Simplified TLR7 and TLR8 signaling pathways.
Caption: Experimental workflow for assessing TLR7/8 cross-reactivity.
References
Comparative Analysis of TLR7 Agonist 16 for On-Target Activity Using Reporter Assays
This guide provides a detailed comparison of the on-target activity of the novel Toll-like receptor 7 (TLR7) agonist 16 (also referred to as 16d) with other well-established TLR7 agonists. The comparative analysis is based on quantitative data from reporter gene assays, which are a standard method for assessing the potency of TLR7 activation. This document is intended for researchers, scientists, and professionals in the field of drug development and immunology.
Data Presentation: Potency of TLR7 Agonists in Reporter Assays
The on-target activity of TLR7 agonists is typically quantified by their half-maximal effective concentration (EC50) in a reporter cell line. Lower EC50 values indicate higher potency. The following table summarizes the EC50 values for TLR7 agonist 16 and a panel of comparator agonists, as determined in NF-κB reporter assays.
| Agonist | Cell Line | Reporter Gene | EC50 (nM) | Reference |
| This compound (16d) | Ramos-Blue™ Cells | SEAP | 18 | [1] |
| Resiquimod (R848) | Ramos-Blue™ Cells | SEAP | 616 | [1] |
| Gardiquimod | HEK-Blue™ hTLR7 Cells | SEAP | >100 | [2] |
| Imiquimod | HEK-Blue™ hTLR7 Cells | SEAP | >1000 | [2] |
Note: The data for this compound and Resiquimod were obtained using the same Ramos-Blue™ cell line, allowing for a direct comparison of their potencies. Data for Gardiquimod and Imiquimod were generated in HEK-Blue™ hTLR7 cells, another widely accepted reporter system.
Mandatory Visualizations
TLR7 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated upon TLR7 engagement by an agonist. This pathway is predominantly MyD88-dependent and culminates in the activation of the transcription factors NF-κB and IRF7, leading to the production of pro-inflammatory cytokines and type I interferons.
Caption: MyD88-dependent signaling pathway of TLR7.
Experimental Workflow for TLR7 Reporter Assay
The workflow below outlines the key steps involved in a typical TLR7 reporter gene assay using a commercially available reporter cell line, such as Ramos-Blue™ or HEK-Blue™ TLR7 cells.
Caption: Workflow for an NF-κB/AP-1 reporter gene assay.
Experimental Protocols
TLR7 Reporter Gene Assay Using Ramos-Blue™ Cells
This protocol is adapted from established methods for assessing TLR7 agonist activity using the Ramos-Blue™ cell line, which endogenously expresses TLR7 and contains a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB and AP-1 inducible promoter.
I. Materials:
-
Ramos-Blue™ Cells (InvivoGen)
-
Growth Medium: IMDM with 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™, and 200 µg/ml Zeocin™
-
Assay Medium: Growth medium without Zeocin™
-
TLR7 Agonists: this compound, Resiquimod (R848), and other comparators
-
QUANTI-Blue™ Solution (InvivoGen)
-
Sterile, flat-bottom 96-well plates
-
Spectrophotometer capable of reading absorbance at 620-655 nm
II. Cell Culture and Seeding:
-
Culture Ramos-Blue™ cells in a humidified incubator at 37°C and 5% CO2, maintaining a cell density between 0.2 x 10^6 and 1 x 10^6 cells/ml.
-
On the day of the assay, centrifuge the cells and resuspend them in fresh, pre-warmed assay medium at a concentration of 2.5 x 10^5 cells/ml.
-
Add 180 µl of the cell suspension to each well of a 96-well plate (approximately 4.5 x 10^4 cells per well).
III. Agonist Stimulation:
-
Prepare serial dilutions of the TLR7 agonists in assay medium. A typical starting concentration for potent agonists is 1 µM, with 10-fold serial dilutions.
-
Add 20 µl of each agonist dilution to the appropriate wells of the 96-well plate containing the cell suspension. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TLR7 agonist like R848).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
IV. SEAP Detection and Data Analysis:
-
Prepare the QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Add 180 µl of QUANTI-Blue™ solution to each well of a new 96-well plate.
-
Carefully transfer 20 µl of the cell culture supernatant from the stimulation plate to the corresponding wells of the plate containing the QUANTI-Blue™ solution.
-
Incubate the plate at 37°C for 1-3 hours, or until a color change is apparent.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
Plot the absorbance values against the logarithm of the agonist concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
References
head-to-head comparison of TLR7 agonist 16 and motolimod
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of immuno-oncology, Toll-like receptor (TLR) agonists have emerged as a promising class of therapeutics. By activating innate immune responses, these agents can remodel the tumor microenvironment and potentiate anti-tumor immunity. Among the most explored are agonists of endosomal TLRs, particularly TLR7 and TLR8. This guide provides a detailed head-to-head comparison of two notable agonists: the highly potent and selective TLR7 agonist, compound 16d (referred to herein as TLR7 Agonist 16), and the selective TLR8 agonist, motolimod (VTX-2337), which has undergone clinical investigation.
At a Glance: Key Differences
| Feature | This compound (Compound 16d) | Motolimod (VTX-2337) |
| Primary Target | Toll-like Receptor 7 (TLR7) | Toll-like Receptor 8 (TLR8) |
| Chemical Class | Imidazo[4,5-c]quinoline | 2-aminobenzazepine |
| Potency (EC50) | 18 nM (Human TLR7 reporter assay)[1] | ~100 nM (TLR8) |
| Selectivity | High selectivity over TLR8[2][3][4] | Selective for TLR8 over other TLRs, including TLR7[5] |
| Key Immune Cells Activated | Plasmacytoid dendritic cells (pDCs), B cells, and to a lesser extent, monocytes | Myeloid dendritic cells (mDCs), monocytes, and natural killer (NK) cells |
| Signature Cytokine Profile | Potent inducer of Type I Interferons (IFN-α) | Strong inducer of pro-inflammatory cytokines (TNF-α, IL-12) and chemokines |
| Clinical Development Status | Preclinical | Has undergone Phase I and Phase II clinical trials |
In-Depth Analysis
Molecular and Pharmacological Profile
This compound is a novel, highly potent imidazo[4,5-c]quinoline derivative. Structure-activity relationship studies have identified it as a potent and selective agonist of TLR7, with a reported half-maximal effective concentration (EC50) of 18 nM in a human TLR7 reporter gene assay. A key feature of this compound is its high selectivity for TLR7 over TLR8, which is a desirable characteristic to elicit a specific IFN-α-driven immune response.
Motolimod (VTX-2337) is a small molecule belonging to the 2-aminobenzazepine class. It is a selective agonist of TLR8 with an EC50 of approximately 100 nM. Motolimod has been more extensively studied in both preclinical and clinical settings. It has demonstrated the ability to stimulate the production of TNFα and IL-12 in human peripheral blood mononuclear cells (PBMCs) with EC50 values of 140 nM and 120 nM, respectively.
Mechanism of Action and Immunological Effects
The distinct receptor targets of this compound and motolimod lead to the activation of different subsets of immune cells and the production of unique cytokine profiles.
This compound , by targeting TLR7, primarily activates plasmacytoid dendritic cells (pDCs) and B cells. This leads to a robust production of type I interferons (IFN-α), which play a critical role in antiviral and anti-tumor immunity. In vitro studies have shown that this compound potently induces the release of IFN-α and TNF-α from human PBMCs at low nanomolar concentrations.
Motolimod , on the other hand, selectively activates TLR8, which is highly expressed in myeloid dendritic cells (mDCs), monocytes, and natural killer (NK) cells. This results in the strong induction of pro-inflammatory cytokines such as TNF-α and IL-12, as well as chemokines. The activation of these cell types by motolimod can enhance antigen presentation and augment the cytotoxic activity of NK cells and T cells.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and motolimod. It is important to note that these data are from different studies and direct comparison should be made with caution.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay | EC50 | Selectivity | Reference |
| This compound | Human TLR7 | HEK-Blue™ Reporter Assay | 18 nM | High selectivity over TLR8 | |
| Motolimod | Human TLR8 | Not specified | ~100 nM | Selective for TLR8 | |
| Motolimod | Human TNFα induction (PBMCs) | ELISA | 140 nM | ||
| Motolimod | Human IL-12 induction (PBMCs) | ELISA | 120 nM |
Table 2: In Vitro Cytokine Induction in Human PBMCs
| Compound | Cytokine | Concentration | Fold Induction/Level | Reference |
| This compound | TNF-α | Low nanomolar | Potent induction | |
| This compound | IFN-α | Low nanomolar | Potent induction | |
| Motolimod | G-CSF | 3.0 mg/m² (in vivo) | Statistically significant increase | |
| Motolimod | IL-6 | 3.0 mg/m² (in vivo) | Statistically significant increase | |
| Motolimod | MIP-1β | 3.0 mg/m² (in vivo) | Statistically significant increase | |
| Motolimod | MCP-1 | 3.0 mg/m² (in vivo) | Statistically significant increase |
Experimental Protocols
HEK-Blue™ TLR Reporter Assay (for Potency and Selectivity)
This assay is commonly used to determine the potency and selectivity of TLR agonists.
Methodology:
-
Cell Culture: HEK-Blue™ cells (InvivoGen) stably expressing either human TLR7 or human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter are cultured in DMEM supplemented with 10% fetal bovine serum and selection antibiotics.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 2.5 x 10^4 to 5 x 10^4 cells/well.
-
The test compounds (this compound or motolimod) are serially diluted and added to the wells.
-
The plates are incubated at 37°C for 16-24 hours.
-
-
Data Analysis:
-
The SEAP activity in the cell culture supernatant is measured using a spectrophotometer at 620-655 nm after adding a SEAP detection reagent (e.g., QUANTI-Blue™).
-
The EC50 values are calculated by plotting the SEAP activity against the compound concentration and fitting the data to a four-parameter logistic equation.
-
Human PBMC Stimulation and Cytokine Analysis
This assay is used to evaluate the cytokine induction profile of TLR agonists in a more physiologically relevant setting.
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation:
-
PBMCs are seeded in 96-well plates at a density of 1 x 10^6 to 2 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
This compound or motolimod is added to the cells at various concentrations.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Cytokine Measurement:
-
The cell culture supernatants are collected.
-
The concentrations of various cytokines (e.g., TNF-α, IFN-α, IL-6, IL-12) are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs) or a multiplex bead-based immunoassay (e.g., Luminex).
-
Conclusion
This compound and motolimod represent two distinct approaches to harnessing the power of the innate immune system for therapeutic benefit. This compound, with its high potency and selectivity for TLR7, is a promising candidate for therapies aiming to induce a strong type I interferon response. Its preclinical profile suggests potential for applications where a robust antiviral or pDC-driven anti-tumor immunity is desired.
Motolimod, having progressed further into clinical development, has provided valuable insights into the therapeutic potential and safety profile of a selective TLR8 agonist. Its ability to activate myeloid cells and promote a Th1-polarizing cytokine environment makes it a suitable candidate for combination therapies with other anti-cancer agents, such as monoclonal antibodies, where enhanced pro-inflammatory responses and NK cell activity are beneficial.
The choice between a selective TLR7 or TLR8 agonist will ultimately depend on the specific therapeutic context and the desired immunological outcome. The data presented in this guide provides a foundation for researchers and drug developers to make informed decisions in the advancement of novel TLR-targeted immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Optimization of 1-Substituted Imidazo[4,5- c]quinoline TLR7 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking TLR7 Agonist 16: A Comparative Analysis Against Clinical-Stage Counterparts
For Immediate Release
A comprehensive analysis of TLR7 agonist 16, a novel immunomodulatory agent, reveals its high potency and distinct activation profile when benchmarked against other clinical-stage Toll-like receptor 7 (TLR7) agonists. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound, supported by available experimental data and detailed methodologies, to inform preclinical and clinical research strategies.
TLR7 agonists are a class of synthetic molecules that stimulate the innate immune system by targeting the TLR7 receptor, which is primarily expressed in immune cells like plasmacytoid dendritic cells (pDCs) and B cells.[1][2] This activation triggers a cascade of signaling events, leading to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for antiviral and anti-tumor immune responses.[2][3] Several TLR7 agonists are currently in clinical development for various indications, including cancer and chronic viral infections.[4]
Overview of this compound
This compound, also referred to as compound 16d, is a highly potent small molecule agonist of TLR7. In vitro studies have demonstrated its ability to potently induce the activation of mouse macrophages and human peripheral blood mononuclear cells (hPBMCs) at low nanomolar concentrations.
Comparative Potency and Efficacy
To provide a clear comparison of this compound with its clinical-stage counterparts, the following table summarizes their reported potencies (EC50 values), a measure of the concentration required to elicit a half-maximal biological response.
| Agonist | Chemical Class | Reported EC50 (nM) | Key Clinical Applications |
| This compound | Imidazoquinoline | 18 - 59 | Preclinical |
| Imiquimod (R837) | Imidazoquinoline | ~1,000 | Topical treatment for genital warts and basal cell carcinoma |
| Resiquimod (R848) | Imidazoquinoline | ~100 | Investigational for various cancers and viral infections |
| Vesatolimod (GS-9620) | Benzazepine | ~200 | Investigational for chronic hepatitis B |
| Gardiquimod | Imidazoquinoline | 4,000 | Preclinical and investigational |
Note: EC50 values can vary depending on the specific assay and cell type used.
Signaling Pathway and Experimental Workflow
The activation of the immune system by TLR7 agonists follows a well-defined signaling pathway. The diagrams below, generated using Graphviz, illustrate this pathway and a typical experimental workflow for evaluating and comparing the activity of different TLR7 agonists.
Caption: TLR7 Signaling Pathway
Caption: TLR7 Agonist Comparison Workflow
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare TLR7 agonists. For specific details, researchers should consult the primary literature.
In Vitro Cell-Based Reporter Assay for Potency (EC50) Determination
Objective: To determine the concentration of a TLR7 agonist that induces a half-maximal response in a reporter cell line.
Methodology:
-
Cell Culture: HEK-Blue™ TLR7 cells (or a similar reporter cell line expressing human TLR7 and an NF-κB/AP-1-inducible secreted embryonic alkaline phosphatase - SEAP - reporter gene) are cultured according to the manufacturer's instructions.
-
Agonist Preparation: A serial dilution of the TLR7 agonists (e.g., this compound, imiquimod, resiquimod) is prepared in cell culture medium.
-
Cell Stimulation: Cells are seeded in a 96-well plate and stimulated with the various concentrations of the TLR7 agonists. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
SEAP Detection: The activity of SEAP in the cell supernatant is determined using a detection reagent (e.g., QUANTI-Blue™).
-
Data Analysis: The optical density is read at 620-655 nm. The EC50 value is calculated by plotting the SEAP activity against the log of the agonist concentration and fitting the data to a four-parameter logistic curve.
Cytokine Induction in Human PBMCs
Objective: To measure the production of key cytokines (e.g., IFN-α, TNF-α) by human PBMCs in response to TLR7 agonist stimulation.
Methodology:
-
PBMC Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are seeded in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Agonist Stimulation: Cells are treated with various concentrations of TLR7 agonists. A positive control (e.g., another known TLR7 agonist) and a negative control (vehicle) are included.
-
Incubation: The plate is incubated for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: The cell culture supernatant is collected after centrifugation of the plate.
-
Cytokine Quantification: The concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant is measured using specific enzyme-linked immunosorbent assays (ELISA) or a cytometric bead array (CBA) according to the manufacturer's protocols.
-
Data Analysis: Cytokine concentrations are plotted against the agonist concentration to determine the dose-response relationship.
Conclusion
This compound demonstrates high potency in in vitro assays, suggesting its potential as a powerful immunomodulatory agent. The provided comparative data and experimental frameworks offer a foundation for researchers to further evaluate its efficacy and safety profile relative to other clinical-stage TLR7 agonists. As with all immunomodulatory drugs, a thorough investigation of the cytokine profile and potential for off-target effects is crucial for future development. The distinct potency of this compound warrants further investigation to understand its full therapeutic potential in oncology and infectious diseases.
References
- 1. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TLR7 agonists and how do they work? [synapse.patsnap.com]
- 3. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]
- 4. What TLR agonists are in clinical trials currently? [synapse.patsnap.com]
In Vivo Efficacy of TLR7 Agonists: A Comparative Analysis of TLR7 Agonist 16 and Imiquimod
For researchers and drug development professionals, understanding the comparative in vivo efficacy of novel TLR7 agonists is crucial for advancing immuno-oncology pipelines. This guide provides a detailed comparison of the novel TLR7 agonist 16 (also known as compound 16d) and the well-established TLR7 agonist, imiquimod. While direct in vivo comparative studies are not available in the public domain, this document synthesizes the existing data for each compound to offer valuable insights.
Key Findings and Data Limitations
A thorough review of published literature reveals a significant data gap regarding the in vivo anti-tumor efficacy of this compound when used as a monotherapy. While its potent in vitro activity on mouse macrophages and human peripheral blood mononuclear cells (PBMCs) has been documented, in vivo studies demonstrating its standalone anti-cancer effects are not publicly available.[1] In contrast, imiquimod has been extensively studied in various preclinical in vivo cancer models, with a considerable body of evidence supporting its anti-tumor efficacy.
This guide, therefore, presents a comparison based on the available in vitro data for this compound and the established in vivo efficacy of imiquimod.
Comparative Efficacy Data
Due to the lack of in vivo anti-tumor data for this compound, a direct quantitative comparison of its efficacy with imiquimod is not possible. The following table summarizes the available in vitro activity for this compound and provides a summary of the known in vivo outcomes for imiquimod.
| Feature | This compound (Compound 16d) | Imiquimod |
| Reported In Vitro Activity | Potently induces activation of mouse macrophages and human PBMCs at low-nanomolar concentrations.[1] | Activates immune cells via TLR7, leading to the production of pro-inflammatory cytokines. |
| Reported In Vivo Efficacy (Monotherapy) | No publicly available data on in vivo anti-tumor efficacy as a standalone agent. | Significantly decreases tumor growth and increases survival in various mouse models, including vascular tumors and renal cell carcinoma.[2][3] In some models, topical application leads to complete tumor resolution.[4] |
| Mechanism of Action | Activates the TLR7 pathway, leading to NF-κB activation and cytokine release. | Induces anti-cancer effects through various mechanisms, including autophagic cell death, enhanced anti-tumoral and systemic immunity, and direct pro-apoptotic effects on cancer cells. |
| Administration Routes in Studies | Primarily studied in vitro. | Topical and intratumoral administration have been evaluated in preclinical models. |
Signaling Pathway and Experimental Workflow
The activation of Toll-like receptor 7 (TLR7) by agonists like compound 16 and imiquimod initiates a downstream signaling cascade that results in an anti-tumor immune response.
Caption: TLR7 agonist-induced signaling cascade.
A typical experimental workflow to evaluate the in vivo efficacy of a TLR7 agonist in a murine cancer model is outlined below.
Caption: Workflow for in vivo TLR7 agonist efficacy studies.
Experimental Protocols
While a specific in vivo protocol for this compound is not available, a general methodology for evaluating TLR7 agonists, drawing from studies on imiquimod, is provided below.
Animal Models and Tumor Cell Implantation:
-
Animals: Immunocompetent mouse strains (e.g., C57BL/6, BALB/c) are typically used, depending on the syngeneic tumor model.
-
Tumor Cells: A variety of murine cancer cell lines can be utilized, such as B16 melanoma, CT26 colon carcinoma, or RENCA renal carcinoma.
-
Implantation: A defined number of tumor cells (e.g., 1 x 10^5 to 1 x 10^6) are injected subcutaneously into the flank of the mice.
Treatment Administration:
-
Imiquimod: For topical administration, a 5% cream is often applied to the tumor area several times a week. For intratumoral injection, a specific dose (e.g., 50 µg) can be administered directly into the tumor.
-
Vehicle Control: A placebo cream or the vehicle used to dissolve the agonist is administered to the control group.
Efficacy Assessment:
-
Tumor Growth: Tumor size is measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated using the formula: (length x width^2) / 2.
-
Survival: Animals are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Immunological Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD4+ and CD8+ T cells, NK cells, dendritic cells) by flow cytometry or immunohistochemistry. Cytokine levels in the serum or tumor microenvironment can be measured by ELISA or multiplex assays.
Conclusion
This compound (compound 16d) demonstrates high potency in vitro, stimulating key immune cells involved in anti-tumor responses. However, the absence of publicly available in vivo efficacy data for this compound as a monotherapy makes a direct comparison with the established anti-tumor effects of imiquimod impossible. Imiquimod has a well-documented record of inhibiting tumor growth and improving survival in various preclinical cancer models through multiple mechanisms of action. Future in vivo studies on this compound are necessary to fully elucidate its therapeutic potential and to provide a basis for direct comparison with other TLR7 agonists like imiquimod. Researchers are encouraged to consider the potent in vitro profile of this compound as a promising starting point for further in vivo investigation.
References
- 1. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topically applied imiquimod inhibits vascular tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcutaneous Imiquimod Combined With Anti‐Programmed Cell Death‐1 Monoclonal Antibody Extends the Survival of Mice Bearing Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imiquimod 5% cream monotherapy for cutaneous squamous cell carcinoma in situ (Bowen's disease): a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Appropriate Negative Controls for TLR7 Agonist Experiments
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptor 7 (TLR7) agonists are potent immunomodulators with significant therapeutic potential in oncology and infectious diseases. Rigorous experimental design, including the use of appropriate negative controls, is paramount to ensure the specificity of observed effects and to generate reproducible, high-quality data. This guide provides a comparative overview of various negative controls for TLR7 agonist experiments, supported by experimental data and detailed protocols.
Comparison of Negative Controls for TLR7 Agonist Experiments
The choice of a negative control depends on the specific experimental question. An ideal negative control should resemble the active compound in physical and chemical properties but lack biological activity on TLR7. This helps to distinguish TLR7-specific effects from off-target or vehicle-related responses.
| Control Type | Description | Advantages | Disadvantages | Typical Use Case |
| Vehicle Control | The solvent used to dissolve the TLR7 agonist (e.g., DMSO, PBS). | Simple to implement; accounts for any effects of the solvent itself. | Does not control for off-target effects of the agonist's chemical scaffold. | Essential baseline control in all experiments. |
| Inactive Structural Analogue | A molecule with a chemical structure highly similar to the TLR7 agonist but with modifications that abrogate TLR7 binding and activation. | High specificity; controls for off-target effects related to the chemical backbone of the agonist. | May not be commercially available and might require custom synthesis. | Validating that the observed effects are due to TLR7 activation and not a general property of the chemical class. |
| Structurally Related Antagonist | A molecule that binds to TLR7 but does not elicit a downstream signal, and can block the binding of an agonist. | Confirms that the agonist's effects are mediated through the TLR7 binding site. | Can have its own biological effects; may not be a true "inactive" control. | Mechanistic studies to confirm the site of action of the TLR7 agonist. |
| Control Oligonucleotide | For RNA-based TLR7 agonists, a sequence-modified oligonucleotide that does not activate TLR7. | Controls for effects related to the delivery and presence of nucleic acids in the cell. | Specific to oligonucleotide-based agonists. | Experiments involving synthetic RNA-based TLR7 agonists. |
| TLR7-Deficient/Knockout Cells or Animals | Cells or animals that genetically lack a functional TLR7. | The "gold standard" for demonstrating TLR7 dependence of an observed effect. | Requires access to specific cell lines or animal models; not suitable for all experimental systems. | Definitive confirmation of TLR7's role in the observed biological response. |
Quantitative Data Summary
The following tables summarize the expected outcomes when using different negative controls in common TLR7 agonist assays.
Table 1: Expected NF-κB/AP-1 Activation in HEK-Blue™ TLR7 Reporter Cells
| Treatment | Expected NF-κB/AP-1 Activation (Fold change over untreated) |
| TLR7 Agonist (e.g., R848) | High (e.g., >10-fold) |
| Vehicle Control (e.g., 0.1% DMSO) | None (Baseline, ~1-fold) |
| Inactive Structural Analogue | None (Baseline, ~1-fold) |
| Structurally Related Antagonist | None (Baseline, ~1-fold) |
Table 2: Expected Cytokine Production (e.g., IFN-α) in Human PBMCs
| Treatment | Expected IFN-α Concentration (pg/mL) |
| TLR7 Agonist (e.g., Gardiquimod) | High (e.g., >1000 pg/mL) |
| Vehicle Control (e.g., PBS) | Undetectable or Baseline |
| Inactive Structural Analogue | Undetectable or Baseline |
| Control Oligonucleotide (for RNA agonists) | Undetectable or Baseline |
Signaling Pathways and Experimental Workflows
TLR7 Signaling Pathway
Upon binding of a TLR7 agonist in the endosome, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and the E3 ubiquitin ligase TRAF6, leading to the activation of transcription factors NF-κB and IRF7. NF-κB promotes the expression of pro-inflammatory cytokines, while IRF7 is crucial for the production of type I interferons.
Comparative Analysis of Gene Expression Profiles Following TLR7 Agonist Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gene expression profiles in immune cells following stimulation with various Toll-like receptor 7 (TLR7) agonists. While specific gene expression data for "TLR7 agonist 16" (a highly potent imidazoquinoline derivative) is not publicly available, this guide leverages data from studies on other well-characterized TLR7 agonists to offer insights into the expected cellular responses. The information presented here can guide researchers in designing experiments, interpreting data, and developing novel immunomodulatory therapies.
Introduction to TLR7 Agonists
Toll-like receptor 7 (TLR7) is an endosomal receptor crucial for the innate immune system's recognition of single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2] Synthetic TLR7 agonists are small molecules that mimic viral ssRNA, potently activating immune cells and triggering a cascade of downstream signaling events.[1][3] This activation leads to the production of pro-inflammatory cytokines and type I interferons (IFN-I), which are vital for orchestrating antiviral and anti-tumor immune responses.[1] Consequently, TLR7 agonists are under active investigation as vaccine adjuvants and cancer immunotherapies. Different TLR7 agonists can elicit distinct gene expression profiles, influencing the nature and magnitude of the immune response.
Comparative Gene Expression Data
The following tables summarize the gene expression changes observed in human peripheral blood mononuclear cells (PBMCs) and purified B cells after stimulation with different TLR7 agonists. This data is compiled from studies using various platforms, including microarrays and RNA sequencing.
Table 1: Key Cytokine and Chemokine Genes Upregulated by TLR7 Agonists
| Gene | TLR7 Agonist(s) | Cell Type | Fold Change (approx.) | Reference |
| IFN-α | 852A, Gardiquimod | pDC | >100 | |
| IFN-β | Imiquimod, R848 | PBMC | >50 | |
| TNF-α | 852A, 3M-003, CpG2006 | B cells | 10-50 | |
| IL-6 | 852A, 3M-003, CpG2006 | B cells | >100 | |
| IL-12 | Gardiquimod | mDC | >20 | |
| CXCL10 (IP-10) | Novel pyrazolopyrimidine agonist | Human whole blood | >100 | |
| CCL3 (MIP-1α) | 852A, 3M-003, CpG2006 | B cells | 10-50 | |
| CCL4 (MIP-1β) | 852A, 3M-003, CpG2006 | B cells | 10-50 |
Table 2: Upregulation of Co-stimulatory Molecules and Other Immune-Related Genes by TLR7 Agonists in B Cells
| Gene | Function | TLR7 Agonist(s) | Fold Change (approx.) | Reference |
| CD80 | T cell co-stimulation | 852A, 3M-003, CpG2006 | 5-15 | |
| CD86 | T cell co-stimulation | 852A, Gardiquimod | 5-10 | |
| CD40 | B cell activation | 852A, 3M-003, CpG2006 | 2-5 | |
| BCL2L1 (Bcl-xL) | Anti-apoptosis | 852A, 3M-003, CpG2006 | 2-5 | |
| MYC | Transcription factor (proliferation) | 852A, 3M-003, CpG2006 | 5-15 | |
| IRF7 | Transcription factor (IFN-I production) | Gardiquimod | >20 |
Signaling Pathways and Experimental Workflow
To understand the molecular mechanisms and experimental approaches behind these gene expression changes, the following diagrams illustrate the TLR7 signaling pathway and a typical workflow for gene expression analysis.
Caption: TLR7 Signaling Pathway.
Caption: Experimental Workflow for Gene Expression Profiling.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the referenced studies.
1. Isolation and Culture of Human B Cells
-
Source: Peripheral blood from healthy donors.
-
Isolation: Peripheral blood mononuclear cells (PBMCs) are first isolated by density gradient centrifugation (e.g., using Ficoll-Paque). CD19+ B cells are then purified from PBMCs using magnetic-activated cell sorting (MACS) with anti-CD19 microbeads. Purity should be assessed by flow cytometry and should typically be >99%.
-
Culture: Purified B cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin at a density of 1 x 10^6 cells/mL.
2. Stimulation with TLR7 Agonists
-
Agonists: TLR7 agonists such as 852A (a TLR7-selective agonist) or 3M-003 (a TLR7/8 dual agonist) are added to the B cell cultures at optimized concentrations (e.g., 1-10 µM). A negative control (medium or vehicle) and a positive control for B cell activation (e.g., anti-IgM + anti-CD40) should be included.
-
Time Course: Cells are typically harvested at various time points post-stimulation (e.g., 2, 8, and 24 hours) to capture early and late gene expression changes.
3. RNA Extraction and Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from the cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Gene Expression Profiling:
-
Microarray: Labeled cRNA is synthesized from the total RNA and hybridized to a human gene expression microarray (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).
-
RNA Sequencing (RNA-seq): An RNA-seq library is prepared from the total RNA, which involves rRNA depletion, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification. The library is then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Microarray: Raw data is normalized (e.g., using RMA algorithm), and differentially expressed genes are identified based on fold change and statistical significance (e.g., p-value < 0.05).
-
RNA-seq: Raw sequencing reads are aligned to the human reference genome, and gene expression levels are quantified (e.g., as transcripts per million - TPM). Differential gene expression analysis is performed using tools like DESeq2 or edgeR.
-
Conclusion
Stimulation of immune cells with TLR7 agonists induces a robust transcriptional program characterized by the upregulation of type I interferons, pro-inflammatory cytokines, chemokines, and co-stimulatory molecules. While the specific gene expression signature can vary depending on the agonist's chemical structure, potency, and the target cell type, the overall response is geared towards the activation of both innate and adaptive immunity. The data presented in this guide, derived from studies on various TLR7 agonists, provides a valuable framework for understanding the potential immunological effects of novel compounds like "this compound". Further studies involving direct head-to-head comparisons of different TLR7 agonists using standardized protocols and high-throughput technologies like RNA-seq will be crucial for a more comprehensive understanding of their differential effects and for the rational design of next-generation immunomodulatory drugs.
References
A Side-by-Side Comparison of TLR7 Agonists: Compound 16 and Vesatolimod (GS-9620)
An Objective Analysis for Researchers and Drug Development Professionals
Toll-like receptor 7 (TLR7) agonists have emerged as a promising class of immunomodulators with therapeutic potential in oncology and infectious diseases. By activating the innate immune system, these molecules can trigger a cascade of events leading to enhanced adaptive immune responses. This guide provides a detailed side-by-side comparison of two notable TLR7 agonists: the highly potent imidazoquinoline derivative, compound 16 (also referred to as 16d), and the clinically evaluated vesatolimod (GS-9620). This comparison is based on publicly available preclinical and clinical data to inform research and development decisions.
Overview of TLR7 Agonist 16 and Vesatolimod
This compound is a highly potent, synthetic small molecule belonging to the imidazo[4,5-c]quinoline class.[1][2] Preclinical studies have highlighted its potent activation of mouse macrophages and human peripheral blood mononuclear cells (hPBMCs) at low nanomolar concentrations.[1][2]
Vesatolimod (GS-9620) , developed by Gilead Sciences, is an orally bioavailable small molecule that acts as a selective TLR7 agonist.[2] It has been extensively investigated in clinical trials for the treatment of chronic viral infections, including Hepatitis B (HBV) and as a latency-reversing agent in HIV-1 cure strategies.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and vesatolimod. It is important to note that the data are compiled from different studies and experimental conditions; therefore, a direct comparison should be interpreted with caution.
Table 1: In Vitro Potency of this compound and Vesatolimod
| Parameter | This compound (Compound 16d) | Vesatolimod (GS-9620) | Source |
| TLR7 Activation (EC50) | 18 nM | 291 nM | |
| Cell Type for EC50 | Not specified | Not specified | |
| Anti-HIV-1 Activity (EC50) | Data not available | 27 nM (HIV-1 replication inhibition) | |
| Cell Type for Anti-HIV-1 Activity | N/A | Human PBMCs | |
| Cytokine Induction | Potent induction of IFNα and TNFα in hPBMCs at low-nanomolar concentrations | Dose-dependent increases in IFN-α, IL-6, TNFα, and other cytokines and chemokines in human PBMCs and in vivo |
Table 2: In Vivo Data Summary for Vesatolimod in SIV-Infected Rhesus Macaques
| Parameter | Observation | Source |
| Route of Administration | Oral | |
| Dosing Regimen | e.g., 0.15 mg/kg every 2 weeks | |
| Effect on Plasma Viremia | Transient increases in plasma SIV RNA ("blips") | |
| Effect on Viral Reservoir | Reductions in SIV DNA in blood and tissues | |
| Immunological Effects | Activation of innate and adaptive immune cell populations | |
| Post-ART Control | Delayed viral rebound in some animals after ART cessation | |
| No comparable in vivo data for this compound was found in the public domain. |
Signaling Pathway and Experimental Workflow
TLR7 Signaling Pathway
Vesatolimod and this compound activate the Toll-like receptor 7, which is located in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Upon agonist binding, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, leading to the activation of transcription factors NF-κB and IRF7. NF-κB activation drives the expression of pro-inflammatory cytokines, while IRF7 activation results in the production of type I interferons (IFN-α/β).
Caption: TLR7 Signaling Pathway Activated by Agonists.
General Experimental Workflow for TLR7 Agonist Evaluation
The evaluation of novel TLR7 agonists typically follows a multi-step process, starting with in vitro characterization and progressing to in vivo efficacy studies.
Caption: A general workflow for evaluating TLR7 agonists.
Experimental Protocols
In Vitro Human PBMC Stimulation Assay
This assay is crucial for determining the ability of a TLR7 agonist to induce cytokine production and activate immune cells.
1. PBMC Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of healthy donors using Ficoll-Paque™ density gradient centrifugation.
-
Wash the isolated PBMCs and resuspend them in a complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics).
2. Cell Seeding:
-
Seed the PBMCs into a 96-well plate at a density of approximately 2 x 10^5 cells per well.
3. Compound Stimulation:
-
Prepare serial dilutions of the TLR7 agonist (e.g., from 1 nM to 1000 nM) in the culture medium.
-
Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known TLR7 agonist).
4. Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
5. Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants using commercially available ELISA kits.
6. Data Analysis:
-
Plot the cytokine concentration against the compound concentration to generate a dose-response curve and determine the EC50 for the induction of each cytokine.
In Vivo SIV-Infected Rhesus Macaque Model
This model is a critical preclinical tool for evaluating the in vivo efficacy of TLR7 agonists as part of an HIV cure strategy.
1. Animal Model:
-
Use Indian-origin rhesus macaques infected with Simian Immunodeficiency Virus (SIV).
-
Treat the animals with combination antiretroviral therapy (cART) to achieve viral suppression.
2. Dosing:
-
Administer the TLR7 agonist (e.g., vesatolimod) or a vehicle control orally at specified doses and frequencies (e.g., once every two weeks).
3. Monitoring:
-
Virologic Monitoring: Longitudinally monitor plasma SIV RNA levels using a sensitive assay to detect transient viral blips.
-
Immunologic Monitoring: Collect peripheral blood and tissue biopsies to analyze the activation status of various immune cell populations (e.g., T cells, NK cells) by flow cytometry.
-
Reservoir Measurement: Quantify SIV DNA in PBMCs and tissue samples to assess changes in the viral reservoir size.
4. Analytical Treatment Interruption (ATI):
-
After the treatment period, interrupt cART and monitor the time to viral rebound to assess for any delay conferred by the TLR7 agonist treatment.
5. Data Analysis:
-
Compare the virologic and immunologic parameters between the treatment and control groups to determine the in vivo efficacy of the TLR7 agonist.
Conclusion
Both this compound and vesatolimod demonstrate potent activation of the TLR7 pathway. Based on the available data, this compound appears to have a higher in vitro potency in reporter assays. However, vesatolimod has been extensively characterized in preclinical and clinical settings, providing a wealth of in vivo and human safety data. The choice between these or other TLR7 agonists for further development will depend on the specific therapeutic application, desired potency, and overall pharmacological profile. The experimental protocols outlined provide a framework for the continued investigation and comparison of novel TLR7 agonists.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for TLR7 Agonist 16
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like TLR7 agonist 16 are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, a potent imidazoquinoline-based Toll-like Receptor 7 agonist.[1][2] While specific institutional and local regulations must always be followed, the following steps provide a framework for safe disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this compound should be consulted, related imidazoquinoline compounds are classified as potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[3]
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a fume hood or a properly fitted respirator is necessary.[3][4]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused powder, contaminated personal protective equipment (gloves, etc.), and labware (e.g., pipette tips, tubes), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste" and clearly identify the contents, including "this compound".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a dedicated, leak-proof hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The container should be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration of the agonist.
-
Liquid waste should not be disposed of down the drain.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound, such as needles or syringes, must be disposed of in a designated sharps container.
-
Decontamination Procedures
-
Work Surfaces: Decontaminate all work surfaces (benchtops, fume hoods) that may have come into contact with this compound. Use a suitable solvent (e.g., 70% ethanol or another solvent in which the compound is soluble) followed by a general laboratory disinfectant.
-
Equipment: Clean and decontaminate all non-disposable equipment according to your institution's standard operating procedures for hazardous chemicals.
Disposal Pathway
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Scheduling a Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup. Ensure all containers are properly labeled and sealed.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Secure: Prevent entry into the spill area.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE.
-
For solid spills: Carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed hazardous waste container.
-
-
Decontaminate: Thoroughly decontaminate the spill area after the material has been removed.
The following diagram illustrates the decision-making process for responding to a spill of this compound.
Caption: Spill response procedure for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toll-like receptor 7 agonist therapy with imidazoquinoline enhances cancer cell death and increases lymphocytic infiltration and proinflammatory cytokine production in established tumors of a renal cell carcinoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Operational Guide for Handling TLR7 Agonist 16
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of TLR7 agonist 16 (CAS No. 2832199-56-9). As a potent immunomodulatory compound, strict adherence to these guidelines is paramount to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on safety protocols for structurally similar imidazoquinoline-based TLR7 agonists. As potent immune-stimulating agents, these compounds should be handled with care to avoid inadvertent exposure.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended when handling the powdered form or preparing stock solutions. | Minimizes inhalation of the potent compound. |
Engineering Controls:
-
Ventilation: All work with this compound, particularly when in solid form or during the preparation of stock solutions, should be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Safety Equipment: An eyewash station and safety shower should be readily accessible in the laboratory.
Hygiene Practices:
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Remove contaminated PPE before exiting the laboratory.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from receipt to experimental use is critical for safety and consistency.
Receipt and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed.
Preparation of Stock Solutions
This compound is reported to be soluble in DMSO.[1] The following is a general procedure for preparing a stock solution:
-
Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Example Formulation for In Vitro Use: To prepare a working solution, the DMSO stock solution can be further diluted in sterile phosphate-buffered saline (PBS) or cell culture medium.[2] To avoid precipitation, it is recommended to pre-warm both the stock solution and the diluent to 37°C before mixing.[2]
Experimental Protocol: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from established methods for stimulating PBMCs with TLR7 agonists.[3][4]
Materials:
-
Isolated human PBMCs
-
Complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed human PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Agonist Dilution: Prepare serial dilutions of the this compound working solution in complete RPMI 1640 medium.
-
Cell Stimulation: Add the diluted this compound to the wells containing PBMCs. Include a vehicle control (DMSO diluted in medium) and an unstimulated control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis (e.g., ELISA for IFN-α or IL-6).
-
Cell Analysis (Optional): The cells can be further analyzed for the expression of activation markers (e.g., CD69, CD86) by flow cytometry.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container for incineration. |
| Liquid Waste (e.g., cell culture media) | Decontaminate with a 10% bleach solution for a minimum of 30 minutes before disposal down the drain with copious amounts of water, if permitted by local regulations. Otherwise, collect as hazardous chemical waste. |
| Contaminated PPE | Dispose of in a designated hazardous waste container. |
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE as outlined in the safety section.
-
Contain the Spill: For a powder spill, gently cover with damp paper towels to avoid creating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Decontaminate: Clean the spill area with a 10% bleach solution, followed by a water rinse.
-
Dispose of Waste: Collect all cleanup materials in a sealed bag and dispose of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and institutional safety office.
Visualizing Key Processes
To further clarify the mechanisms and procedures involved, the following diagrams have been generated.
Caption: TLR7 Signaling Pathway Activation.
Caption: In Vitro PBMC Stimulation Workflow.
References
- 1. This compound | TLR | 2832199-56-9 | Invivochem [invivochem.com]
- 2. Activation of Human Peripheral Blood Mononuclear Cells by Nonpathogenic Bacteria In Vitro: Evidence of NK Cells as Primary Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
